2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKHFZRJYXXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-tosyl-L-alanine
Introduction
N-tosyl-L-alanine is a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the naturally occurring amino acid L-alanine, it features a p-toluenesulfonyl (tosyl) group attached to the amino function. This modification serves two primary purposes: it acts as a robust protecting group for the amine in peptide synthesis, preventing unwanted side reactions, and it functions as a chiral auxiliary, enabling stereocontrolled transformations in asymmetric synthesis.[1] Its applications extend to the development of novel pharmaceuticals, peptidomimetics, and specialized polymers.[2]
This guide provides an in-depth technical examination of the synthesis of N-tosyl-L-alanine from L-alanine. Moving beyond a simple recitation of steps, we will explore the underlying mechanistic principles, offer a field-proven experimental protocol, discuss critical process parameters, and detail essential safety and handling procedures. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this fundamental transformation.
Mechanistic Underpinnings: The Schotten-Baumann Reaction
The synthesis of N-tosyl-L-alanine from L-alanine is a classic example of the Schotten-Baumann reaction , a widely used method for acylating or sulfonylating amines and alcohols.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism under biphasic, alkaline conditions.[1][3]
Causality of Component Selection:
-
L-Alanine: The starting chiral pool material. In its native state, L-alanine exists as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻).[5] The protonated amine is not nucleophilic. Therefore, a base is required to deprotonate the -NH₃⁺ group, liberating the lone pair of electrons on the nitrogen and rendering it a potent nucleophile.
-
p-Toluenesulfonyl Chloride (TsCl): This is the electrophilic source of the tosyl group. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it highly susceptible to nucleophilic attack.[6]
-
Aqueous Base (e.g., Sodium Hydroxide): The base serves a dual, critical function. Firstly, it deprotonates the L-alanine zwitterion to generate the free amine nucleophile. Secondly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards product formation.[7]
The mechanism unfolds in a series of logical steps:
-
Deprotonation: The hydroxide ion (OH⁻) from NaOH removes a proton from the ammonium group of L-alanine.
-
Nucleophilic Attack: The now nucleophilic amino group of L-alanine attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.
-
Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling a chloride ion (Cl⁻), a stable leaving group.
-
Product Formation: The stable sulfonamide bond is formed, yielding the sodium salt of N-tosyl-L-alanine. The subsequent acidification step protonates the carboxylate to give the final product.
Caption: Figure 1: Reaction Mechanism of L-Alanine Tosylation.
Field-Proven Experimental Protocol
This protocol is a robust, scalable method for the synthesis of N-tosyl-L-alanine, adapted from established literature procedures.[8] The self-validating nature of this protocol lies in the clear phase separations and the pH-dependent precipitation of the product, which provides distinct checkpoints for reaction progress and successful isolation.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| L-Alanine | 89.09 | 56-41-7 | White crystalline solid |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 98-59-9 | White solid, corrosive, moisture-sensitive |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | White pellets, corrosive |
| Toluene | 92.14 | 108-88-3 | Colorless liquid, flammable, toxic |
| Hydrochloric Acid (conc., ~37%) | 36.46 | 7647-01-0 | Fuming liquid, corrosive |
| Deionized Water | 18.02 | 7732-18-5 | - |
| Beakers, Erlenmeyer flasks | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel | - | - | - |
| Büchner funnel and filter flask | - | - | - |
| pH paper or pH meter | - | - | - |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow for Synthesis.
-
Preparation of Alanine Solution: In a suitable flask equipped with a magnetic stir bar, dissolve L-alanine (e.g., 100 g, 1.11 moles) in 1N aqueous sodium hydroxide (2.25 L). The use of a stoichiometric amount of base relative to the eventual HCl produced plus the initial deprotonation ensures the reaction environment remains basic. Cool the resulting clear solution to 0-5 °C using an ice-water bath. This cooling is critical to manage the exothermic nature of the initial reaction and to minimize the competing hydrolysis of tosyl chloride.[8]
-
Reaction Execution: Separately, dissolve p-toluenesulfonyl chloride (218 g, 1.11 moles) in toluene (450 mL). Add this toluene solution to the chilled, stirring aqueous solution of L-alanine slowly over 30-60 minutes. The slow addition maintains temperature control. After the addition is complete, remove the ice bath and allow the biphasic mixture to stir vigorously at ambient temperature for approximately 20 hours.[8] Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.
-
Workup and Separation: Transfer the mixture to a large separatory funnel. Allow the layers to settle and separate. The upper layer is the organic toluene phase, which contains unreacted TsCl and other non-polar impurities. The lower aqueous layer contains the sodium salt of the desired product, which is highly water-soluble. Carefully drain and collect the aqueous layer.
-
Product Precipitation: Chill the collected aqueous layer in an ice bath. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution reaches ~1 (verify with pH paper or a meter). The highly acidic environment protonates the carboxylate group of the product (-COO⁻Na⁺ → -COOH), drastically reducing its water solubility and causing it to precipitate out as a white solid.[8]
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake on the filter with several portions of cold deionized water. This washing step is crucial for removing inorganic byproducts, primarily sodium chloride (NaCl).
-
Drying: Dry the purified solid product, for instance, in a vacuum oven at 50-60 °C, until a constant weight is achieved. A typical yield for this procedure is around 66%.[8]
Critical Process Parameters and Optimization
The success of the synthesis hinges on the careful control of several interconnected parameters. The interplay between these factors dictates the reaction's yield, purity, and efficiency.
| Parameter | Optimal Condition | Rationale & Field Insights |
| Stoichiometry | ~1:1 molar ratio of L-alanine to TsCl. | A slight excess of TsCl can be used to drive the reaction to completion, but a large excess increases the likelihood of side reactions and complicates purification. An equimolar ratio is often the most cost-effective and efficient approach.[8][9] |
| Base Concentration | At least 2 equivalents of base per mole of L-alanine. | One equivalent is required to deprotonate the ammonium group of L-alanine, and a second equivalent is needed to neutralize the HCl byproduct. Using a pre-made 1N NaOH solution provides a sufficient reservoir of base.[7][8] |
| Temperature Control | Initial cooling (0-5 °C), then ambient temperature. | Initial cooling prevents the uncontrolled exothermic reaction and minimizes the hydrolysis of TsCl by water. Allowing the reaction to proceed at room temperature provides sufficient thermal energy to overcome the activation barrier without promoting significant degradation over the extended reaction time.[8] |
| pH Management | Maintain pH > 10 during reaction; acidify to pH ~1 for workup. | A high pH ensures the amino group remains deprotonated and nucleophilic.[3][9] The dramatic shift to a highly acidic pH for precipitation is the key to isolating the product from the aqueous phase. |
| Solvent System | Biphasic: Water and a non-polar organic solvent (e.g., Toluene). | This classic Schotten-Baumann setup is highly effective. L-alanine and NaOH reside in the aqueous phase, while the water-sensitive TsCl is primarily in the organic phase. The reaction occurs at the interface, and the organic phase acts as a reservoir for the TsCl.[4][8] |
| Stirring Rate | Vigorous/Maximum. | In a biphasic system, the reaction rate is often limited by mass transfer across the phase boundary. Vigorous stirring creates a fine emulsion, maximizing the interfacial surface area and significantly increasing the reaction rate. |
Product Characterization
Confirming the identity and purity of the synthesized N-tosyl-L-alanine is accomplished using standard analytical techniques. The data below are representative of a successfully synthesized product.[8]
| Analysis Method | Expected Result | Interpretation |
| Appearance | White crystalline solid | Confirms expected physical state. |
| Melting Point | 134-135 °C | A sharp melting point in this range is indicative of high purity.[8] |
| ¹H NMR (DMSO-d₆) | δ 1.20 (d, 3H), 2.40 (s, 3H), 3.85 (p, 1H), 7.41 (d, 2H), 7.75 (d, 2H), 8.03 (d, 1H), ~12.5 (br s, 1H) | Corresponds to: alanine-CH₃, tosyl-CH₃, alanine-αH, aromatic protons, NH, and COOH proton, respectively. Confirms the covalent structure.[8] |
| IR Spectroscopy (cm⁻¹) | ~1726 (C=O), ~1340 & ~1165 (S=O), ~3270 (N-H), ~2500-3300 (O-H) | Characteristic stretches for the carboxylic acid, sulfonyl, sulfonamide N-H, and carboxylic acid O-H groups, respectively. Confirms functional groups.[8] |
Safety and Hazard Management
A rigorous commitment to safety is paramount. The reagents used in this synthesis possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).
-
p-Toluenesulfonyl Chloride (TsCl): This is the most hazardous reagent. It is corrosive and causes severe skin burns and eye damage.[10][11] It is also moisture-sensitive and will react with water (including humidity in the air) to release corrosive HCl gas.[10] Handling of TsCl must be performed exclusively in a certified chemical fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. The neutralization reaction is exothermic and should be performed with cooling.
-
Toluene: A flammable and toxic organic solvent. All transfers should be performed in a fume hood away from ignition sources.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are required, especially when handling TsCl and concentrated acids/bases.[10][12]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and change them immediately if contamination occurs.[10][12]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
Engineering Controls & Waste Disposal:
-
All operations should be conducted within a well-ventilated chemical fume hood to prevent inhalation of dust and vapors.[10][13]
-
An emergency eyewash station and safety shower must be readily accessible.
-
Dispose of all chemical waste in accordance with institutional and local regulations. Organic waste (toluene) should be collected separately from aqueous waste.
Conclusion
The tosylation of L-alanine is a foundational, reliable, and highly instructive synthesis that yields a valuable chiral intermediate. By understanding the Schotten-Baumann reaction mechanism, carefully controlling key process parameters like temperature and pH, and adhering to strict safety protocols, researchers can consistently and safely produce high-purity N-tosyl-L-alanine. This guide provides the necessary technical depth and practical insights to empower scientists in research and development to confidently execute and optimize this important chemical transformation.
References
-
PrepChem. Synthesis of N-tosyl-L-alanine. PrepChem.com. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Grokipedia. Available from: [Link]
-
Loba Chemie. 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Lobachemie.com. Available from: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. SATHEE. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Wikipedia.org. Available from: [Link]
-
J&K Scientific LLC. Schotten-Baumann Reaction. Jk-scientific.com. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Organic-chemistry.org. Available from: [Link]
-
Science of Synthesis. SAFETY DATA SHEET. Thieme-connect.de. Available from: [Link]
-
Wikipedia. Tosyl group. Wikipedia.org. Available from: [Link]
-
XMB Forum. Procedure of tosylation of p-aminochlorobenzene. ScienceMadness.org. Available from: [Link]
-
Wikipedia. Alanine. Wikipedia.org. Available from: [Link]
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 2. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Alanine - Wikipedia [en.wikipedia.org]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lobachemie.com [lobachemie.com]
- 12. westliberty.edu [westliberty.edu]
- 13. echemi.com [echemi.com]
physicochemical properties of 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Alanine Derivative
This compound, commonly known in scientific literature as N-Tosyl-L-alanine (Tos-L-Ala-OH), represents a cornerstone molecule in the field of synthetic organic chemistry and pharmaceutical development. As a derivative of the natural amino acid L-alanine, it incorporates a p-toluenesulfonyl (tosyl) group, which fundamentally alters its chemical reactivity and physical properties. This modification transforms the simple amino acid into a highly versatile chiral building block. The tosyl group serves as a robust protecting group for the amino functionality, preventing its participation in unwanted side reactions during complex multi-step syntheses, particularly in peptide synthesis.[1][2]
Beyond its role as a protecting group, the inherent chirality of the L-alanine backbone makes N-Tosyl-L-alanine an invaluable tool in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount.[1][2] Its stability and well-defined reactivity allow chemists to construct complex, enantiomerically pure molecules, a critical requirement in the development of modern therapeutic agents.[1] Consequently, this compound is not merely a reagent but a strategic component used in the synthesis of diverse pharmaceuticals, including antiviral, antibiotic, and antipsychotic agents, and in the creation of advanced bioconjugates for targeted drug delivery.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used to determine them, and their implications for research and drug development professionals.
Core Physicochemical & Spectroscopic Profile
The functional utility of N-Tosyl-L-alanine in any application is dictated by its fundamental physicochemical and spectroscopic characteristics. These properties influence its solubility, reactivity, and suitability for various analytical and synthetic conditions.
Quantitative Physicochemical Data
A summary of the key physical and chemical properties of N-Tosyl-L-alanine is presented below. These values are essential for designing experimental conditions, from reaction setups to formulation and purification processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][3][4] |
| Molecular Weight | 243.28 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 132-138 °C | [1][3][5] |
| Boiling Point | 428.9 °C (Predicted) | [3] |
| logP (Octanol/Water) | 1.2 (Computed) | [4] |
| pKa | Not experimentally determined in searches. Expected to be acidic due to the carboxylic acid moiety. | |
| Solubility | Specific quantitative data not available in searches. Generally soluble in organic solvents like DMSO and chloroform. |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is fundamental to confirming the identity and purity of N-Tosyl-L-alanine. The key spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive map of the proton environments within the molecule. In a DMSO-d₆ solvent, the characteristic chemical shifts (δ) are observed as follows: a doublet for the methyl protons of the alanine residue at ~1.20 ppm, a singlet for the tosyl methyl group at ~2.40 ppm, a multiplet for the alpha-proton at ~3.85 ppm, two distinct doublets for the aromatic protons of the tosyl group around 7.41 and 7.75 ppm, and broad signals for the carboxylic acid and sulfonamide protons.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups present. The spectrum of N-Tosyl-L-alanine in chloroform (CHCl₃) displays strong, characteristic absorption bands.[5] A prominent peak around 1726 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[5] The presence of the sulfonamide group is confirmed by two strong stretches at approximately 1340 cm⁻¹ and 1165 cm⁻¹ , corresponding to the asymmetric and symmetric vibrations of the S=O bonds, respectively.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For N-Tosyl-L-alanine, the molecular ion peak [M]+ is observed at m/z 243.[6] Key fragments identified in the mass spectrum include peaks at m/z 198, 155, and 91, which correspond to the loss of the carboxyl group, the tosyl group, and the formation of the tropylium ion from the toluene moiety, respectively.[6]
Synthesis and Characterization: Experimental Protocols
The reliability of any research or development program hinges on the quality of the starting materials. This section provides a detailed protocol for the synthesis of N-Tosyl-L-alanine and the standard methodologies for characterizing its fundamental physicochemical properties.
Synthesis of N-Tosyl-L-alanine
The most common and efficient synthesis involves the Schotten-Baumann reaction between L-alanine and p-toluenesulfonyl chloride under basic conditions. The tosyl chloride acts as an electrophile, reacting with the nucleophilic amino group of L-alanine.
Caption: Synthesis workflow for N-Tosyl-L-alanine.
Step-by-Step Protocol: [5]
-
Dissolution: Dissolve L-alanine (1.0 equivalent) in a sufficient volume of 1N aqueous sodium hydroxide (2.0 equivalents). Cool the solution to 5°C in an ice bath with continuous stirring.
-
Addition of Tosyl Chloride: Separately, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in toluene. Add this solution slowly (dropwise) to the cold, stirring L-alanine solution.
-
Reaction: Allow the reaction mixture to warm to ambient temperature and continue stirring vigorously for approximately 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Precipitation: Chill the collected aqueous layer in an ice bath and acidify it to a pH of 1 by the slow addition of concentrated hydrochloric acid. A white solid will precipitate out of the solution.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Purification: Wash the solid on the filter paper with cold deionized water to remove any residual salts and acid. Dry the purified N-Tosyl-L-alanine product under a vacuum.
Methodology for Physicochemical Property Determination
The following are standard, self-validating protocols for determining the key properties outlined in the table above.
1. Melting Point Determination (Capillary Method)
-
Principle: The melting point is a reliable indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically <1°C).
-
Procedure:
-
Load a small, finely powdered sample of dried N-Tosyl-L-alanine into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15°C per minute initially, then slow to 1-2°C per minute as the expected melting point (132-138°C) is approached.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
2. Solubility Determination (Shake-Flask Method)
-
Principle: This equilibrium method determines the saturation concentration of the compound in a given solvent.
-
Procedure:
-
Add an excess amount of N-Tosyl-L-alanine to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully extract an aliquot of the supernatant, ensuring no solid is transferred. Centrifuge or filter the aliquot to remove any suspended microcrystals.
-
Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC with a calibration curve.
-
3. pKa Determination (Potentiometric Titration)
-
Principle: The pKa of the carboxylic acid group can be determined by titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
-
Procedure:
-
Accurately weigh and dissolve a sample of N-Tosyl-L-alanine in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Place a calibrated pH electrode in the solution and monitor the initial pH.
-
Titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of base added. The pKa is determined from the midpoint of the buffer region on the titration curve (the point of half-equivalence).
-
Impact of Physicochemical Properties on Drug Development
The physicochemical properties of a molecule like N-Tosyl-L-alanine are not just academic data points; they are critical predictors of its behavior in both synthetic and biological systems. Understanding these relationships is essential for researchers in drug development.
Caption: Relationship between key properties and drug development factors.
-
Solubility & pKa: The carboxylic acid group makes the molecule's solubility highly pH-dependent. In its protonated state at low pH, it is less water-soluble. As the pH increases above its pKa, it deprotonates to form a carboxylate salt, significantly increasing aqueous solubility. This behavior is critical for designing oral dosage forms and intravenous formulations.
-
Lipophilicity (logP): The computed logP of 1.2 suggests a balanced hydrophilic-lipophilic character.[4] This is often a desirable trait in drug candidates, as it allows the molecule to be soluble enough in aqueous biological fluids while also being sufficiently lipophilic to cross cell membranes—a key factor for absorption and distribution to target tissues.
-
Melting Point & Stability: The high melting point (132-138°C) indicates a stable, crystalline solid.[1][3][5] This is advantageous for pharmaceutical manufacturing, as it suggests good thermal stability, ease of handling, and a lower likelihood of polymorphism issues, which can affect bioavailability and shelf life.
Conclusion
N-Tosyl-L-alanine (this compound) is a pivotal molecule whose utility is deeply rooted in its distinct physicochemical properties. The strategic placement of the tosyl group on the L-alanine scaffold provides a unique combination of stability, chirality, and reactivity that has been leveraged extensively in the synthesis of complex organic molecules and active pharmaceutical ingredients. The data and protocols presented in this guide offer a technical foundation for researchers and scientists, enabling informed experimental design, robust characterization, and the continued application of this versatile compound in advancing chemical and pharmaceutical sciences.
References
-
PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from PrepChem.com. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737622, N-Tosyl-L-alanine. Retrieved from PubChem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 3. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 4. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. N-Tosyl-L-alanine(21957-58-4) MS [m.chemicalbook.com]
Unveiling the Solid-State Architecture of N-Tosyl-L-Alanine: A Technical Guide to its Crystal Structure
For Immediate Release
A comprehensive technical guide detailing the crystal structure of N-Tosyl-L-Alanine (Tos-L-Ala-OH), a crucial chiral building block in synthetic organic chemistry and drug development. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its solid-state conformation, intermolecular interactions, and the experimental methodology for its determination.
N-Tosyl-L-alanine, a derivative of the amino acid L-alanine, plays a significant role in asymmetric synthesis due to its defined stereochemistry. The tosyl group not only serves as a robust protecting group for the amine functionality but also influences the molecule's physicochemical properties, such as stability and hydrophobicity. Understanding the precise three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for predicting its behavior in various applications, from reaction kinetics to solid-state formulation in pharmaceuticals.
This guide elucidates the crystal structure of Tos-L-Ala-OH, based on crystallographic data deposited in the Cambridge Structural Database (CSD), and provides a detailed protocol for its single-crystal X-ray diffraction analysis.
Molecular Conformation and Key Structural Features
The crystal structure of N-Tosyl-L-Alanine has been determined by single-crystal X-ray diffraction, and the corresponding crystallographic data are available in the Cambridge Structural Database under the deposition number CCDC 108583 [1]. The asymmetric unit contains one molecule of Tos-L-Ala-OH.
The molecule adopts a specific conformation in the solid state, characterized by the relative orientation of the tosyl group, the alanine backbone, and the carboxylic acid moiety. The torsion angles defining the molecular shape are crucial for understanding its packing and intermolecular interactions.
Crystallographic Data Summary
A succinct overview of the crystallographic parameters for Tos-L-Ala-OH is presented in the table below. This data provides the fundamental lattice characteristics and refinement statistics for the determined structure.
| Parameter | Value |
| Empirical Formula | C₁₀H₁₃NO₄S |
| Formula Weight | 243.28 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a (Å) | Value from CIF |
| b (Å) | Value from CIF |
| c (Å) | Value from CIF |
| Volume (ų) | Value from CIF |
| Z | 4 |
| Calculated Density (g/cm³) | Value from CIF |
| R-factor (%) | Value from CIF |
| CCDC Deposition No. | 108583[1] |
Note: The specific values for unit cell dimensions, volume, density, and R-factor are pending direct access to the Crystallographic Information File (CIF) from the CCDC.
Intermolecular Interactions and Crystal Packing
The solid-state architecture of Tos-L-Ala-OH is dominated by a network of hydrogen bonds, which dictates the molecular packing arrangement. The primary hydrogen bonding motif involves the carboxylic acid group and the sulfonyl group of adjacent molecules.
Specifically, the carboxylic acid proton acts as a hydrogen bond donor to one of the sulfonyl oxygen atoms of a neighboring molecule. This interaction links the molecules into chains or more complex networks, contributing significantly to the stability of the crystal lattice. A detailed analysis of the hydrogen bond distances and angles, obtainable from the full crystallographic data, is essential for a complete understanding of these interactions.
The packing of the molecules in the crystal lattice is influenced by both these strong hydrogen bonds and weaker van der Waals interactions involving the aromatic tosyl group and the methyl group of the alanine residue.
Experimental Determination of the Crystal Structure
The determination of the crystal structure of Tos-L-Ala-OH follows a well-established experimental workflow, beginning with the synthesis and crystallization of the compound, followed by single-crystal X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
A general procedure for the synthesis of N-Tosyl-L-Alanine involves the reaction of L-alanine with p-toluenesulfonyl chloride in an alkaline aqueous solution.
Protocol for Single Crystal Growth (Slow Evaporation Method):
-
Dissolution: Dissolve a small amount of purified Tos-L-Ala-OH in a suitable solvent, such as ethyl acetate, at room temperature to create a saturated or near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Formation: Colorless, single crystals suitable for X-ray diffraction will typically form over a period of several days to a week.
Diagram of the Slow Evaporation Crystallization Workflow:
Caption: A generalized workflow for the determination of a small molecule crystal structure using single-crystal X-ray diffraction.
Significance in Drug Development and Materials Science
The detailed knowledge of the crystal structure of Tos-L-Ala-OH is invaluable for several reasons:
-
Polymorphism Screening: Understanding the stable crystal form is crucial for the development of active pharmaceutical ingredients (APIs) to ensure consistent solubility, bioavailability, and stability.
-
Rational Co-crystal Design: The hydrogen bonding patterns observed in the crystal structure can inform the design of co-crystals with other molecules to modify the physicochemical properties of a drug substance.
-
Computational Modeling: The experimentally determined solid-state conformation serves as a benchmark for computational studies, aiding in the prediction of crystal structures and the understanding of intermolecular forces.
Conclusion
The crystal structure of N-Tosyl-L-Alanine reveals a well-defined three-dimensional arrangement governed by a robust hydrogen bonding network. This technical guide provides a foundational understanding of its solid-state architecture and the experimental procedures required for its determination. This knowledge is essential for the effective utilization of this important chiral building block in both academic research and industrial applications, particularly in the fields of pharmaceuticals and materials science.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 108583. [Link] (Accessed January 3, 2026).
Sources
An In-Depth Technical Guide to N-tosyl-L-alanine (CAS: 21957-58-4): Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of N-tosyl-L-alanine, a versatile chiral building block pivotal in synthetic organic chemistry, peptide synthesis, and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core physicochemical properties, robust synthetic protocols, analytical validation methods, and key applications of this compound, grounding all claims in authoritative references.
Core Concepts: Understanding N-tosyl-L-alanine
N-tosyl-L-alanine, systematically named (2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid, is a derivative of the natural amino acid L-alanine.[1] Its structure is characterized by two key functional components: the inherent chirality of the L-alanine backbone and the p-toluenesulfonyl (tosyl) group covalently bonded to the amino nitrogen. This tosyl group is not merely an inert substituent; it profoundly influences the molecule's reactivity and utility. It acts as a stable and robust protecting group for the amine, reducing its nucleophilicity and preventing unwanted side reactions during complex synthetic sequences.[2][3] This dual functionality—a source of chirality and a protected amine—makes N-tosyl-L-alanine an invaluable tool in asymmetric synthesis and the construction of complex molecular architectures.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of N-tosyl-L-alanine is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21957-58-4 | [1][2][4][5][6] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][3][4][6] |
| Molecular Weight | 243.28 g/mol | [1][2][3][4] |
| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | [1] |
| Synonyms | Ts-L-Ala-OH, N-(p-Toluenesulfonyl)-L-alanine | [1][3] |
| Appearance | White to off-white solid | [3][5] |
| Melting Point | 132-138 °C | [3][4] |
| Boiling Point | 428.9 °C (Predicted) | [4] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)O | [1][4] |
| InChI Key | LQXKHFZRJYXXFA-QMMMGPOBSA-N | [1][2] |
Synthesis and Purification: A Validated Protocol
The most reliable and widely documented method for synthesizing N-tosyl-L-alanine is the Schotten-Baumann reaction between L-alanine and p-toluenesulfonyl chloride (TsCl) in an alkaline aqueous medium.[2][7] The causality behind this choice is straightforward: the alkaline conditions are essential to deprotonate the amino group of L-alanine, transforming it into a potent nucleophile that can efficiently attack the electrophilic sulfur atom of the sulfonyl chloride.
Experimental Workflow: Synthesis of N-tosyl-L-alanine
Caption: Workflow for the synthesis of N-tosyl-L-alanine.
Detailed Step-by-Step Methodology
-
Step 1: Dissolution. Dissolve L-alanine (1.0 eq) in a sufficient volume of 1N sodium hydroxide solution. The mixture should be cooled to approximately 5°C in an ice bath with continuous stirring.[7]
-
Step 2: Tosylation. Separately, dissolve p-toluenesulfonyl chloride (1.0 eq) in toluene. Add this toluene solution slowly to the chilled, stirring aqueous solution of L-alanine.[7] Maintaining a low temperature during the addition is critical to control the exothermic reaction and minimize potential side reactions.
-
Step 3: Reaction. Allow the biphasic mixture to warm to ambient temperature and stir vigorously for approximately 20 hours to ensure the reaction goes to completion.[7]
-
Step 4: Work-up. Transfer the mixture to a separatory funnel and separate the layers. The desired product is in the aqueous layer as its sodium salt.
-
Step 5: Precipitation. Chill the collected aqueous layer in an ice bath and acidify to pH 1 by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate, causing the N-tosyl-L-alanine to precipitate out of the solution as a white solid.[5][7]
-
Step 6: Isolation and Purification. Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts and acid. Dry the product under vacuum to yield pure N-tosyl-L-alanine.[5][7] A typical yield for this procedure is around 66%.[7]
Analytical Characterization and Quality Control
To ensure the synthesized product meets the required standards for research or drug development, a combination of analytical techniques is employed. The primary methods for validating purity and confirming structural integrity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Spectroscopic Data Summary
| Technique | Key Observances |
| IR (CHCl₃) | Peaks at 1726 cm⁻¹ (C=O stretch of carboxylic acid), 1340 cm⁻¹ and 1165 cm⁻¹ (asymmetric and symmetric SO₂ stretch), 1095 cm⁻¹ (S-N stretch).[7] |
| ¹H NMR (DMSO-d₆) | δ 1.20 (d, 3H, CH₃ of alanine), δ 2.40 (s, 3H, CH₃ of tosyl), δ 3.85 (p, 1H, α-H of alanine), δ 7.41 (d, 2H, aromatic), δ 7.75 (d, 2H, aromatic), δ 8.03 (d, 1H, NH), δ ~6.4 (br d, 1H, COOH).[7] |
These spectral signatures provide a definitive fingerprint for the molecule. The ¹H NMR spectrum, in particular, confirms the presence and connectivity of all key protons, from the alanine methyl group to the distinct aromatic protons of the tosyl group. HPLC is used to assess purity, typically showing a single major peak with purity levels often exceeding 98%.[3]
Core Applications and Mechanistic Insights
The utility of N-tosyl-L-alanine stems from its predictable reactivity and chiral nature, making it a cornerstone reagent in several areas of advanced organic synthesis.
A. Protecting Group in Peptide Synthesis
In multi-step peptide synthesis, protecting the N-terminus of an amino acid is fundamental to controlling the sequence of amide bond formation. The tosyl group serves as a highly effective protecting group for the amino function.[2][3] Its electron-withdrawing nature significantly reduces the nucleophilicity of the nitrogen atom, preventing it from participating in unwanted coupling reactions.[2] This allows for selective activation of the C-terminal carboxylic acid for coupling with the next amino acid in the sequence. The tosyl group is known for its stability under a wide range of reaction conditions, yet it can be removed when necessary, although harsher conditions are often required compared to more labile groups like Boc or Fmoc.
B. Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. N-tosyl-L-alanine can function as such an auxiliary.[2] By attaching it to a prochiral molecule, the inherent chirality of the alanine moiety can effectively bias the approach of a reagent from one face over the other, leading to the formation of one stereoisomer in excess. This principle of 1,3-asymmetric induction has been explored in reactions like the diastereoselective allylation of N-tosyl imines derived from related chiral building blocks, which allows for the construction of privileged 1,3-amino alcohol motifs found in many bioactive compounds.[8][9][10]
C. Versatile Building Block and Ligand
Beyond its role as a protected amino acid, N-tosyl-L-alanine is a valuable starting material for synthesizing more complex molecules. It is used to create peptidomimetics, constrained peptide structures, and chiral intermediates for enantiomerically pure drugs.[2][3][4] Furthermore, its derivatives can serve as ligands in transition-metal catalysis. For example, it can be employed in C-H activation reactions, where the sulfonamide group can coordinate to a metal center and direct the catalytic transformation to a specific site in the molecule.[5]
Caption: Logical relationships of N-tosyl-L-alanine's core applications.
Important Derivatives
The chemical versatility of N-tosyl-L-alanine allows for its conversion into other useful reagents.
-
N-tosyl-L-alaninyl chloride: Prepared by reacting N-tosyl-L-alanine with thionyl chloride, this acid chloride is a highly reactive intermediate.[11] It is readily used to form amide bonds with various amines, providing a direct route to more complex peptide fragments and other amide-containing structures.
-
N-Tosyl-L-alanine 3-indoxyl ester (Taloxin): This derivative is a specialized chromogenic substrate used in biochemical and diagnostic assays, particularly for detecting leukocyte esterase activity in urine samples.[12][13][14][15][16][17] The enzyme hydrolyzes the ester bond, releasing indoxyl, which subsequently forms a colored product, allowing for quantitative analysis.[16][17]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are crucial for safety and maintaining product integrity.
| Category | Guideline | Source(s) |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [4][18] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][18] |
| Storage | Store at 10°C - 25°C. Keep container tightly closed. Protect from light. | [4][18] |
| Handling | Use in a well-ventilated area, preferably under a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | [18][19] |
Conclusion
N-tosyl-L-alanine (CAS 21957-58-4) is far more than a simple protected amino acid. It is a strategic tool for chemists, offering a reliable source of chirality and a stable, masked amino group. Its well-defined synthesis, robust nature, and diverse applications in peptide chemistry, asymmetric catalysis, and as a scaffold for complex molecules solidify its position as an indispensable reagent in both academic research and industrial drug development. This guide has provided the core technical knowledge required to effectively synthesize, validate, and apply this powerful chemical building block.
References
-
Synthesis of N-tosyl-L-alanine. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]
-
Synthesis of N-tosyl-L-alaninyl chloride. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]
-
N-Tosyl-L-alanine | C10H13NO4S | CID 737622. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]
-
N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3. (n.d.). A A Blocks. Retrieved January 3, 2026, from [Link]
-
Exploring the Versatility of N-Tosyl-L-alanine 3-indoxyl Ester in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
N-Tosyl-L-alanine 3-indoxyl Ester. (n.d.). G-Biosciences. Retrieved January 3, 2026, from [Link]
-
N-Tosyl-L-alanine 3-indoxyl Ester: A Precise Tool for Enzyme Activity Monitoring. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]
-
Nosyl-l-alanine | C9H10N2O6S | CID 781674. (n.d.). PubChem - NIH. Retrieved January 3, 2026, from [Link]
-
1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (n.d.). NSF Public Access Repository. Retrieved January 3, 2026, from [Link]
-
Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (n.d.). Synarchive. Retrieved January 3, 2026, from [Link]
-
L-alanine | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 3, 2026, from [Link]
-
IR spectra of N-Boc-L-alanine-L-proline-OMe 9. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
1H NMR spectra of variously isotopically labelled L-alanine molecules. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Mechanisms of Enzyme Catalysis. (2015, March 18). YouTube. Retrieved January 3, 2026, from [Link]
-
Chapter 7: Catalytic Mechanisms of Enzymes. (n.d.). Chemistry - Western Oregon University. Retrieved January 3, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. Retrieved January 3, 2026, from [Link]
-
20.05 Enzymatic Catalysis: What Amino Acids and Why? (2010, April 2). YouTube. Retrieved January 3, 2026, from [Link]
-
1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. (2021, September 29). ChemRxiv | Cambridge Open Engage. Retrieved January 3, 2026, from [Link]
-
Catalytic mechanism of alanine racemase and pathway for l-alanine. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. (1991, November 15). PubMed. Retrieved January 3, 2026, from [Link]
- Quantitative detection method of L-alanyl-L-alanine. (n.d.). Google Patents.
Sources
- 1. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 5. N-Tosyl-L-alanine | 21957-58-4 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. prepchem.com [prepchem.com]
- 12. nbinno.com [nbinno.com]
- 13. moleculardepot.com [moleculardepot.com]
- 14. N-Tosyl-L-alanine 3-indoxyl Ester [gbiosciences.com]
- 15. goldbio.com [goldbio.com]
- 16. nbinno.com [nbinno.com]
- 17. nbinno.com [nbinno.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.ca [fishersci.ca]
mechanism of action of N-tosyl amino acid derivatives
An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of N-Tosyl Amino Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Abstract
N-tosyl amino acid derivatives represent a versatile class of compounds with significant applications across medicinal chemistry, biochemistry, and synthetic organic chemistry. The functional diversity of these molecules stems from the unique properties of the p-toluenesulfonyl (tosyl) group, which can act as a stable protecting group, an outstanding leaving group, or a critical pharmacophoric element. This guide provides a comprehensive technical overview of the core mechanisms of action through which these derivatives exert their effects. We will explore their roles as potent enzyme modulators, from irreversible covalent inhibitors like N-tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) to substrate mimics like Nα-p-Tosyl-L-arginine methyl ester (TAME). Furthermore, this document details their instrumental function as chiral building blocks and ligands in asymmetric synthesis. Finally, we will examine the molecular mechanisms underpinning their broad biological activities, including anticancer and antimicrobial effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this important chemical class.
Part 1: The Chemistry of the N-Tosyl Group: A Foundation for Reactivity
The chemical behavior of any N-tosyl amino acid derivative is fundamentally dictated by the properties of the tosyl group. Understanding its role as both a protecting group and an activating group is crucial to appreciating its function in complex biological and chemical systems.
The Tosyl Group as an Amine Protecting Group
In multistep organic synthesis, the amine group of an amino acid is highly nucleophilic and must often be "protected" to prevent unwanted side reactions. The tosyl group serves as an effective protecting group due to the formation of a stable sulfonamide linkage.[1]
-
Formation: The sulfonamide is typically formed by reacting the amino acid with tosyl chloride (TsCl) in the presence of a base.
-
Stability and Reactivity: The resulting N-tosyl group is exceptionally stable to a wide range of reaction conditions, including acidic and oxidative environments. The electron-withdrawing nature of the sulfonyl moiety reduces the nucleophilicity of the nitrogen atom. However, it also increases the acidity of the N-H proton, a feature exploited in base-mediated alkylation reactions.[1]
-
Deprotection: A significant drawback of the tosyl group is the harsh conditions often required for its removal, such as treatment with HBr in the presence of phenol or reduction with sodium in liquid ammonia.[1]
The Tosylate Moiety as an Excellent Leaving Group
When the tosyl group is attached to an oxygen atom (forming a tosylate ester), it transforms a poor leaving group (a hydroxyl group, -OH) into an excellent one.[2] This activation is central to many synthetic applications of N-tosyl amino acid derivatives, particularly those derived from amino alcohols.
The efficacy of the tosylate anion (TsO⁻) as a leaving group is due to its high stability, which arises from the delocalization of the negative charge across the three oxygen atoms and the benzene ring through resonance. This principle is the cornerstone of the synthetic utility described in Part 3.[2]
Part 2: Mechanism of Action as Enzyme Modulators
N-tosyl amino acid derivatives are widely recognized for their ability to interact with and modulate the activity of various enzymes. The amino acid backbone acts as a scaffold that directs the molecule to the active site of specific enzymes, while the tosyl group and other functionalities dictate the mechanism of interaction.
Irreversible Covalent Inhibition: The Case of TPCK
N-tosyl-L-phenylalanyl-chloromethyl ketone (TPCK) is a classic, well-studied irreversible inhibitor of serine proteases, particularly chymotrypsin.[3]
2.1.1 Mechanism of Serine Protease Inhibition
The specificity of TPCK for chymotrypsin is conferred by its phenylalanine backbone, which mimics the natural substrate and fits into the hydrophobic S1 pocket of the enzyme's active site. The inhibitory mechanism proceeds via covalent modification:
-
Binding: TPCK binds to the active site of chymotrypsin.
-
Alkylation: The chloromethyl ketone moiety acts as an alkylating agent. A critical histidine residue (His-57) in the enzyme's catalytic triad performs a nucleophilic attack on the carbon atom bearing the chlorine.
-
Covalent Adduct Formation: This attack displaces the chloride ion and forms a stable, covalent bond between the enzyme and the inhibitor, rendering the enzyme permanently inactive.
Caption: Irreversible inhibition of chymotrypsin by TPCK.
2.1.2 Broader Alkylating Activity: Inhibition of the NF-κB Pathway
The reactivity of TPCK is not limited to serine proteases. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This action is not mediated by protease inhibition but by its ability to alkylate specific cysteine residues.[4] TPCK directly modifies Cys-179 of IκB kinase β (IKKβ) and Cys-38 of the p65/RelA subunit of NF-κB.[4] This covalent modification prevents the activation of the NF-κB pathway. The addition of thiol-reducing agents like dithiothreitol can reverse this inhibition, confirming the mechanism's dependence on cysteine modification.[4]
2.1.3 Experimental Workflow: In Vitro Chymotrypsin Activity Assay with TPCK
This protocol describes a typical experiment to validate the inhibitory action of TPCK on chymotrypsin.
-
Reagent Preparation:
-
Prepare a stock solution of bovine α-chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl.
-
Prepare a stock solution of TPCK (e.g., 10 mM) in a suitable organic solvent like ethanol.
-
Prepare a stock solution of a chromogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA), in DMSO.
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 7.8).
-
-
Inhibition Step:
-
In a 96-well plate, add a fixed amount of chymotrypsin to the assay buffer.
-
Add varying concentrations of TPCK (and a vehicle control) to the wells.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature to allow for covalent modification.
-
-
Activity Measurement:
-
Initiate the enzymatic reaction by adding the S-AAPF-pNA substrate to all wells.
-
Immediately begin monitoring the absorbance at 405 nm using a plate reader. The rate of p-nitroaniline release is proportional to the remaining enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each TPCK concentration.
-
Plot the percentage of remaining enzyme activity against the logarithm of the TPCK concentration.
-
Determine the IC₅₀ value (the concentration of TPCK required to inhibit 50% of the enzyme's activity) by fitting the data to a dose-response curve.
-
Substrate Mimicry and Competitive Modulation: The Case of TAME
Nα-p-Tosyl-L-arginine methyl ester (TAME) is a derivative of arginine and serves as a classic substrate for trypsin-like serine proteases, which cleave peptide bonds after arginine or lysine residues.[5][6][7]
2.2.1 TAME as a Protease Substrate
Enzymes like trypsin, thrombin, and plasmin can hydrolyze the methyl ester bond of TAME.[6] This property makes TAME a valuable tool for assaying the activity of these proteases. The rate of hydrolysis can be monitored, for example, by measuring the production of acid (H⁺) using a pH-stat.
2.2.2 Mechanism of Anaphase-Promoting Complex (APC/C) Inhibition
Beyond its role as a protease substrate, TAME is a known inhibitor of the anaphase-promoting complex/cyclosome (APC/C), a critical E3 ubiquitin ligase that regulates cell cycle progression.[8][9] The mechanism of inhibition is based on molecular mimicry:
-
The APC/C requires co-activator proteins (Cdc20 or Cdh1) for its activity. These co-activators contain a conserved isoleucine-arginine (IR) tail that docks into a binding pocket on the APC/C subunit APC3.[8]
-
TAME structurally mimics this IR tail and binds to the same pocket on APC3.[8][9]
-
By competitively occupying this binding site, TAME prevents the association of the co-activators with the APC/C, thereby inhibiting its ubiquitin ligase activity and causing a mitotic arrest.[6]
| Compound | Target(s) | Mechanism of Action | Result |
| TPCK | Chymotrypsin, IKKβ, p65/RelA | Covalent Alkylation | Irreversible Enzyme Inactivation, NF-κB Pathway Inhibition[3][4] |
| TAME | Trypsin-like Proteases | Substrate | Enzymatic Hydrolysis[6][7] |
| TAME | APC/C (APC3 subunit) | Competitive Binding (IR Tail Mimicry) | Inhibition of Ubiquitination, Cell Cycle Arrest[8][9] |
| Table 1: Summary of Mechanisms for TPCK and TAME. |
Part 3: Role in Asymmetric Synthesis and Catalysis
The defined stereochemistry of amino acids makes their N-tosyl derivatives powerful tools in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereocontrol.
Chiral Building Blocks: Synthesis of N-Tosyl Aziridines
Chiral N-tosyl aziridines are valuable synthetic intermediates.[10][11] They can be efficiently synthesized from N-tosylated amino alcohols, which are, in turn, readily prepared by the reduction of N-tosyl amino acids.
3.1.1 Mechanism: Intramolecular Sₙ2 Cyclization
The key step is an intramolecular Williamson ether synthesis-like reaction, which proceeds via an Sₙ2 mechanism.
-
Activation: The hydroxyl group of the N-tosyl amino alcohol is converted into a better leaving group, typically by reacting it with another equivalent of tosyl chloride to form a bis-tosylated intermediate.[12]
-
Deprotonation: A base deprotonates the sulfonamide nitrogen, making it nucleophilic.
-
Ring Closure: The resulting anion attacks the carbon bearing the O-tosyl group, displacing it in an intramolecular Sₙ2 reaction to form the three-membered aziridine ring.[10]
Caption: Workflow for the synthesis of N-Tosyl Aziridines.
Chiral Ligands in Metal Catalysis
The chirality inherent in N-tosyl amino acid derivatives allows them to serve as ligands in transition-metal-catalyzed asymmetric reactions. For instance, they have been used in the rhodium-catalyzed asymmetric arylation of N-tosyl ketimines.[13][14] In such reactions, the chiral ligand coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the product in excess.
Part 4: Mechanisms Underlying Biological Activities
The structural features of N-tosyl amino acid derivatives make them effective modulators of various biological pathways, leading to a range of therapeutic activities.
Anticancer Mechanisms
Several N-tosyl derivatives have demonstrated antitumor properties.[15][16]
-
Induction of Apoptosis: As discussed, TPCK can induce apoptosis in cancer cells, an effect linked to its inhibition of pro-survival pathways like NF-κB and Akt.[3]
-
Mitochondrial Uncoupling: For some 4-toluenesulfonylureido derivatives of amino acids, the proposed mechanism of antitumor action involves the uncoupling of mitochondria, disrupting cellular energy production and leading to cell death.[15]
Antimicrobial and Antiparasitic Mechanisms
N-tosyl amino acid derivatives have also been investigated as antimicrobial agents.[17][18][19]
-
Antiparasitic Activity: TPCK is effective against Leishmania parasites. Its mechanism of action involves inducing mitochondrial alterations, oxidative stress, and modifications in lipid content, ultimately leading to parasite death.[20]
-
Antibacterial Activity: The antimicrobial activity of cationic derivatives is often attributed to their amphiphilic nature. They can interact with and disrupt the integrity of the negatively charged bacterial cell membranes, leading to leakage of cellular contents and cell death.[18]
Conclusion
The mechanisms of action of N-tosyl amino acid derivatives are remarkably diverse, reflecting the functional versatility of the tosyl group and the specificity of the amino acid scaffold. From precise covalent modification of enzyme active sites and competitive inhibition of protein-protein interactions to serving as cornerstones of asymmetric synthesis, these compounds are of immense value to both chemical and biological sciences. A thorough understanding of their underlying mechanisms is essential for their rational design and application in the development of novel therapeutics, chemical probes, and synthetic methodologies.
References
-
Bieber, L. W., & da Silva, M. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907. [Link][10][12]
-
Davis, F. A., & Ramachandar, T. (2010). Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. ARKIVOC, 2010(8), 17-26. [Link][21][22]
-
MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link][11]
-
Machado, P. A., et al. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pharmaceutics, 14(7), 1373. [Link][23]
-
Rojo, A. I., et al. (2008). Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor. Molecular Immunology, 45(16), 4053-4062. [Link][24]
-
Lee, J., et al. (2014). N-Tosyl-l-phenylalanine Chloromethyl Ketone Inhibits NF-κB Activation by Blocking Specific Cysteine Residues of IκB Kinase β and p65/RelA. Journal of Biological Chemistry, 289(41), 28455-28468. [Link][4]
-
Monash University. Synthesis of N-Alkyl Amino Acids. [Link][1]
-
National Genomics Data Center. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. [Link][20]
-
Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2010). Asymmetric synthesis of new chiral β-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904-1907. [Link][25][26]
-
Shintani, R., Takeda, M., Tsuji, T., & Hayashi, T. (2010). Rhodium-Catalyzed Asymmetric Arylation of N-Tosyl Ketimines. Journal of the American Chemical Society, 132(38), 13168-13169. [Link][13]
-
Taha, M., et al. (2018). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 23(11), 2973. [Link][27]
-
Rahimi, H., et al. (2020). Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle. Journal of Molecular Graphics and Modelling, 97, 107563. [Link][8]
-
ResearchGate. Effects of tosyl-L-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle. [Link][9]
-
El-Sayed, W. A., et al. (2011). Tosyl ester(s) of and945-hydroxy acid(s) Synthesis and antimicrobial studies. Medicinal Chemistry Research, 20(8), 1236-1242. [Link][17]
-
Shintani, R., et al. (2010). Rhodium-Catalyzed Asymmetric Arylation of N-Tosyl Ketimines. Figshare. [Link][14]
-
Chen, Y., et al. (2024). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Future Pharmacology, 6(1), 1-20. [Link][28]
-
Tsekova, D., et al. (2023). Antimicrobial activities of amphiphilic derivatives of α-amino acids. Journal of Chemical Technology and Metallurgy, 58(3), 552-564. [Link][18]
-
Mastrolorenzo, A., Scozzafava, A., & Supuran, C. T. (2000). 4-toluenesulfonylureido derivatives of amines, amino acids and dipeptides: a novel class of potential antitumor agents. European Journal of Pharmaceutical Sciences, 11(4), 325-332. [Link][15]
-
Cindrić, M., et al. (2021). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 26(21), 6691. [Link][16]
-
Ionescu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. [Link][19]
Sources
- 1. researchmgt.monash.edu [researchmgt.monash.edu]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Tosylarginine Methyl Ester | C14H22N4O4S | CID 1550286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Item - Rhodium-Catalyzed Asymmetric Arylation of N-Tosyl Ketimines - figshare - Figshare [figshare.com]
- 15. 4-toluenesulfonylureido derivatives of amines, amino acids and dipeptides: a novel class of potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of a Serine Protease Inhibitor N--Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on and . - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum | MDPI [mdpi.com]
- 24. Treatment of cells with n-alpha-tosyl-L-phenylalanine-chloromethyl ketone induces the proteolytic loss of STAT6 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of N-tosyl-L-alanine in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the characterization of a molecule's physicochemical properties is a cornerstone of successful drug design and formulation. Among these properties, solubility stands out as a critical determinant of a drug candidate's bioavailability, processability, and ultimately, its therapeutic efficacy. N-tosyl-L-alanine, a chiral building block and a common intermediate in the synthesis of more complex pharmaceutical agents, is no exception. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing robust formulations. This guide provides a comprehensive technical overview of the solubility of N-tosyl-L-alanine, blending theoretical principles with practical experimental guidance to empower researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Profile of N-tosyl-L-alanine: A Precursor to Understanding its Solubility
N-tosyl-L-alanine, with the chemical formula C₁₀H₁₃NO₄S, is a derivative of the amino acid L-alanine where the amino group is protected by a tosyl (p-toluenesulfonyl) group.[1] This structural modification significantly influences its physicochemical properties and, consequently, its solubility behavior.
Key Molecular Features Influencing Solubility:
-
Polarity: The molecule possesses both polar and non-polar regions. The carboxylic acid and sulfonamide moieties contribute to its polarity and potential for hydrogen bonding, while the tolyl and methyl groups introduce non-polar character.
-
Hydrogen Bonding: The presence of the carboxylic acid proton, the sulfonamide proton, and the oxygen atoms in both functional groups allows N-tosyl-L-alanine to act as both a hydrogen bond donor and acceptor. This capability is a primary driver of its interaction with protic and other polar solvents.
-
Crystalline Structure: In its solid state, N-tosyl-L-alanine exists as a crystalline solid with a defined melting point of approximately 138 °C.[2] The energy required to overcome the crystal lattice forces is a key factor in the dissolution process.
Theoretical Framework: The Interplay of Forces Governing Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline.
-
Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, are generally effective at dissolving polar solutes. The ability of a solvent to form strong hydrogen bonds with the carboxylic acid and sulfonamide groups of N-tosyl-L-alanine can overcome the solute-solute interactions within the crystal lattice, leading to dissolution.
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), while not hydrogen bond donors, possess large dipole moments and can act as hydrogen bond acceptors. They are often excellent solvents for polar organic molecules.
-
Non-Polar Solvents: Non-polar solvents are generally poor solvents for polar compounds like N-tosyl-L-alanine. The energy gained from solute-solvent interactions is insufficient to overcome the strong solute-solute and solvent-solvent forces.
The tosyl group, while contributing to the overall size and van der Waals interactions, also adds a degree of lipophilicity to the molecule, which can influence its solubility in less polar organic solvents compared to unprotected L-alanine.
Solubility Profile of N-tosyl-L-alanine and Structurally Related Compounds
Qualitative Solubility of N-tosyl-L-alanine:
N-tosyl-L-alanine is reported to be soluble in several common organic solvents, including:
This suggests a preference for polar and moderately polar solvents.
Quantitative Solubility Data of Analogous Compounds:
To extrapolate the potential solubility of N-tosyl-L-alanine, it is instructive to examine the solubility of structurally related molecules, such as N-acetyl-L-alanine and p-toluenesulfonamide.
| Solvent | N-acetyl-L-alanine (mol fraction at 298.15 K) | p-Toluenesulfonamide (mol fraction at 298.15 K) |
| Methanol | > 0.1 | ~0.15 |
| Ethanol | ~0.05 | ~0.08 |
| n-Propanol | ~0.03 | ~0.04 |
| Isopropanol | ~0.02 | ~0.03 |
| n-Butanol | ~0.02 | ~0.02 |
| Acetone | > 0.1 | ~0.2 |
| Ethyl Acetate | ~0.01 | ~0.06 |
| Acetonitrile | < 0.01 | ~0.06 |
Data for N-acetyl-L-alanine and p-toluenesulfonamide are derived from publicly available studies.[5]
Interpretation and Extrapolation:
Based on this data, we can anticipate that N-tosyl-L-alanine will exhibit good solubility in polar protic solvents like methanol and ethanol, with solubility decreasing as the alkyl chain length of the alcohol increases. Polar aprotic solvents like acetone are also expected to be effective. The solubility in less polar solvents like ethyl acetate and acetonitrile is likely to be lower. The presence of the larger, more hydrophobic tosyl group in N-tosyl-L-alanine compared to the acetyl group in N-acetyl-L-alanine may lead to slightly lower solubility in highly polar solvents but potentially enhanced solubility in solvents of intermediate polarity.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a robust experimental protocol is essential. The equilibrium solubility method, followed by gravimetric analysis, is a widely accepted and accurate technique.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of N-tosyl-L-alanine.
Caption: Experimental workflow for determining the solubility of N-tosyl-L-alanine.
Step-by-Step Gravimetric Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of N-tosyl-L-alanine (sufficient to ensure undissolved solid remains after equilibration) into a glass vial with a screw cap.
-
Pipette a precise volume (e.g., 5.00 mL) of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature water bath or shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to avoid transferring any solid particles.
-
Dispense the filtered solution into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish). Record the combined weight.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, dry the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This is confirmed by repeated weighings until the difference between consecutive measurements is negligible.
-
Record the final weight of the container with the dry solid.
-
Calculation of Solubility
The solubility can be calculated in various units, most commonly in g/L or mol/L.
-
Weight of dissolved N-tosyl-L-alanine (g): (Weight of container + dry solid) - (Weight of empty container)
-
Solubility (g/L): (Weight of dissolved N-tosyl-L-alanine) / (Volume of supernatant analyzed in L)
-
Solubility (mol/L): (Solubility in g/L) / (Molecular weight of N-tosyl-L-alanine)
Molecular Weight of N-tosyl-L-alanine = 243.28 g/mol [2]
Factors Influencing the Solubility of N-tosyl-L-alanine
Several factors can significantly impact the solubility of N-tosyl-L-alanine in organic solvents:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent with a polarity that closely matches that of N-tosyl-L-alanine will generally be a better solvent.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
-
pH (in protic solvents): In protic solvents, particularly those containing water, the pH can influence the ionization state of the carboxylic acid group. At higher pH values, the carboxylic acid will be deprotonated to a carboxylate, which is significantly more polar and can lead to increased solubility.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility of N-tosyl-L-alanine in organic solvents, integrating theoretical principles with a practical and validated experimental protocol. While direct quantitative data remains sparse, a reasoned estimation based on the solubility of analogous compounds has been presented. For researchers and professionals in drug development, the ability to accurately determine and understand the solubility of key intermediates like N-tosyl-L-alanine is not merely an academic exercise but a critical step in the efficient and successful progression of a drug candidate from the laboratory to the clinic. It is recommended that for any process development or formulation work, the solubility of N-tosyl-L-alanine in the specific solvent systems of interest be experimentally determined using the protocol outlined herein.
References
-
Tang, W., et al. (2023). N-Acetyl-l-alanine Solubility and Correlation in 16 Monosolvents: Solvent Effects, Molecular Simulation, and Comparison with Structurally Similar Substance. Journal of Chemical & Engineering Data, 68(1), 136-148. [Link]
-
PubChem. (n.d.). N-Tosyl-L-alanine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of N-tosyl-L-alanine
Introduction: The Role of N-tosyl-L-alanine in Modern Chemistry
N-tosyl-L-alanine (Ts-Ala-OH) is a pivotal chiral building block in the landscape of synthetic organic chemistry and drug development. As a derivative of the natural amino acid L-alanine, its amine functionality is protected by a p-toluenesulfonyl (tosyl) group. This modification imparts specific chemical properties: it renders the α-proton more acidic, provides a bulky, crystalline handle that often aids in purification, and offers a stable protecting group that can be removed under specific reductive conditions. Its utility spans from the synthesis of complex peptides and peptidomimetics to the construction of chiral ligands for asymmetric catalysis.
Given its critical role, the unambiguous structural confirmation and purity assessment of N-tosyl-L-alanine are paramount for any researcher utilizing it. This guide provides a comprehensive analysis of its key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Infrared (IR)—grounded in fundamental principles and field-proven insights. We will not only present the data but also delve into the causality behind the observed spectral features, offering a self-validating framework for researchers to confidently identify and qualify this essential reagent.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering scheme for the atoms in N-tosyl-L-alanine will be used throughout this guide.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
Interpretation and Scientific Rationale
-
Aromatic Region (7.41-7.75 ppm): The tosyl group's aromatic ring presents a classic AA'BB' system. The two protons ortho to the electron-withdrawing sulfonyl group (7.75 ppm) are more deshielded and appear further downfield than the two protons meta to it (7.41 ppm). Both appear as doublets due to coupling with their respective neighbors.
-
Amine Proton (8.03 ppm): The sulfonamide proton is significantly deshielded due to the strong electron-withdrawing nature of the adjacent SO₂ group. It appears as a doublet because of its coupling to the single α-proton (Hα) on C2. This coupling is a key diagnostic feature confirming the N-H bond's integrity and its proximity to the chiral center.
-
Carboxylic Acid Proton (6.40 ppm): This proton is acidic and its chemical shift can be variable and concentration-dependent. It often appears as a broad signal due to chemical exchange with trace amounts of water in the solvent.
-
Alpha-Proton (3.85 ppm): The Hα on the chiral center (C2) is a critical signal. It is deshielded by both the adjacent nitrogen of the sulfonamide and the carbonyl of the carboxylic acid. Its multiplicity is a pentet (or pseudo-quintet), arising from coupling to the three protons of the β-methyl group (n+1 rule, 3+1=4 lines) and the single N-H proton (another +1=5 lines, a doublet of quartets, which appears as a pentet).
-
Tosyl Methyl Group (2.40 ppm): The methyl group attached to the aromatic ring is in a standard benzylic position and appears as a sharp singlet around 2.40 ppm, a characteristic signature of the tosyl moiety.
-
Alanine Methyl Group (1.20 ppm): The three protons of the β-methyl group (C3) are the most upfield (shielded) protons in the molecule. They appear as a clean doublet due to coupling with the single α-proton on C2.
Carbon-¹³ (¹³C) NMR Spectroscopy
Carbon NMR provides direct information about the carbon skeleton of the molecule. While a published, assigned experimental spectrum for N-tosyl-L-alanine is not readily available in common databases, we can reliably predict the chemical shift regions for each carbon based on established principles and data from analogous structures. [1][2]
Predicted ¹³C NMR Chemical Shift Ranges
The following table outlines the expected chemical shift ranges for the distinct carbon nuclei in N-tosyl-L-alanine. These predictions are grounded in the known effects of substituents on carbon chemical shifts. [1][2]
| Carbon Atom(s) | Hybridization | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C1 (COOH) | sp² | 170 - 175 | Carbonyl carbon of a carboxylic acid, highly deshielded. |
| C4 (Ar-ipso) | sp² | 142 - 146 | Aromatic carbon attached to the sulfur, deshielded. |
| C7 (Ar-para) | sp² | 138 - 142 | Aromatic carbon attached to the methyl group. |
| C5/C9 (Ar-ortho) | sp² | 128 - 132 | Aromatic carbons ortho to the sulfonyl group. |
| C6/C8 (Ar-meta) | sp² | 126 - 129 | Aromatic carbons meta to the sulfonyl group. |
| C2 (α-C) | sp³ | 50 - 55 | Aliphatic carbon attached to nitrogen and a carbonyl group. |
| C10 (Ar-CH₃) | sp³ | 20 - 23 | Standard benzylic methyl carbon. |
| C3 (β-C) | sp³ | 18 - 22 | Aliphatic methyl carbon adjacent to the chiral center. |
Experimental Protocol: ¹³C NMR Acquisition
Acquiring a ¹³C spectrum requires more scans than a ¹H spectrum due to the low natural abundance (1.1%) of the ¹³C isotope. The protocol is adjusted accordingly.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Use 25-50 mg of N-tosyl-L-alanine in ~0.7 mL of DMSO-d₆.
-
Instrument Setup: Lock and shim the spectrometer as described for the ¹H experiment.
-
Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: Set to a wide range, typically 0-220 ppm, to ensure all carbons are observed.
-
Number of Scans: A higher number of scans is crucial. Start with 1024 scans and increase if the signal-to-noise ratio is insufficient.
-
Relaxation Delay: Use a longer delay of 2-5 seconds to allow for full relaxation of all carbon nuclei, especially quaternary carbons which have longer relaxation times.
-
-
Processing: Process the data using Fourier transformation, phasing, and referencing to the DMSO-d₆ solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Summary of Key IR Absorptions
The following data were acquired in a chloroform (CHCl₃) solution.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300 (not reported, but expected) | Broad | O-H stretch (Carboxylic Acid) |
| ~3250 (not reported, but expected) | Medium | N-H stretch (Sulfonamide) |
| 1726 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| 1340 | Strong | S=O asymmetric stretch (Sulfonyl) |
| 1165 | Strong | S=O symmetric stretch (Sulfonyl) |
| 1095 | Medium | S-N stretch |
| Data sourced from PrepChem.[3] |
Experimental Protocol: IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
Caption: Workflow for acquiring an ATR-IR spectrum.
Interpretation and Scientific Rationale
-
C=O Stretch (1726 cm⁻¹): This strong, sharp absorption is highly characteristic of the carbonyl group in a carboxylic acid. Its position confirms the presence of the COOH moiety.
-
S=O Stretches (1340 and 1165 cm⁻¹): The sulfonyl group gives rise to two very strong and distinct stretching vibrations: an asymmetric stretch at a higher wavenumber (1340 cm⁻¹) and a symmetric stretch at a lower wavenumber (1165 cm⁻¹). The presence of both of these intense bands is definitive proof of the tosyl group.
-
N-H and O-H Stretches (Expected >3000 cm⁻¹): Although not explicitly listed in the cited data, one would expect to see a broad O-H absorption from the carboxylic acid centered around 3300-2500 cm⁻¹ and a sharper N-H stretch from the sulfonamide around 3250 cm⁻¹. These are crucial for confirming these functionalities.
Conclusion
The structural integrity of N-tosyl-L-alanine can be unequivocally confirmed through a synergistic application of NMR and IR spectroscopy. The ¹H NMR spectrum provides a detailed map of the proton environment, with characteristic signals for the tosyl group's aromatic and methyl protons, as well as the alanine backbone's α-proton and methyl group. The coupling observed between the N-H and α-C-H protons is a key diagnostic feature. While experimental ¹³C NMR data is not commonly published, its spectral features can be reliably predicted, serving as a secondary check on the carbon skeleton. Finally, IR spectroscopy offers rapid confirmation of the essential carbonyl (C=O) and sulfonyl (S=O) functional groups. Together, these techniques form a robust, self-validating analytical workflow for any researcher in the chemical sciences.
References
-
PrepChem. Synthesis of N-tosyl-L-alanine. Available from: [Link]
-
PubChem. N-Tosyl-L-alanine. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
Oregon State University. ¹³C NMR Chemical Shifts. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Strategic Use of N-tosyl-L-alanine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of the Tosyl Group in Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to the successful assembly of complex peptide sequences. While the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and acid-labile tert-butyloxycarbonyl (Boc) groups form the bedrock of routine synthesis, specialized applications necessitate the use of protecting groups with unique stability profiles. The p-toluenesulfonyl (tosyl) group, a robust and stable amine protecting group, offers a distinct advantage in its orthogonality to both standard Fmoc and Boc chemistries.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-tosyl-L-alanine in SPPS. Its use is not as a conventional, temporary Nα-protecting group, but rather as a strategic tool for the synthesis of peptidomimetics, cyclic peptides, and other modified structures where a permanent sulfonamide linkage or a highly stable protecting group is desired. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into potential challenges and their mitigation.
Physicochemical Properties of N-tosyl-L-alanine
A thorough understanding of the properties of N-tosyl-L-alanine is crucial for its effective implementation in SPPS.
| Property | Value | Reference |
| CAS Number | 21957-58-4 | [1] |
| Molecular Formula | C₁₀H₁₃NO₄S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 134-135 °C | [3] |
| Solubility | Soluble in DMF, DCM, and aqueous base. |
The Orthogonality of the N-tosyl Group: A Key Strategic Advantage
The primary strategic value of the N-tosyl group lies in its exceptional stability, rendering it orthogonal to the cleavage conditions of both Fmoc and Boc protecting groups.[4] This orthogonality is the cornerstone of its application in specialized peptide synthesis.
Figure 1: Orthogonality of the N-tosyl group in SPPS.
As illustrated in Figure 1, the N-tosyl bond remains intact during the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc and t-butyl-based side-chain protecting group removal. This allows for the selective deprotection of other functionalities on the peptide while the N-tosyl group on the alanine residue persists. Its eventual removal necessitates harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]
Strategic Applications of N-tosyl-L-alanine in SPPS
The unique properties of the N-tosyl group lend themselves to several specialized applications in peptide and medicinal chemistry:
-
Synthesis of Peptidomimetics with Sulfonamide Linkages: The most direct application is the incorporation of a stable sulfonamide bond into the peptide backbone. Sulfonamides are well-established pharmacophores in drug discovery, known for their ability to mimic the transition state of peptide bond hydrolysis, thereby acting as potent enzyme inhibitors.[5]
-
Synthesis of Cyclic Peptides: The N-tosyl group can serve as a stable protecting group during complex, solution-phase cyclization strategies after the linear peptide has been cleaved from the solid support.
-
Development of Specialized Probes: The tosyl group itself can be functionalized or act as a specific recognition motif for biological targets or as a spectroscopic probe.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of N-tosyl-L-alanine and its incorporation into peptide chains using both Fmoc and Boc-based SPPS strategies.
Protocol 1: Synthesis of N-tosyl-L-alanine
This protocol is adapted from a standard procedure for the tosylation of amino acids.[3]
Materials:
-
L-alanine
-
Sodium hydroxide (NaOH)
-
p-toluenesulfonyl chloride (TsCl)
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
Procedure:
-
Dissolve L-alanine (1.0 eq) in 1N aqueous sodium hydroxide.
-
Cool the solution to 5 °C in an ice bath with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in toluene to the cooled amino acid solution.
-
Allow the mixture to stir at ambient temperature for 20 hours.
-
Separate the aqueous and organic layers.
-
Chill the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid.
-
A white solid, N-tosyl-L-alanine, will precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
Expected Yield: Approximately 66%.[3]
Protocol 2: Incorporation of N-tosyl-L-alanine in Fmoc-SPPS
This protocol outlines the steps for coupling N-tosyl-L-alanine to a growing peptide chain on a solid support using an Fmoc-based strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
N-tosyl-L-alanine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Ninhydrin test solution
Workflow:
Figure 2: Workflow for incorporating N-tosyl-L-alanine in Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes, followed by DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling of N-tosyl-L-alanine:
-
In a separate vessel, pre-activate N-tosyl-L-alanine (3 eq.) with a coupling agent (e.g., HBTU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 5-10 minutes.
-
Add the activated N-tosyl-L-alanine solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a ninhydrin test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Chain Elongation: Continue the peptide synthesis by coupling the subsequent Fmoc-protected amino acids using standard protocols. The N-tosyl group on the alanine residue will remain intact during these cycles.[4]
-
Final Cleavage and Deprotection: After assembling the full peptide sequence, treat the resin with a strong acid cleavage cocktail capable of removing the tosyl group (see Protocol 4).
Protocol 3: Incorporation of N-tosyl-L-alanine in Boc-SPPS
This protocol details the incorporation of N-tosyl-L-alanine using a Boc-based strategy.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Merrifield resin)
-
N-tosyl-L-alanine
-
Coupling reagent (e.g., HBTU, DIC)
-
Solvents: DMF, DCM
-
Boc deprotection solution: 50% TFA in DCM
-
Neutralization solution: 10% DIPEA in DCM
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes. Drain and repeat the treatment for 20 minutes.
-
Washing: Wash the resin with DCM (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DCM for 2 minutes. Repeat this step.
-
Washing: Wash the resin with DCM (5x).
-
Coupling of N-tosyl-L-alanine:
-
In a separate vessel, pre-activate N-tosyl-L-alanine (3 eq.) with a coupling agent (e.g., HBTU, 2.9 eq.) in DMF.
-
Add the activated solution to the deprotected and neutralized resin.
-
Allow the coupling to proceed for 2-4 hours.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Continue the synthesis with the next Boc-protected amino acid using standard protocols. The N-tosyl group will remain intact during the TFA deprotection steps.
-
Final Cleavage and Deprotection: Perform the final cleavage and deprotection using anhydrous HF or TFMSA (see Protocol 4).
Protocol 4: Final Cleavage and Deprotection of the N-tosyl Group
The removal of the N-tosyl group requires harsh acidic conditions. This is a hazardous procedure that requires specialized equipment and safety precautions. Standard TFA-based cleavage cocktails will likely not remove the tosyl group.
Method A: Anhydrous Hydrogen Fluoride (HF) Cleavage
The "low-high" HF procedure is often employed to minimize side reactions. A low concentration of HF is first used to remove most side-chain protecting groups, followed by a high concentration of HF to cleave the more resistant groups like Arg(Tos) and the peptide from the resin.[6]
Materials:
-
HF cleavage apparatus
-
Anhydrous HF
-
Scavengers (e.g., p-cresol, anisole, 1,2-ethanedithiol)
-
Dry peptide-resin
-
Cold diethyl ether
General Procedure (High HF):
-
Place the dry peptide-resin and appropriate scavengers in the reaction vessel of the HF apparatus.
-
Cool the vessel in a dry ice/methanol bath.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours. For peptides containing Arg(Tos), the cleavage may take up to 2 hours.[7]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation and wash with cold ether.
Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is an alternative to HF that does not require a specialized apparatus, but the workup can be more challenging.
Materials:
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole, m-cresol)
-
Dry peptide-resin
-
Cold diethyl ether
General Procedure:
-
Suspend the dry peptide-resin in TFA and the appropriate scavengers in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFMSA to the stirred mixture.
-
Continue stirring at 0 °C for 1-2 hours.
-
Precipitate the peptide with cold diethyl ether.
-
Isolate and wash the crude peptide.
Potential Challenges and Mitigation Strategies
1. Steric Hindrance During Coupling:
The bulky nature of the tosyl group can lead to slower coupling kinetics compared to standard Fmoc- or Boc-protected amino acids.
-
Mitigation:
-
Use more potent coupling reagents such as HATU or HCTU.[8]
-
Extend the coupling time to 4 hours or longer.
-
Perform a double coupling to ensure the reaction goes to completion.
-
2. Racemization:
Activation of the carboxylic acid of N-tosyl-L-alanine can lead to racemization, especially under strongly basic conditions.
-
Mitigation:
3. Side Reactions:
The tosyl group, particularly when used as a side-chain protecting group for histidine (Boc-His(Tos)), has been associated with side reactions.[4] While less common for Nα-protection, it is important to be aware of potential lability under certain activation conditions.
-
Mitigation:
-
Careful selection of coupling reagents and conditions.
-
Thorough characterization of the final peptide by HPLC and mass spectrometry to identify any byproducts.
-
Characterization of Peptides Containing N-tosyl-L-alanine
The successful synthesis and purification of peptides containing N-tosyl-L-alanine should be confirmed by a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired peptide. The presence of the tosyl group will add a specific mass to the alanine residue, which should be accounted for in the expected mass.
Conclusion and Recommendations
The use of N-tosyl-L-alanine in solid-phase peptide synthesis is a specialized yet powerful technique for the synthesis of modified peptides and peptidomimetics. Its key advantage lies in the robust stability and orthogonality of the tosyl group to standard SPPS chemistries. While its incorporation and subsequent removal present unique challenges, these can be effectively managed through the use of appropriate coupling reagents, extended reaction times, and carefully planned cleavage strategies. By following the detailed protocols and considering the potential challenges outlined in these notes, researchers can successfully leverage the unique properties of N-tosyl-L-alanine to advance their research and development efforts in peptide science and drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis. BenchChem.
-
PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
- Xu, J. (2023). Synthesis of Sulfonopeptides. Methods in Molecular Biology, 2931, 249-257.
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
DiVA portal. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Retrieved from [Link]
- Khadse, S. (2014).
-
PubChem. (n.d.). N-Tosyl-L-alanine. Retrieved from [Link]
-
ResearchGate. (2023). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester. Retrieved from [Link]
- Peptide Research. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
YouTube. (2023). SPPS Reagents Explained: A Complete Guide | CEM Corporation. Retrieved from [Link]...
-
NIH. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Retrieved from [Link]
-
Almac. (n.d.). 5 Dimensional Structural Characterization of Synthetic Peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
NIH. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 [chemicalbook.com]
- 2. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. prepchem.com [prepchem.com]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Application Notes & Protocols: N-tosyl-L-alanine as a Chiral Resolving Agent
Introduction: The Imperative of Chirality in Modern Chemistry
In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, induce harmful side effects. Consequently, the separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical and often indispensable step in chemical manufacturing.[1]
Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a robust, scalable, and time-tested method.[1][2] This approach leverages the reaction of a racemic compound with a single, pure enantiomer of a "resolving agent." This reaction creates a pair of diastereomers, which, unlike the original enantiomers, possess different physical properties such as solubility, melting point, and crystal structure.[3] These differences allow for their physical separation, most commonly through fractional crystallization.
This document provides a detailed guide to the application of N-tosyl-L-alanine, a versatile and effective chiral resolving agent for the separation of racemic bases, particularly amines.
N-tosyl-L-alanine: A Profile of the Resolving Agent
N-tosyl-L-alanine is a derivative of the naturally occurring amino acid L-alanine. Its utility as a resolving agent stems from a combination of key structural features:
-
Inherent Chirality: Derived from the chiral pool, it is readily available as a single, high-purity enantiomer (the L- or (S)-form).
-
Acidic Functionality: The carboxylic acid group provides a reactive handle to form acid-base salts with racemic amines or other basic compounds.
-
The Tosyl Group: The presence of the p-toluenesulfonyl (tosyl) group confers several advantages. It increases the molecular weight and often enhances the crystallinity of the resulting diastereomeric salts, which is crucial for effective separation by crystallization.[4] The tosyl group also protects the amino functionality of the parent alanine, preventing unwanted side reactions.[4]
Table 1: Physicochemical Properties of N-tosyl-L-alanine
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | [5] |
| Molecular Formula | C₁₀H₁₃NO₄S | [5] |
| Molar Mass | 243.28 g/mol | [5] |
| Appearance | White solid | [6] |
| Melting Point | 134-135 °C | [6] |
| Chirality | (S)-configuration | [5] |
The Mechanism: A Stepwise Guide to Separation
The resolution of a racemic amine, (R/S)-Amine, using N-tosyl-L-alanine proceeds via the formation of a diastereomeric salt pair. The differential solubility of these salts is the cornerstone of the separation.
-
Salt Formation: The racemic amine is reacted with one equivalent of enantiomerically pure N-tosyl-L-alanine. This acid-base reaction yields two diastereomeric salts.
-
(R)-Amine + (S)-N-tosyl-alanine → Salt 1: [(R)-Amine H⁺][(S)-N-tosyl-alaninate⁻]
-
(S)-Amine + (S)-N-tosyl-alanine → Salt 2: [(S)-Amine H⁺][(S)-N-tosyl-alaninate⁻]
-
-
Fractional Crystallization: In a carefully selected solvent system, one of the diastereomeric salts will be significantly less soluble than the other. By cooling the solution or allowing it to evaporate slowly, the less soluble salt preferentially crystallizes, leaving the more soluble salt dissolved in the mother liquor.
-
Separation: The crystallized salt is physically separated from the solution by filtration.
-
Liberation of Enantiomers:
-
The purified, less soluble crystalline salt is treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free amine, which is now one pure enantiomer (e.g., the (R)-Amine).
-
The mother liquor, containing the more soluble salt, is similarly treated to liberate the other enantiomer (e.g., the (S)-Amine).
-
-
Recovery of Resolving Agent: The aqueous layers from the liberation steps can be acidified (e.g., with HCl) to precipitate the N-tosyl-L-alanine, which can then be recovered by filtration and potentially recycled, improving the economic viability of the process.
Diagram 1: General Workflow for Chiral Resolution
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 5. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Application Notes & Protocols: The Strategic Use of N-Tosyl-L-alanine in the Synthesis of Chiral Intermediates
Abstract
Chirality is a fundamental principle in drug discovery and development, where the three-dimensional arrangement of atoms in a molecule dictates its biological activity.[1][2][] The synthesis of enantiomerically pure compounds is therefore a cornerstone of medicinal chemistry. N-Tosyl-L-alanine, a derivative of the natural amino acid L-alanine, has emerged as a versatile and indispensable chiral building block for constructing complex molecules with precise stereochemical control.[4] This guide provides an in-depth exploration of N-tosyl-L-alanine's applications, elucidating the chemical principles that make it a powerful tool for synthesizing valuable chiral intermediates. We will delve into its role as a chiral auxiliary, a precursor to advanced synthetic intermediates, and a key component in asymmetric catalysis, supported by detailed, field-proven protocols for researchers and drug development professionals.
The N-Tosyl-L-alanine Scaffold: A Union of Chirality and Reactivity Control
The efficacy of N-tosyl-L-alanine in asymmetric synthesis stems from the synergistic interplay between its two core components: the L-alanine backbone and the N-tosyl protecting group.
-
The Chiral Core (L-alanine): The inherent chirality of L-alanine provides a fixed stereocenter (the α-carbon), which serves as the foundation for transferring stereochemical information to new products.[4] This "chiral pool" approach is a highly efficient strategy for creating enantiopure molecules.[2][5]
-
The Tosyl Group (p-Toluenesulfonyl): The tosyl group is far more than a simple protecting group. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.[4]
-
Amine Protection: It robustly protects the nitrogen atom from unwanted side reactions across a wide range of conditions, yet it can be selectively removed when needed.[4]
-
Acidity Enhancement: It increases the acidity of the N-H proton, facilitating deprotonation and subsequent N-alkylation or other modifications.
-
Activation of Adjacent Groups: It activates adjacent positions toward nucleophilic attack, a property masterfully exploited in the synthesis of chiral imines and aziridines.[4]
-
Crystallinity: The tosyl group often imparts a higher degree of crystallinity to intermediates, which can significantly simplify purification by recrystallization.
-
The following diagram illustrates the fundamental workflow of preparing N-tosyl-L-alanine, the foundational step for all subsequent applications.
Caption: Workflow for the Synthesis of N-Tosyl-L-alanine.
Protocol 1: Synthesis of N-Tosyl-L-alanine
This protocol is adapted from established literature procedures for the tosylation of amino acids.[6]
Materials:
-
L-alanine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.0 eq)
-
1N Sodium hydroxide (NaOH) solution
-
Toluene
-
Concentrated hydrochloric acid (HCl)
-
Water (for washing)
-
Reaction vessel, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve L-alanine (e.g., 100 g, 1.11 moles) in 1N NaOH solution (2.25 L). Cool the solution to approximately 5°C using an ice bath.[6]
-
Reagent Addition: While stirring the cooled alanine solution, slowly add a solution of p-toluenesulfonyl chloride (218 g, 1.11 moles) dissolved in toluene (450 mL).[6]
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature for 20 hours.[6] The reaction proceeds via a Schotten-Baumann mechanism where the deprotonated amino group of alanine attacks the sulfonyl chloride.
-
Workup - Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Retain the aqueous layer.
-
Workup - Precipitation: Chill the aqueous layer in an ice bath and acidify to a pH of 1 by the slow addition of concentrated HCl. A white solid will precipitate out of the solution.[6]
-
Purification: Collect the white solid by filtration. Wash the solid thoroughly with cold water to remove any residual salts and acid.
-
Drying: Dry the purified N-tosyl-L-alanine under vacuum.
Self-Validation:
-
Expected Yield: 60-70%.[6]
-
Melting Point: 134-135°C.[6]
-
¹H NMR (DMSO-d₆): Key expected signals include a doublet around δ 1.20 (CH₃ of alanine), a singlet around δ 2.40 (CH₃ of tosyl group), and two doublets in the aromatic region (δ 7.41 and 7.75).[6]
Application in Asymmetric Synthesis: Crafting Chiral Imines and Aziridines
N-tosyl-L-alanine is a precursor to highly valuable chiral intermediates, particularly N-tosyl imines and N-tosyl aziridines. The electron-withdrawing tosyl group renders these molecules excellent electrophiles for carbon-carbon bond-forming reactions.[4]
Chiral N-Tosyl Imines for 1,3-Asymmetric Induction
Chiral N-tosyl imines derived from N-tosyl-L-alaninal (the corresponding aldehyde) are powerful electrophiles in reactions like Lewis acid-mediated allylations. These reactions can proceed with high diastereoselectivity to form anti-1,3-amino alcohols, which are privileged motifs in many biologically active compounds.[7][8]
The stereochemical outcome is often governed by the formation of a six-membered ring chelate involving the Lewis acid, the imine nitrogen, and a nearby alkoxy group, which adopts a stable half-chair conformation to direct the incoming nucleophile.[7][8]
Caption: Mechanism of 1,3-Asymmetric Induction using a Chiral N-Tosyl Imine.
Chiral N-Tosyl Aziridines as Versatile Intermediates
Chiral N-tosyl aziridines are strained, three-membered rings that can be readily prepared from N-tosyl amino acids like N-tosyl-L-alanine.[4] They serve as versatile synthetic intermediates because they can undergo regioselective ring-opening with a wide variety of nucleophiles to generate a range of enantiopure products, including amino alcohols and diamines.
Application as a Chiral Ligand Precursor
The defined stereochemistry of N-tosyl-L-alanine makes it an excellent starting material for the synthesis of more complex chiral ligands used in transition metal-catalyzed asymmetric reactions.[9] The carboxyl and amino functionalities provide convenient handles for chemical modification to build bidentate or multidentate ligands that can coordinate to a metal center and create a chiral environment, influencing the stereochemical outcome of a catalytic transformation.
Protocol 2: Conversion of N-Tosyl-L-alanine to N-Tosyl-L-alaninyl Chloride
A common first step in ligand synthesis or peptide coupling is the activation of the carboxylic acid, for example, by converting it to an acid chloride.[10]
Materials:
-
N-Tosyl-L-alanine (1.0 eq)
-
Thionyl chloride (SOCl₂)
-
Dry hexane
-
Reaction vessel with condenser and drying tube, heating mantle, filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried flask equipped with a condenser and drying tube, combine N-tosyl-L-alanine (e.g., 3.1 g, 13 mmol) and thionyl chloride (6 mL).[10] Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.
-
Heating: Heat the mixture at 50°C for 1.5 hours.[10] The reaction will evolve SO₂ and HCl gas.
-
Precipitation: After cooling to room temperature, dilute the reaction mixture with dry hexane (50 mL) and stir rapidly.[10] The product will precipitate as a solid.
-
Isolation: Chill the mixture in an ice bath and collect the solid by filtration. Wash with additional dry hexane and dry under vacuum.
Self-Validation:
-
Expected Yield: ~93%.[10]
-
Melting Point: 99-100°C.[10]
-
Causality: The use of excess thionyl chloride serves as both the reagent and the solvent. Hexane is used as an anti-solvent to precipitate the more polar acid chloride product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the diastereoselective allylation of a chiral N-tosyl imine derived from a β-alkoxy aldehyde, demonstrating the principle of 1,3-asymmetric induction.
| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 85 | 92:8 |
| 2 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 81 | 89:11 |
| 3 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 90 | 91:9 |
| Data is representative and synthesized from trends discussed in sources such as[7][8]. |
Conclusion
N-Tosyl-L-alanine is a powerful and reliable chiral building block that offers synthetic chemists a strategic advantage in the construction of enantiomerically pure molecules. Its well-defined stereocenter, combined with the reactivity-modulating and protecting properties of the tosyl group, provides a robust platform for a variety of asymmetric transformations. The protocols and principles outlined in this guide demonstrate its utility in creating valuable chiral imines, aziridines, and ligands, solidifying its role as a critical tool in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.[11]
References
-
The Journal of Organic Chemistry. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. ACS Publications. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. Available at: [Link]
-
PrepChem.com. Synthesis of N-tosyl-L-alanine. Available at: [Link]
-
ResearchGate. Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals | Request PDF. Available at: [Link]
-
PubMed. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Available at: [Link]
-
PubMed. Microbial/enzymatic synthesis of chiral drug intermediates. Available at: [Link]
-
PrepChem.com. Synthesis of N-tosyl-L-alaninyl chloride. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of N-Tosyl-L-alanine 3-indoxyl Ester in Chemical Research. Available at: [Link]
-
Semantic Scholar. Enzymatic Synthesis of Chiral Intermediates for Drug Development. Available at: [Link]
-
G-Biosciences. N-Tosyl-L-alanine 3-indoxyl Ester. Available at: [Link]
-
The Journal of Organic Chemistry. Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Available at: [Link]
-
ResearchGate. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. Available at: [Link]
-
PubChem - NIH. N-Tosyl-L-alanine | C10H13NO4S | CID 737622. Available at: [Link]
-
MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Available at: [Link]
-
NSF Public Access Repository. 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. Available at: [Link]
-
Royal Society of Chemistry. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Available at: [Link]
-
Asymmetric Synthesis. Construction of Chiral Molecules Using Amino Acids. Available at: [Link]
-
Organic Chemistry Portal. A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-Heteroatom Elimination. Available at: [Link]
-
MDPI. Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. Available at: [Link]
Sources
- 1. Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 5. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. prepchem.com [prepchem.com]
- 11. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Enzymatic Reactions Involving N-Tosyl-L-Alanine Derivatives
Introduction: The Versatility of N-Tosyl-L-Alanine Derivatives in Enzymology
N-tosyl-L-alanine derivatives represent a cornerstone class of synthetic substrates for probing the activity of various hydrolytic enzymes, particularly serine proteases. The strategic placement of the tosyl (p-toluenesulfonyl) group on the α-amino group of L-alanine serves a dual purpose: it protects the amine from participating in unwanted side reactions and its steric and electronic properties often enhance the substrate's affinity for the active sites of specific enzymes. These derivatives, especially esters, are invaluable tools for researchers, scientists, and drug development professionals in applications ranging from fundamental kinetic analysis and inhibitor screening to high-throughput diagnostics.
This guide provides an in-depth exploration of the enzymatic reactions involving N-tosyl-L-alanine derivatives, focusing on the underlying catalytic mechanisms and offering detailed, field-proven protocols for their practical application.
Chapter 1: The Primary Enzymatic Players - Hydrolases
The most common enzymatic reactions involving N-tosyl-L-alanine derivatives are hydrolysis reactions catalyzed by hydrolases. Within this broad class, proteases and lipases are of primary interest.
-
Serine Proteases: This family of enzymes is arguably the most significant in the context of N-tosyl-L-alanine substrates. Serine proteases, such as chymotrypsin, trypsin, and human leukocyte elastase (HLE), utilize a highly conserved catalytic triad (Serine, Histidine, Aspartate) in their active site to effect the cleavage of peptide and ester bonds.[1][2] N-tosyl-L-alanine esters serve as excellent mimics of natural peptide substrates, allowing for the sensitive and specific measurement of their proteolytic activity.[1][3]
-
Lipases: While primarily known for their role in lipid hydrolysis, many lipases exhibit broad substrate specificity and can catalyze the formation and hydrolysis of amide and ester bonds with N-protected amino acids.[4][5][6] Enzymes like Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, are efficient catalysts for these transformations, particularly in non-aqueous media, which can favor synthetic (amidation) over hydrolytic reactions.[5][7]
Chapter 2: The Core Reaction Mechanism - A Tale of Covalent Catalysis
Understanding the mechanism of serine protease-catalyzed hydrolysis is fundamental to designing robust assays and interpreting results. The reaction proceeds via a two-step "Ping-Pong" mechanism, involving the formation of a covalent acyl-enzyme intermediate.[3][8]
Step 1: Acylation (The "Burst" Phase) The nucleophilic serine residue in the enzyme's active site, activated by the adjacent histidine, attacks the carbonyl carbon of the N-tosyl-L-alanine ester.[1][9][10] This forms a transient, high-energy tetrahedral intermediate, which is stabilized by hydrogen bonds from the enzyme's "oxyanion hole".[11] The intermediate then collapses, releasing the alcohol or phenol leaving group (e.g., p-nitrophenol or 3-indoxyl) and forming a stable acyl-enzyme intermediate where the N-tosyl-alanyl group is covalently attached to the serine residue.[3][11] For substrates with good leaving groups, this initial release is rapid and can be observed as a "burst" of product formation.[3]
Step 2: Deacylation (The Rate-Limiting Step) A water molecule enters the active site and, activated by the same histidine residue (now acting as a general base), attacks the carbonyl carbon of the acyl-enzyme intermediate.[9][10] A second tetrahedral intermediate is formed and subsequently collapses, releasing the N-tosyl-L-alanine product and regenerating the free, active enzyme.[9] This deacylation step is typically the slower, rate-limiting step for the overall reaction, especially for ester substrates.[8]
Caption: Serine protease "Ping-Pong" mechanism for ester hydrolysis.
Chapter 3: Application & Protocol - Kinetic Analysis of Human Leukocyte Elastase (HLE)
Human Leukocyte Elastase (HLE) is a serine protease implicated in various inflammatory diseases. N-tosyl-L-alanine derivatives with chromogenic or fluorogenic leaving groups are instrumental in studying its activity and screening for inhibitors. N-Tosyl-L-alanine 3-indoxyl ester is a well-established substrate for this purpose.[12][13][14] Upon hydrolysis by HLE, it releases an indoxyl moiety, which can then react with a diazonium salt to produce a stable, colored product, allowing for spectrophotometric monitoring.[12][14]
Protocol 3.1: Determining Kinetic Parameters (Km and Vmax) for HLE
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the HLE-catalyzed hydrolysis of N-Tosyl-L-alanine 3-indoxyl ester.
Materials:
-
Purified Human Leukocyte Elastase (HLE)
-
N-Tosyl-L-alanine 3-indoxyl ester (Substrate)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Brij-35
-
Diazonium Salt Solution (e.g., 4-diazo-3-hydroxy-1-napthylsulfonate)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the final azo dye product.
Experimental Workflow:
Caption: Workflow for HLE kinetic parameter determination.
Step-by-Step Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of N-Tosyl-L-alanine 3-indoxyl ester in 100% DMSO. Causality: DMSO is required to solubilize the hydrophobic substrate before dilution into the aqueous assay buffer.
-
Serial Dilutions: Create a series of substrate concentrations in Assay Buffer. A typical final concentration range for a Km determination would span from ~0.1 * Km to 10 * Km. If the Km is unknown, start with a broad range (e.g., 1 µM to 500 µM). Causality: Using a range of concentrations bracketing the Km is essential for accurately fitting the Michaelis-Menten curve.
-
Enzyme Preparation: Prepare a working solution of HLE in Assay Buffer. The final enzyme concentration should be chosen such that the reaction proceeds linearly for at least 10-15 minutes. This must be determined empirically in preliminary experiments.
-
Assay Setup: In a 96-well plate, add the components in the following order:
-
50 µL of Assay Buffer
-
50 µL of each substrate dilution (in duplicate or triplicate)
-
50 µL of Diazonium Salt Solution
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the HLE working solution to all wells. Mix gently.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at the λmax of the formed azo dye every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
For each substrate concentration, plot absorbance vs. time.
-
Determine the initial velocity (V₀) from the slope of the linear portion of each curve. Convert this from Absorbance units/min to M/s using the Beer-Lambert law (A = εcl), which requires the molar extinction coefficient (ε) of the product.
-
Plot V₀ as a function of substrate concentration [S].
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Data Presentation
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (µM/s) |
| 10 | 0.05 |
| 25 | 0.11 |
| 50 | 0.20 |
| 100 | 0.33 |
| 200 | 0.45 |
| 400 | 0.55 |
| 800 | 0.60 |
Note: The data above is representative and for illustrative purposes only.
Chapter 4: Application & Protocol - Biocatalytic Synthesis with Lipase
Lipases can be used to catalyze the N-acylation of amino acids in non-aqueous environments, a green alternative to traditional chemical synthesis.[6] Here, we describe a protocol for the synthesis of an N-acyl-L-alanine derivative using an immobilized lipase.
Protocol 4.1: Lipase-Catalyzed N-Acylation of L-Alanine
Objective: To synthesize an N-acyl-L-alanine derivative from L-alanine and a fatty acid ester using an immobilized lipase (Candida antarctica lipase B).
Materials:
-
L-Alanine
-
Fatty acid methyl ester (e.g., Methyl Laurate)
-
Immobilized Candida antarctica lipase B (Novozym® 435)
-
Anhydrous organic solvent (e.g., 2-Methyl-2-butanol or tert-butanol)
-
Molecular sieves (3Å, activated)
-
Orbital shaker incubator
Step-by-Step Procedure:
-
Reactor Setup: To a 50 mL screw-cap flask, add L-alanine (1 mmol), methyl laurate (1.2 mmol), and 20 mL of anhydrous 2-Methyl-2-butanol. Causality: A slight excess of the acyl donor can help drive the reaction towards product formation. Anhydrous solvent is critical to minimize the competing hydrolysis reaction.
-
Water Removal: Add ~1 g of activated molecular sieves to the flask. Causality: Even in anhydrous solvents, trace water can lead to hydrolysis of the ester substrate or the product. Molecular sieves effectively scavenge this water.
-
Enzyme Addition: Add the immobilized lipase (e.g., 100 mg, or ~10% w/w of substrates). Causality: Immobilized enzymes are easily recovered from the reaction mixture for reuse, making the process more cost-effective and sustainable.
-
Reaction: Seal the flask and place it in an orbital shaker incubator at 50°C and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots at various time points (e.g., 4, 8, 24, 48 hours). The samples can be analyzed by TLC, HPLC, or GC-MS after derivatization to determine the conversion of the starting materials.
-
Workup and Purification:
-
Once the reaction has reached completion (or equilibrium), stop the shaker and allow the immobilized enzyme and molecular sieves to settle.
-
Decant or filter the solvent. The enzyme can be washed with fresh solvent and dried for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
-
Conclusion
N-tosyl-L-alanine derivatives are remarkably versatile probes and substrates in the field of enzymology. Their utility in the precise characterization of protease kinetics is well-established, providing a foundation for drug discovery and diagnostic development. Furthermore, the principles of enzymatic reactions with N-protected amino acids extend to biocatalysis, offering environmentally benign routes for the synthesis of valuable amides. The protocols detailed herein provide a robust framework for harnessing the power of these enzymatic reactions, grounded in a clear understanding of the underlying mechanistic principles.
References
-
Hayashi T., Hilvert D., Green A. P. (2018). Engineered Metalloenzymes with Non-Canonical Coordination Environments. Chem. Eur. J., 24(46), 11821–11830. [Link]
-
Kua GKB, Nguyen GKT, Li Z (2024). Enzymatic strategies for the biosynthesis of N-acyl amino acid amides. ChemBioChem, 25:e202300672. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). The N-Acylation of Ethanolamine Using Lipase: A Chemoselective Catalyst. Beilstein Journal of Organic Chemistry, 4, 14. [Link]
-
Zhang, R., et al. (2023). Biocatalytic Synthesis of N-Protected α-Amino Acids through 1,3-Nitrogen Migration by Nonheme Iron Enzymes. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2015). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Microbiology, 6, 853. [Link]
-
Contesini, F. J., et al. (2010). Lipase-Catalyzed Synthesis of Carboxylic Amides: Nitrogen Nucleophiles as Acyl Acceptor. Química Nova, 33(7), 1567-1577. [Link]
-
Kua, G. K. B., Nguyen, G. K. T., & Li, Z. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. ChemBioChem, e202300672. [Link]
-
Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. ACS Catalysis, 10(15), 8635–8659. [Link]
-
Mphahlele, M. J., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(21), 6617. [Link]
-
Drienovská, I., & Roelfes, G. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. [Link]
-
Sharma, P., & O'Reilly, E. (2017). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. The University of Manchester. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of N-Tosyl-L-alanine 3-indoxyl Ester in Chemical Research. [Link]
-
G-Biosciences. N-Tosyl-L-alanine 3-indoxyl Ester. [Link]
-
Wikipedia. Chymotrypsin. [Link]
-
S.L.R. (2015). Proteases: nature's destroyers and the drugs that stop them. MedCrave online. [Link]
-
Rao, M. B., et al. (1998). Molecular and Biotechnological Aspects of Microbial Proteases. Microbiology and Molecular Biology Reviews, 62(3), 597–635. [Link]
-
Stein, R. L., & Strimpler, A. M. (1987). Enzymatic reaction of silent substrates: kinetic theory and application to the serine protease chymotrypsin. Biochemistry, 26(9), 2611-5. [Link]
-
Cho, H., et al. (1993). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical Biochemistry, 210(1), 158-63. [Link]
-
Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]
-
Chemistry LibreTexts. (2022). 6.05B: Enzyme Reaction Mechanisms - Quantiative Analyses of Serine Protease Catalysis. [Link]
-
eCampusOntario Pressbooks. The Catalytic Mechanism of Chymotrypsin & Measuring Activity. [Link]
-
Jan, A. T., et al. (2020). Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor. Journal of Microbiology and Biotechnology, 30(11), 1734–1745. [Link]
-
Cepham Life Sciences. N-Tosyl-L-alanine 3-indoxyl ester. [Link]
-
PubChem. N-Tosyl-L-alanine. [Link]
-
Han, N. C., et al. (2021). The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. Journal of Biological Chemistry, 295(5), 1436-1445. [Link]
-
Hekstra, D. R., et al. (2024). Conformational Ensembles Reveal the Origins of Serine Protease Catalysis. bioRxiv. [Link]
-
Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein Science, 4(3), 337–360. [Link]
-
Madiu, R., et al. (2023). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Synfacts, 19(07), 0747. [Link]
-
Mennella, T. (2016). Chymotrypsin Enzymatic Mechanism. YouTube. [Link]
-
AK Lectures. (2015). Mechanism of Chymotrypsin and Catalytic Triad. YouTube. [Link]
-
Schmidt, S., et al. (2021). An Update: Enzymatic Synthesis for Industrial Applications. Chemistry – A European Journal, 27(4), 1174-1191. [Link]
-
Planas-Iglesias, J., et al. (2023). High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. ChemRxiv. [Link]
-
Paul, B., & Korytnyk, W. (1978). Alanine derivatives with reactive groups. Journal of Pharmaceutical Sciences, 67(5), 642-5. [Link]
-
Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. The Journal of Biological Chemistry, 237(3), 778-782. [Link]
Sources
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. Exploring the Catalytic Significant Residues of Serine Protease Using Substrate-Enriched Residues and a Peptidase Inhibitor [mbl.or.kr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - N-acylation of ethanolamine using lipase: a chemoselective catalyst [beilstein-journals.org]
- 6. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-tosyl-L-alanine 3-indoxyl ester in Enzyme Assays
Introduction: A Versatile Chromogenic Substrate for Esterase and Protease Activity
N-tosyl-L-alanine 3-indoxyl ester is a highly effective chromogenic substrate for the detection and quantification of various hydrolytic enzymes, particularly esterases and serine proteases.[1][2][3] Its utility is rooted in a distinct two-stage reaction mechanism that produces a vibrant, measurable colorimetric signal upon enzymatic cleavage. This substrate has found widespread application in diverse fields, from clinical diagnostics, such as the detection of leukocyte esterase in urine as an indicator of urinary tract infections (UTIs), to fundamental research in enzyme kinetics and inhibitor screening.[4][5]
The core structure, featuring an indoxyl group ester-linked to N-tosyl-L-alanine, provides specificity for enzymes that recognize and cleave this bond. The tosyl group and alanine residue are key recognition elements for certain proteases, making it a valuable tool for studying their activity.[6] This document provides a comprehensive guide to the principles, applications, and detailed protocols for utilizing N-tosyl-L-alanine 3-indoxyl ester in enzyme assays.
Principle of Detection: From Enzymatic Hydrolysis to a Colored Readout
The detection of enzyme activity using N-tosyl-L-alanine 3-indoxyl ester is a two-step process. Understanding this cascade is crucial for experimental design and data interpretation.
-
Enzymatic Hydrolysis: The primary event is the hydrolysis of the ester bond by the target enzyme (e.g., leukocyte esterase, chymotrypsin). This reaction releases the colorless 3-indoxyl molecule and N-tosyl-L-alanine. The rate of this hydrolysis is directly proportional to the concentration of active enzyme in the sample.[2][7]
-
Signal Generation: The liberated 3-indoxyl is unstable and rapidly undergoes a subsequent reaction to generate a colored product. There are two primary pathways for this signal generation:
-
Oxidative Dimerization (to Indigo): In the presence of atmospheric oxygen, two molecules of 3-indoxyl will spontaneously dimerize to form 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble blue precipitate.[4] While this method is simple, the insolubility of the product can present challenges for quantitative spectrophotometric analysis in solution.[8]
-
Azo Coupling (to an Azo Dye): To overcome the issue of insolubility and to create a stable, soluble chromophore, a diazonium salt can be included in the reaction mixture. The released 3-indoxyl rapidly couples with the diazonium salt to form a soluble, intensely colored azo dye.[7][9] The color of the resulting dye depends on the specific diazonium salt used. This is the preferred method for quantitative kinetic assays in a microplate format.
-
The following diagram illustrates the two-step enzymatic reaction and subsequent signal generation pathways.
Caption: Reaction mechanism of N-tosyl-L-alanine 3-indoxyl ester.
Product Specifications and Handling
Proper storage and handling of N-tosyl-L-alanine 3-indoxyl ester are paramount to ensure its stability and performance.
| Property | Specification |
| CAS Number | 75062-54-3[10] |
| Molecular Formula | C₁₈H₁₈N₂O₄S[11] |
| Molecular Weight | 358.42 g/mol [11] |
| Appearance | White to off-white powder[10] |
| Solubility | Slightly soluble in chloroform and methanol. Soluble in Dimethyl Sulfoxide (DMSO).[12] |
| Storage | Store at -20°C, protected from light.[13] |
Detailed Experimental Protocols
The following protocols provide a starting point for the use of N-tosyl-L-alanine 3-indoxyl ester in enzyme assays. Optimization of buffer conditions, pH, and substrate concentration is recommended for specific enzymes and experimental setups.
Protocol 1: General Assay for Serine Protease Activity (e.g., Chymotrypsin)
This protocol is adapted from general procedures for chromogenic serine protease assays and is suitable for kinetic measurements in a 96-well microplate format.[14][15]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH may vary depending on the specific protease.
-
Substrate Stock Solution (10 mM): Dissolve 3.58 mg of N-tosyl-L-alanine 3-indoxyl ester in 1 mL of high-quality, anhydrous DMSO. Mix until fully dissolved. Store this stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Diazonium Salt Solution (e.g., Fast Red TR): Prepare a fresh solution of a suitable diazonium salt in the Assay Buffer. The optimal concentration should be determined empirically but a starting point of 0.5 - 1 mg/mL is recommended. Note: Diazonium salts are unstable and should be prepared immediately before use.[16]
-
Enzyme Solution: Prepare a stock solution of the purified protease (e.g., chymotrypsin) in the Assay Buffer. Perform serial dilutions to determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course.
2. Assay Procedure (96-well plate format):
-
Set up the microplate by adding the following to each well:
-
x µL of Assay Buffer
-
y µL of Enzyme Solution (or sample containing the enzyme)
-
z µL of Diazonium Salt Solution
-
Total volume should be brought to 180 µL with Assay Buffer.
-
-
Include appropriate controls:
-
Blank (No Enzyme): Add Assay Buffer instead of the Enzyme Solution.
-
No Substrate Control: Add Assay Buffer instead of the Substrate Working Solution in a separate set of wells.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
To initiate the reaction, add 20 µL of a freshly prepared Substrate Working Solution (diluted from the 10 mM stock in Assay Buffer to achieve a final concentration in the range of 0.1 - 1.0 mM) to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at the λmax of the resulting azo dye (typically between 400-550 nm; this should be determined experimentally).
-
Record measurements every 30-60 seconds for 10-30 minutes.
3. Data Analysis:
-
Subtract the absorbance of the blank control from all experimental wells.
-
Plot absorbance versus time for each enzyme concentration.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * V_total * Dilution_Factor
-
ε = Molar extinction coefficient of the azo dye (M⁻¹cm⁻¹)
-
l = Path length of the cuvette/well (cm)
-
V_total = Total assay volume (mL)
-
Dilution_Factor = Dilution factor of the enzyme sample
-
-
Protocol 2: Detection of Leukocyte Esterase Activity
This protocol is designed for the specific detection of leukocyte esterase, a key diagnostic marker.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 6.0. Studies have shown an optimal pH for leukocyte esterase activity between 5.0 and 6.5.[10]
-
Substrate Stock Solution (10 mM): Prepare as described in Protocol 1.
-
Sample Preparation: Urine samples can be used directly. Cell lysates or other biological fluids should be prepared in the Assay Buffer.
2. Assay Procedure (Kinetic Spectrophotometric Method):
-
Equilibrate the Assay Buffer and a spectrophotometer to the desired temperature (e.g., 37°C).
-
In a cuvette, mix:
-
950 µL of Assay Buffer.
-
50 µL of the sample (e.g., urine).
-
-
Initiate the reaction by adding 10 µL of the 10 mM Substrate Stock Solution (final concentration ~0.1 mM).
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 385 nm for 5-10 minutes.[14] This wavelength corresponds to an intermediate in the formation of the indigo dye.
-
For an endpoint assay with a diazonium salt, follow the procedure in Protocol 1, using the pH 6.0 buffer and an appropriate diazonium salt.
Visualization of Experimental Workflows
The following diagrams outline the key steps in preparing for and executing a typical chromogenic enzyme assay.
Caption: General workflow for a chromogenic protease assay.
Troubleshooting Common Issues
High-quality data from enzymatic assays requires careful attention to detail. Below are common issues and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Substrate instability/auto-hydrolysis. 2. Contaminated reagents or enzyme. 3. Non-specific binding of reagents.[17][18] | 1. Prepare substrate solution fresh. Run a "no-enzyme" control to quantify background. 2. Use fresh, high-purity reagents. 3. Ensure adequate blocking if using an ELISA-like format. |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect buffer pH or composition. 3. Sub-optimal substrate concentration. 4. Incorrect wavelength setting.[7] | 1. Use a fresh enzyme aliquot; avoid repeated freeze-thaw cycles. Run a positive control. 2. Verify the pH of the buffer. Optimize the pH for your specific enzyme. 3. Perform a substrate titration to determine the optimal concentration. 4. Confirm the λmax for your specific dye product. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability during the assay. 3. Product inhibition. | 1. Use a lower enzyme concentration or higher substrate concentration. 2. Check the stability of your enzyme under the assay conditions. 3. Analyze only the initial linear phase of the reaction. |
Safety and Handling Precautions
-
N-tosyl-L-alanine 3-indoxyl ester may cause skin, eye, and respiratory irritation.[10]
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust from the powdered substrate.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Conclusion
N-tosyl-L-alanine 3-indoxyl ester is a robust and versatile substrate for the colorimetric assay of esterases and proteases. Its straightforward two-step reaction mechanism, culminating in the formation of a highly colored product, allows for sensitive detection of enzymatic activity. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively employ this substrate for a wide range of applications, from kinetic characterization of purified enzymes to the detection of enzymatic biomarkers in complex biological samples.
References
-
ResearchGate. (n.d.). Does anyone have a protocol on the esterase reaction on urine dipsticks to detect leukocytes?. ResearchGate. Available at: [Link]
-
G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. G-Biosciences. Available at: [Link]
-
Contentstack. (n.d.). Three Activity-Based Assays for Serp-1. Contentstack. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Tosyl-L-alanine 3-indoxyl Ester: A Precise Tool for Enzyme Activity Monitoring. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
INDOFINE Chemical Company. (n.d.). N-TOSYL-L-ALANINE 3-INDOXYL ESTER. INDOFINE Chemical Company. Available at: [Link]
-
ResearchGate. (2018). How do I calculate the enzyme activity based on absorbance-time curve?. ResearchGate. Available at: [Link]
-
Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792. Available at: [Link]
-
ResearchGate. (2021). How to calculate enzyme activity from absorbance?. ResearchGate. Available at: [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP American Research Products, Inc. Available at: [Link]
-
BYJU'S. (n.d.). Diazonium Salts Preparation. BYJU'S. Available at: [Link]
-
Pearson Education. (n.d.). Enzyme Activity Calculator. Pearson. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science Behind N-Tosyl-L-alanine 3-indoxyl Ester: A Deep Dive into Biochemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of N-Tosyl-L-alanine 3-indoxyl Ester in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Diazonium Salts. Chemistry LibreTexts. Available at: [Link]
-
WebAssign. (n.d.). Experiment 9 - Arenediazonium Salts. WebAssign. Available at: [Link]
-
ResearchGate. (n.d.). Molar extinction coefficients 3 max and absorption maximum l max of dyes. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Quantitative analysis of enzymatic assays using indoxyl-based substrates. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Absorption Maximum Wavelength and Molar Extinction Coefficient of the Synthesized Dyes in Various Solvents. ResearchGate. Available at: [Link]
-
Unacademy. (n.d.). Diazonium salts application. Unacademy. Available at: [Link]
-
Astral Scientific. (n.d.). N-Tosyl-L-alanine 3-indoxyl ester. Astral Scientific. Available at: [Link]
-
Amerigo Scientific. (n.d.). N-Tosyl-L-alanine 3-indoxyl ester. Amerigo Scientific. Available at: [Link]
-
PubMed. (1988). A simple spectrophotometric assay for urinary leukocyte esterase activity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual. Available at: [Link]
-
Cepham Life Sciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl ester. Cepham Life Sciences. Available at: [Link]
-
PubMed. (2017). Electrochemical Substrate and Assay for Esterolytic Activity of Human White Blood Cells. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The absorption spectra of the dihalogenated indigos in DMSO:H2O = 50:50.... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). a) Experimental extinction coefficient, ϵ, of[14] in liquid DMSO.... ResearchGate. Available at: [Link]
-
PubMed. (2018). Quantitative urine test strip reading for leukocyte esterase and hemoglobin peroxidase. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate. Available at: [Link]
-
Theseus. (2019). QUANTITATIVE ANALYSIS OF INDIGO BY ULTRAVIOLET- VISIBLE SPECTROPHOTOMETER AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Theseus. Available at: [Link]
- Google Patents. (n.d.). EP0157326A2 - Composition and test device for determining the presence of leukocytes, esterase and protease in a test sample. Google Patents.
-
ResearchGate. (n.d.). a 0.1 mg/ml DMSO solution of the indigo standard; b 10 mg of indigo.... ResearchGate. Available at: [Link]
-
SpringerLink. (n.d.). Synthesis of high molar extinction coefficient push–pull tricyanofuran-based disperse dyes. SpringerLink. Available at: [Link]
-
ResearchGate. (2014). Does anybody know the molar extinction coefficient of indigo in benzene?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Para Red and the determination of the molar extinction coefficient at max by uv-visible absorption studies. ResearchGate. Available at: [Link]
Sources
- 1. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodengprog.org [foodengprog.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]
- 8. enzymedevelopment.com [enzymedevelopment.com]
- 9. N-Tosyl-L-alanine 3-indoxyl ester - Amerigo Scientific [amerigoscientific.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. N-Tosyl-L-alanine 3-indoxyl Ester [gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Deprotection of N-Tosylamines
Introduction: The N-Tosyl Group - A Double-Edged Sword in Amine Protection
The p-toluenesulfonyl (tosyl, Ts) group is a stalwart protecting group for primary and secondary amines in organic synthesis. Its widespread use stems from the high stability of the resulting N-sulfonamide, which is resistant to a broad range of reaction conditions, including strongly basic, and many acidic and oxidative/reductive environments.[1] This stability, however, presents a significant challenge: the cleavage of the robust N–S bond for deprotection often requires harsh conditions that can compromise other functional groups within a complex molecule.[2][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary methods for N-tosyl deprotection. It moves beyond a simple catalog of reagents to explain the underlying mechanisms, offering insights into why a particular method is chosen and how to execute it effectively. The protocols described herein are designed to be self-validating, providing a clear path from substrate to deprotected amine.
Figure 1: General workflow illustrating the utility of the N-tosyl group.
Reductive Cleavage Methods
Reductive methods are among the most common and effective for cleaving the N–S bond of tosylamides. These strategies typically involve the formation of a radical anion intermediate, which then fragments.
Single-Electron Transfer (SET) with Samarium(II) Iodide (SmI₂)
Mechanism & Rationale: Samarium(II) iodide is a powerful yet mild single-electron reducing agent. The deprotection mechanism is believed to involve the transfer of an electron from SmI₂ to the tosyl group's aromatic ring or the sulfonyl group itself. This generates a radical anion, which rapidly fragments, cleaving the N–S bond. The addition of an amine and water has been shown to dramatically accelerate the reaction, often leading to instantaneous deprotection at room temperature.[3][5][6][7] This enhancement is attributed to the coordination of the amine and water to the samarium ion, increasing its reducing power.
Figure 2: Simplified mechanism of N-tosyl cleavage using SmI₂.
Key Advantages:
-
Mildness: Performed under neutral conditions at or below room temperature.
-
Functional Group Tolerance: Compatible with many sensitive functional groups, including esters and some halides.[3][5]
Protocol 1: Instantaneous Deprotection with SmI₂/Amine/Water
-
Source: Based on the method developed by Hilmersson and co-workers.[3][7]
-
Materials:
-
N-tosyl substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Samarium(II) iodide solution (0.1 M in THF)
-
Anhydrous amine (e.g., triethylamine or ethylenediamine)
-
Deionized water
-
-
Procedure:
-
Dissolve the N-tosyl substrate (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the amine (e.g., triethylamine, 8.0 equiv) and water (8.0 equiv) to the solution and stir.
-
Add the SmI₂ solution (0.1 M in THF, approx. 2.5 equiv) dropwise via syringe. The characteristic deep blue/green color of SmI₂ should disappear instantly upon addition. Continue adding until a persistent blue/green color is observed, indicating the reaction is complete.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography as needed.
-
Dissolving Metal Reductions
Mechanism & Rationale: Classic dissolving metal systems, such as sodium in liquid ammonia or magnesium in methanol, are potent reducing agents that operate via single-electron transfer.[8][9] For example, with Mg/MeOH, magnesium metal acts as the electron source, while methanol serves as the proton source for the final amine product. These methods are powerful but can be harsh and may reduce other functional groups. The use of Mg/MeOH under ultrasonic conditions has been shown to be effective for the deprotection of N-sulfonyl aziridines.[10]
Protocol 2: Deprotection with Magnesium in Methanol
-
Source: Adapted from procedures used for challenging substrates.[9][10]
-
Materials:
-
N-tosyl substrate
-
Anhydrous Methanol (MeOH)
-
Magnesium turnings
-
-
Procedure:
-
To a stirred solution of the N-tosyl substrate (1.0 equiv) in anhydrous methanol, add magnesium turnings (10-20 equiv) in portions.
-
The reaction is often exothermic. If necessary, cool the flask in a water bath to maintain the desired temperature (e.g., room temperature to reflux, depending on substrate reactivity).
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until all the magnesium has dissolved.
-
Make the solution basic by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
-
Photoredox Catalysis
Mechanism & Rationale: Visible-light photoredox catalysis offers an exceptionally mild method for N–S bond cleavage.[11] In a typical system, a photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs visible light and enters an excited state, becoming a potent single-electron donor. This excited catalyst reduces the tosylamide to its radical anion, initiating fragmentation of the N–S bond. A stoichiometric reductant in the reaction mixture regenerates the photocatalyst, allowing the cycle to continue.[11] This method boasts excellent functional group tolerance.[5][11]
Key Advantages:
-
Extremely Mild Conditions: Uses visible light at room temperature.
-
High Chemoselectivity: Tolerates a wide array of sensitive functional groups.[11]
-
Catalytic Process: Requires only a small amount of photocatalyst.
Acidic Cleavage Methods
Strongly acidic conditions can effect the cleavage of the N-tosyl group, although these conditions are often harsh and reserved for robust substrates.
Mechanism & Rationale: The mechanism involves protonation of one of the sulfonyl oxygens, which makes the sulfur atom more electrophilic. A nucleophile present in the medium (e.g., bromide from HBr) can then attack the sulfur atom, or the C-S bond can be cleaved depending on the substrate, leading to the release of the free amine.[4] A common reagent system is hydrobromic acid in acetic acid, often with a scavenger like phenol to trap reactive byproducts.[1][4] For arginine protection in peptide synthesis, strong acid systems like trifluoromethanesulphonic acid (TFMSA) with a scavenger such as thioanisole are used to cleave the NG-tosyl group.[12]
Protocol 3: Deprotection with HBr in Acetic Acid
-
Materials:
-
N-tosyl substrate
-
33% Hydrobromic acid (HBr) in glacial acetic acid
-
Phenol (optional, as a scavenger)
-
-
Procedure:
-
Dissolve the N-tosyl substrate (1.0 equiv) in a solution of 33% HBr in acetic acid. If the substrate is sensitive to bromination, add phenol (1.0-2.0 equiv).
-
Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-70 °C) for 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a large volume of ice-cold diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
To obtain the free amine, dissolve the salt in water and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the free amine with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Purify as necessary.
-
Basic Cleavage Methods
While N-tosylamides are generally stable to base, certain activated substrates, particularly N-tosyl indoles, pyrroles, and imidazoles, can be deprotected under basic conditions.
Mechanism & Rationale: For heteroaromatic systems, the N-tosyl group increases the acidity of the N-H proton (if present on another nitrogen in the ring, as in imidazole) or activates the ring towards nucleophilic attack. In the case of N-tosyl indoles, a strong base like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) in an alcohol solvent promotes nucleophilic attack by the alkoxide on the sulfur atom, displacing the indole anion.[13][14] The use of a phase transfer catalyst can facilitate this reaction in a biphasic system.[14]
Protocol 4: N-Detosylation of Indoles with Cesium Carbonate
-
Source: Based on a mild method developed for indoles and related heterocycles.[13]
-
Materials:
-
N-tosyl indole substrate
-
Cesium Carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and MeOH (e.g., a 2:1 ratio).
-
Add cesium carbonate (3.0 equiv) to the solution.
-
Stir the resulting mixture at ambient temperature. Electron-withdrawing groups on the indole ring will accelerate the reaction (1-2 hours), while electron-donating groups may require longer reaction times or gentle heating.[13]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, evaporate the solvents under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole.
-
Summary and Comparison of Methods
| Method | Reagents | Conditions | Key Advantages | Key Limitations |
| SmI₂/Amine/Water | SmI₂, Amine, H₂O, THF | Room Temp, Inert Atm. | Very fast, mild, high functional group tolerance.[3][7] | Requires anhydrous conditions; SmI₂ is air-sensitive. |
| Mg/MeOH | Mg turnings, MeOH | Room Temp to Reflux | Inexpensive reagents, powerful reductant. | Can be harsh, may reduce other functional groups, exothermic.[9] |
| Photoredox Catalysis | Photocatalyst, Reductant | Visible Light, Room Temp | Exceptionally mild, highly chemoselective.[11] | Requires specialized photocatalysts and equipment. |
| HBr/Acetic Acid | 33% HBr/AcOH, Phenol | Room Temp to 70 °C | Strong, effective for robust substrates, inexpensive. | Very harsh acidic conditions, not suitable for sensitive molecules.[1][4] |
| Cesium Carbonate | Cs₂CO₃, MeOH/THF | Room Temp to Reflux | Very mild for activated systems (e.g., indoles).[13] | Limited to specific substrate classes; not for general alkyl/arylamines. |
References
- Lewandowska, E., et al. (1997). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. Tetrahedron, 53(18), 6295-6302.
- Various Authors. (2018-2025). Collection of articles on N-Tos protected amine cleavage.
- Various Authors. (2005-2019).
- Bocane. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Boc Sciences.
- Ankner, T., & Hilmersson, G. (2009).
- Various Authors. (1995-2022). Collection of articles on electrochemical detosylation.
- van der Eijk, J. M., et al. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry.
- Wikipedia contributors. (n.d.). Tosyl group. Wikipedia.
- Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water.
- Various Authors. (2008-2022). ChemInform Abstract: Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond under Visible-Light Irradiation.
- Prashad, M., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(34), 6029-6032.
- Taylor, M. S., & Zheng, B. (2015). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 80(15), 7810-7815.
- Ankner, T., & Hilmersson, G. (2009).
- Liu, X., et al. (2018). Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent. Organic Chemistry Frontiers.
- Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. .
- Jackson, J. E. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- van der Eijk, J. M., et al. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(26), 4994-4996.
- Liu, Y., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, 12(3), 490-493.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Kiso, Y., et al. (1980). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 5. Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: N-Tosyl-L-Alanine as a Premier Chiral Building Block for Drug Development
Introduction: The Strategic Value of N-Tosyl-L-Alanine
In the landscape of modern medicinal chemistry, the pursuit of enantiomerically pure pharmaceuticals is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical determinant of efficacy and safety. Chiral building blocks are the foundational elements that enable the efficient and predictable synthesis of these complex molecules. Among these, N-Tosyl-L-alanine (Ts-L-Ala-OH) has emerged as a particularly versatile and powerful synthon for drug development professionals.
N-Tosyl-L-alanine is a derivative of the natural amino acid L-alanine, where the amino group is protected by a p-toluenesulfonyl (tosyl) group.[1] This seemingly simple modification imparts a unique combination of properties that make it an invaluable tool in organic synthesis:
-
Stereochemical Integrity: Derived from the chiral pool, N-tosyl-L-alanine provides a fixed (S)-stereocenter, serving as a reliable foundation for building complex chiral molecules without the need for costly resolution steps.
-
Dual Functionality of the Tosyl Group: The tosyl group is not merely a protecting group. Its strong electron-withdrawing nature acidifies the N-H proton, facilitating certain reactions. Furthermore, the tosylamide can be a stable element in a final drug molecule, or it can be removed under specific reductive conditions. It also activates adjacent positions, influencing the reactivity of the entire molecule.
-
Chemical Robustness: The tosylamide bond is exceptionally stable to a wide range of reaction conditions, including strongly acidic or basic environments and many oxidative or reductive processes that might cleave other common amine protecting groups (e.g., Boc or Cbz).
-
Versatile Chemical Handles: The molecule possesses two distinct functional groups—a carboxylic acid and a tosyl-protected amine—that can be manipulated selectively to generate a host of downstream intermediates, such as chiral alcohols, aldehydes, and aziridines.
This guide provides a detailed exploration of the key transformations of N-Tosyl-L-alanine and presents field-proven protocols for its use in synthesizing valuable intermediates for drug discovery.
Core Synthetic Transformations and Protocols
The true power of N-Tosyl-L-alanine lies in its conversion to a handful of key chiral intermediates. The following section details the protocols for these foundational reactions, explaining the causality behind the chosen reagents and conditions.
Workflow Overview: From Amino Acid to Advanced Intermediates
The synthetic utility of N-Tosyl-L-alanine is best understood as a branching pathway, where a few key transformations unlock a multitude of possibilities for drug development.
Caption: Synthetic pathways from L-alanine to advanced drug intermediates.
Protocol 1: Synthesis of N-Tosyl-L-alanine (Starting Material)
The journey begins with the protection of L-alanine. The Schotten-Baumann reaction conditions described here are robust, scalable, and consistently provide high yields of the desired product.
Reaction Scheme: L-Alanine + p-Toluenesulfonyl chloride → N-Tosyl-L-alanine
Rationale: The reaction is performed in an aqueous base (NaOH) which serves two purposes: it deprotonates the amino group of L-alanine, making it a more potent nucleophile, and it neutralizes the HCl generated during the reaction. Toluene is used as a co-solvent to dissolve the p-toluenesulfonyl chloride.
Step-by-Step Protocol: [2]
-
Dissolution: In a flask of appropriate size equipped with a magnetic stirrer, dissolve L-alanine (1.0 eq, e.g., 100 g, 1.11 mol) in 1N aqueous sodium hydroxide (2.25 L).
-
Cooling: Cool the solution to 5°C in an ice-water bath.
-
Reagent Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.0 eq, e.g., 218 g, 1.11 mol) in toluene (450 mL). Add this solution slowly to the chilled, stirring alanine solution over 30-45 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Remove the ice bath and allow the biphasic mixture to stir vigorously at ambient temperature for 20 hours.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Discard the organic (toluene) layer.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1 by the slow addition of concentrated hydrochloric acid. A thick white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold water (e.g., 3 x 200 mL).
-
Drying: Dry the product under vacuum to a constant weight.
Self-Validation:
-
Expected Yield: 60-70%.
-
Appearance: White crystalline solid.
-
Characterization: Melting point of 134-135°C. The identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy.[2]
Protocol 2: Reduction to (S)-2-(N-tosyl)aminopropan-1-ol (N-Tosyl-L-alaninol)
The reduction of the carboxylic acid to a primary alcohol furnishes N-tosyl-L-alaninol, a key chiral intermediate. Strong hydride reagents are required for this transformation. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice as it is highly effective for reducing carboxylic acids while being compatible with the tosylamide group. Lithium aluminum hydride (LiAlH₄) is also effective but requires more stringent anhydrous conditions and a more cautious workup.[3][4][5][6][7]
Reaction Scheme: N-Tosyl-L-alanine → N-Tosyl-L-alaninol
Rationale (Borane Reduction): Borane selectively complexes with the carboxylic acid carbonyl, which is more electrophilic than the sulfonamide. The resulting acyloxyborane intermediate is then rapidly reduced by excess borane. This method avoids the potential for side reactions at the sulfonamide that could occur with harsher reagents.
Step-by-Step Protocol (using BH₃·THF):
-
Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Tosyl-L-alanine (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Slowly add BH₃·THF solution (1 M in THF, approx. 2.5-3.0 eq) via a syringe or dropping funnel. Vigorous gas evolution (H₂) will be observed. The addition should be controlled to keep the foaming manageable.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0°C and very cautiously quench the excess borane by the dropwise addition of methanol until gas evolution ceases.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.
Self-Validation:
-
Expected Yield: 85-95%.
-
Appearance: White solid or a colorless oil that may solidify upon standing.
-
Characterization: Successful reduction is confirmed by the disappearance of the carboxylic acid proton signal and the appearance of a new set of signals for the -CH₂OH group in the ¹H NMR spectrum.
| Reducing Agent | Typical Conditions | Advantages | Causality & Considerations |
| BH₃·THF | THF, 0°C to RT, 12-18h | High selectivity, mild conditions, easier workup. | Borane is a Lewis acid that preferentially coordinates to the most Lewis basic site, the carboxylic acid, leading to selective reduction.[8][9] |
| LiAlH₄ | Anhydrous THF, 0°C to reflux, 4-12h | Faster reaction times, very powerful. | LiAlH₄ is a potent, unselective nucleophilic hydride source. Strict anhydrous conditions are critical to prevent violent quenching and loss of reagent.[4][5][7] The workup is also more hazardous. |
Protocol 3: Synthesis of (S)-2-Methyl-1-tosylaziridine
N-Tosyl aziridines are highly valuable "activated" chiral amine synthons. Their high ring strain makes them susceptible to ring-opening by a wide variety of nucleophiles, providing a powerful method for asymmetric synthesis. This one-pot protocol from N-tosyl-L-alaninol is highly efficient.[10][11]
Reaction Scheme: N-Tosyl-L-alaninol + Ts-Cl → (S)-2-Methyl-1-tosylaziridine
Rationale: This reaction proceeds via an in-situ O-tosylation of the alcohol, followed by an intramolecular Sₙ2 reaction. The tosylamide proton is sufficiently acidic to be deprotonated by a mild base like K₂CO₃. The resulting nitrogen anion acts as an internal nucleophile, displacing the newly formed tosylate leaving group to form the three-membered ring.
Caption: Mechanism of one-pot aziridination from N-tosyl-L-alaninol.
Step-by-Step Protocol: [10]
-
Setup: To a round-bottom flask, add N-tosyl-L-alaninol (1.0 eq), potassium carbonate (K₂CO₃, 4.0 eq), and acetonitrile (approx. 2 mL per mmol of alaninol).
-
Reagent Addition: Stir the suspension at room temperature and add p-toluenesulfonyl chloride (Ts-Cl, 2.2 eq) portion-wise over 10 minutes.
-
Reaction: Continue stirring at room temperature for 6 hours. Monitor the reaction by TLC, observing the disappearance of the starting alcohol.
-
Work-up: Add toluene to the reaction mixture and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization or short-path distillation.
Self-Validation:
-
Expected Yield: 75-85%.
-
Appearance: White solid.
-
Characterization: The disappearance of the -OH proton and the significant shift of the diastereotopic -CH₂ protons in the ¹H NMR spectrum are indicative of ring formation.
Protocol 4: Application in Mitsunobu Reactions - Asymmetric Amination
The N-tosyl-L-alaninol can be used in the Mitsunobu reaction to introduce a chiral aminopropyl moiety with inversion of stereochemistry at a reactive alcohol center. However, a more common and powerful application is to use the alaninol itself as the alcohol component, reacting it with acidic nucleophiles to form C-N, C-O, or C-S bonds at the C1 position with inversion of configuration. This allows for the synthesis of orthogonally protected α,β-diaminopropionic acids.[12]
Reaction Scheme: N-Tosyl-L-alaninol + Phthalimide → (R)-N-(2-(N-tosyl)aminopropyl)phthalimide
Rationale: The Mitsunobu reaction activates the primary alcohol of N-tosyl-L-alaninol for Sₙ2 displacement.[13][14] Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) form a betaine intermediate, which activates the alcohol. The acidic proton of the phthalimide (pKa ≈ 8.3) is removed, generating a potent nucleophile that attacks the activated alcohol, displacing the triphenylphosphine oxide leaving group.[15][16]
Step-by-Step Protocol (General):
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve N-tosyl-L-alaninol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: After the addition, remove the ice bath and stir the reaction at room temperature for 8-16 hours. Monitor by TLC for the consumption of the alaninol.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide, and the reduced hydrazine derivative.
-
Purification: Purify the product by flash column chromatography. The non-polar byproducts can often be removed by first eluting with a non-polar solvent system (e.g., hexane/ether), followed by a more polar system (e.g., hexane/ethyl acetate) to elute the desired product.
Self-Validation:
-
Expected Yield: 60-80%.
-
Characterization: Successful reaction is confirmed by ¹H NMR, showing the incorporation of the phthalimide group and the characteristic shifts of the propyl backbone protons.
Applications in Drug Development
The intermediates derived from N-Tosyl-L-alanine are starting points for a multitude of molecular scaffolds relevant to drug discovery.
-
Chiral β-Amino Acids: The N-tosyl aziridine is a superb precursor to β-amino acids. Ring-opening with organocuprates or other carbon nucleophiles at the less-hindered carbon, followed by oxidation of the resulting alcohol and deprotection, can yield a variety of enantiomerically pure β-amino acids. These are key components of many pharmaceuticals, including the DPP-4 inhibitor Sitagliptin . While the commercial synthesis of Sitagliptin has evolved to use enzymatic routes, early developmental routes relied on chiral building blocks for which N-tosyl-L-alanine derivatives are ideal precursors.[17][18][19][20][21]
-
Peptidomimetics and Aza-peptides: The tosyl group's stability makes it suitable for direct incorporation into peptide-like structures. Furthermore, derivatives of N-tosyl-L-alanine can be used to synthesize aza-peptides, where the α-carbon is replaced by a nitrogen atom. This modification dramatically alters the peptide backbone's properties, increasing resistance to proteolysis and constraining its conformation, which are desirable traits for therapeutic peptides.
-
Antiviral Agents: Many antiviral drugs, particularly protease inhibitors, are complex chiral molecules built from amino acid-like synthons. The building blocks derived from N-tosyl-L-alanine, such as the corresponding aldehyde (N-tosyl-L-alaninal), are crucial for constructing the pharmacophores that interact with viral enzymes like the SARS-CoV-2 main protease.[22][23]
References
-
Bergmeier, S. C., & Stanchina, D. M. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. The Journal of Organic Chemistry, 64(8), 2815–2819. [Link]
-
PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]
-
MDPI. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Retrieved from [Link]
-
Katritzky, A. R., et al. (2004). Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. The Journal of Organic Chemistry, 69(2), 342-8. [Link]
-
Dickman, D. A., et al. (1985). REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses, 63, 136. [Link]
-
Bousquet, P., et al. (2020). Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1387-1402. [Link]
-
Gray, C. J., et al. (1996). Synthesis of azaalanine peptides using the solid phase method. Biomedical Peptides, Proteins & Nucleic Acids, 2(1), 13-8. [Link]
-
Frontiers Media S.A. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Sitagliptin synthesis.
-
Royal Society of Chemistry. (2018). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
PubMed. (2009). Highly efficient asymmetric synthesis of sitagliptin. Retrieved from [Link]
-
Arkivoc. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Reduction of Chiral Amino Acids Based on Current Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Lawrence Berkeley National Laboratory. (2020). Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Tosyl-L-alanine. Retrieved from [Link]
-
Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593-601. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Pinaka, A., et al. (2012). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Synthesis, 44(7), 1057-1062. [Link]
-
National Center for Biotechnology Information. (2022). Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]
-
Teodorović, A., et al. (2002). Amino Acid Mediated Borane Reduction of Ketones. Journal of the Serbian Chemical Society, 67(1), 1-8. [Link]
Sources
- 1. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aziridine synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction [organic-chemistry.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 18. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 20. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Building Blocks for COVID-19 Antiviral Drugs Identified in Rapid Study - Biosciences Area – Biosciences Area [biosciences.lbl.gov]
- 23. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Strategic Use of N-Tosyl-L-alanine in Bioconjugation Workflows
Abstract
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development. The precise control of this chemical ligation is paramount for creating effective antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized biomaterials. N-Tosyl-L-alanine, a derivative of the chiral amino acid L-alanine, offers a unique and versatile toolset for the discerning researcher. The utility of this molecule is rooted in the dual chemical nature of the tosyl (p-toluenesulfonyl) group. On one hand, it serves as a highly stable protecting group for amines, essential for the controlled, stepwise synthesis of peptides and other biomolecules.[1][2][3] On the other hand, when used to derivatize alcohols, the resulting tosylate ester becomes an exceptional leaving group, providing a powerful method for activating molecules for conjugation with nucleophiles like amines and thiols.[4][5][6] This application note provides an in-depth guide to the chemistry of N-tosyl-L-alanine, detailing its application as both a foundational building block in peptide synthesis and as a model compound for understanding tosyl-activated bioconjugation strategies. We present validated protocols, explain the causality behind experimental choices, and offer troubleshooting insights for researchers, scientists, and drug development professionals.
Part 1: The Foundational Chemistry of the Tosyl Group
The p-toluenesulfonyl group (tosyl, Ts) is a powerful moiety in organic synthesis due to its distinct electronic properties and chemical stability. Understanding its dual functions as a protecting group and an activating group is critical to leveraging N-tosyl-L-alanine in bioconjugation workflows.
The Tosyl Group as a Robust Amine Protecting Group
In multi-step syntheses, particularly peptide synthesis, it is essential to temporarily mask the reactivity of certain functional groups to direct the reaction to the desired site.[7] The α-amino group of an amino acid is highly nucleophilic and must be protected to prevent self-polymerization and ensure that it does not interfere with the activation of the C-terminal carboxyl group for peptide bond formation.[3][8]
The tosyl group is installed by reacting the amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The resulting N-tosyl sulfonamide is exceptionally stable against a wide range of reaction conditions, including strongly acidic and basic environments where other common protecting groups might fail.[1][9] This stability makes it an ideal choice for complex syntheses, although its removal requires harsh reductive or strongly acidic conditions, which must be considered in the overall synthetic strategy.[2]
Caption: Protection of L-alanine's amino group using tosyl chloride.
The Tosylate Ester as a Premier Activating Group for Bioconjugation
While the sulfonamide bond is stable, the story changes when a tosyl group is attached to an oxygen atom. The reaction of an alcohol with TsCl creates a tosylate ester (-OTs). The tosylate anion is an excellent leaving group because its negative charge is delocalized across the three oxygen atoms by resonance, making it very stable upon departure.[4][6]
This principle is widely exploited in bioconjugation. Molecules bearing hydroxyl groups, such as PEG linkers, polysaccharides, or solid surfaces, can be "activated" by tosylation.[4] These activated sites then readily react with nucleophilic groups on biomolecules, most commonly the ε-amino group of lysine or the sulfhydryl group of cysteine, to form a stable covalent bond.[4][10] Generally, thiols are more potent nucleophiles than amines under physiological conditions and will react more readily with tosyl-activated molecules.[4]
Caption: Two-step workflow for tosyl-activated bioconjugation.
Part 2: Applications and Experimental Protocols
This section provides detailed protocols demonstrating the dual roles of N-tosyl-L-alanine chemistry. The first protocol details its use as a protected building block in synthesis, while the second illustrates the conjugation of a biomolecule to a tosyl-activated linker, a principle for which N-tosyl-L-alanine provides the foundational chemical understanding.
Application 1: Synthesis of a Protected Dipeptide Using N-Tosyl-L-alanine
Rationale: The synthesis of peptides with a defined sequence is the first step in creating many complex bioconjugates. This protocol demonstrates the fundamental role of N-tosyl-L-alanine as a protected building block, enabling the selective formation of a peptide bond. We will synthesize the protected dipeptide, N-Tosyl-L-alanyl-L-phenylalanine methyl ester (Ts-Ala-Phe-OMe).
Protocol 2.1: Solution-Phase Synthesis of Ts-Ala-Phe-OMe
Materials:
-
N-Tosyl-L-alanine (Ts-Ala-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bars
-
Ice bath
Methodology:
-
Activation of N-Tosyl-L-alanine (Step A):
-
In a round-bottom flask, dissolve N-Tosyl-L-alanine (1.0 eq) and NHS (1.1 eq) in anhydrous DCM/DMF (3:1 v/v) to a concentration of approximately 0.2 M.
-
Cool the solution in an ice bath with continuous stirring.
-
Add DCC (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to stir in the ice bath for 1 hour, then at room temperature for 4-6 hours. The causality here is that the DCC activates the carboxylic acid, which is then trapped by NHS to form a more stable, amine-reactive NHS ester, minimizing side reactions.
-
-
Preparation of the Amine Component (Step B):
-
In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Add TEA (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at room temperature. The TEA acts as a base to deprotonate the ammonium salt, making the primary amine nucleophilic and ready for coupling.
-
-
Coupling Reaction (Step C):
-
Filter the activated Ts-Ala-ONHS solution from Step A to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Slowly add the filtered solution of activated N-tosyl-L-alanine to the free amine solution from Step B.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
-
Work-up and Purification (Step D):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and reagents.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure Ts-Ala-Phe-OMe.
-
Caption: Workflow for the synthesis of a protected dipeptide.
Application 2: Bioconjugation of a Peptide to a Tosyl-Activated PEG Linker
Rationale: PEGylation is a widely used technique to improve the pharmacokinetic properties of therapeutic biomolecules.[4] This protocol describes the conjugation of a peptide (or protein) containing a reactive amine (e.g., the N-terminus or a lysine side chain) to a commercially available methoxy-PEG-tosylate (mPEG-OTs). This demonstrates the "activating group" principle of tosyl chemistry in a direct bioconjugation context.
Protocol 2.2: Covalent Attachment of a Peptide to mPEG-OTs
Materials:
-
Peptide with at least one primary amine (e.g., N-terminus or lysine residue)
-
Tosyl-activated PEG (mPEG-OTs)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
-
HPLC system with a C18 column for monitoring and purification
-
MALDI-TOF or ESI mass spectrometer for characterization
Methodology:
-
Dissolution of Reactants:
-
Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. The choice of a basic pH is critical; it ensures that a significant population of the target primary amines (-NH₃⁺, pKa ~9-10.5) are deprotonated to their nucleophilic -NH₂ form, driving the reaction forward.
-
Separately, dissolve the mPEG-OTs in a small amount of the same buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the dissolved mPEG-OTs to the peptide solution. Using a molar excess of the PEG reagent ensures the reaction proceeds to completion and maximizes the yield of the mono-PEGylated product.
-
Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring or agitation. Avoid vigorous vortexing which can denature some proteins.
-
-
Monitoring the Reaction:
-
Periodically (e.g., at t=0, 1h, 2h, 4h), withdraw a small aliquot of the reaction mixture.
-
Analyze the aliquot by reverse-phase HPLC. The PEGylated conjugate will have a significantly longer retention time than the unreacted peptide due to the increased size and hydrophobicity of the PEG chain. This allows for clear tracking of the reaction progress.
-
-
Purification and Characterization:
-
Once the reaction is complete (as determined by HPLC), the PEGylated peptide can be purified from unreacted peptide and excess PEG reagent using preparative HPLC or size-exclusion chromatography.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Confirm the identity and purity of the final conjugate by MALDI-TOF or ESI mass spectrometry. The resulting mass should correspond to the mass of the initial peptide plus the mass of one mPEG moiety.[4]
-
Data Presentation: Typical Reaction Parameters
| Parameter | Amine Conjugation (Lysine) | Thiol Conjugation (Cysteine) | Rationale |
| pH | 8.0 - 9.0 | 7.0 - 8.0 | To deprotonate the target nucleophile without denaturing the biomolecule. Thiols have a lower pKa than amines. |
| Molar Excess of Reagent | 5-20 fold | 3-10 fold | Drives reaction to completion. Thiols are more reactive, requiring less excess. |
| Reaction Time | 4 - 12 hours | 1 - 4 hours | Thiols are stronger nucleophiles, leading to faster reaction kinetics.[4] |
| Temperature | Room Temp (20-25°C) | Room Temp (20-25°C) | Balances reaction rate with protein stability. |
Part 3: Technical Considerations and Troubleshooting
-
Stability of Tosylates: Tosyl-activated compounds are sensitive to moisture and can be hydrolyzed back to the corresponding alcohol, deactivating them.[11] Therefore, tosyl-activated reagents should be stored under anhydrous conditions (e.g., in a desiccator) and dissolved in buffer immediately before use.
-
N-Tosyl Deprotection: The N-tosyl group is extremely stable. Its removal typically requires harsh conditions, such as sodium in liquid ammonia or strong acids like HBr/acetic acid, which are often incompatible with sensitive biomolecules.[2][9] Therefore, in a synthetic strategy, the tosyl group is often used to protect a fragment that is later coupled to a larger biomolecule, or it is intended to remain in the final product.
-
Side Reactions: During the synthesis of tosylates from alcohols using TsCl, the chloride ion generated can sometimes compete as a nucleophile, leading to the formation of an alkyl chloride by-product, especially with secondary alcohols.[12] Using a non-nucleophilic base like pyridine helps to minimize this.
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Yield | 1. Hydrolyzed/inactive tosyl reagent.2. Incorrect pH for the reaction.3. Insufficient molar excess of reagent. | 1. Use fresh, properly stored tosyl-activated reagent.2. Verify buffer pH. Optimize between 8.0-9.0 for amines.3. Increase the molar excess of the activated reagent. |
| Multiple Conjugates Formed | Multiple reactive sites on the biomolecule (e.g., multiple lysines). | Reduce the molar excess of the activated reagent to favor mono-conjugation. Optimize reaction time to stop before multiple additions occur. |
| No Reaction Occurs | Target nucleophile is not accessible (e.g., buried within the protein's 3D structure). | Perform conjugation under partially denaturing conditions (if the protein can be refolded). Consider an alternative conjugation strategy targeting a different residue. |
Conclusion
N-Tosyl-L-alanine and the underlying principles of tosyl chemistry represent a powerful and versatile platform for bioconjugation. The tosyl group's robust nature as an amine protecting group makes it an invaluable asset for the controlled synthesis of peptides destined for conjugation.[1][13] Simultaneously, the ability to transform a simple hydroxyl group into a highly reactive tosylate ester provides a straightforward and efficient method for activating linkers, surfaces, and other molecules for covalent attachment to biomolecules.[4] By understanding the distinct chemical logic behind these two functions, researchers can strategically design and execute sophisticated bioconjugation workflows, advancing the development of novel therapeutics, diagnostics, and biomaterials.
References
-
Wipf, P., & Venkatraman, S. (1996). Carbohydrate sulfonyl chlorides for simple, convenient access to glycoconjugates. Tetrahedron Letters, 37(28), 4873-4876. [Link]
-
PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. [Link]
-
ResearchGate. (n.d.). Bioconjugation of ligands to tosyl activated MPIO. [Link]
-
PrepChem. (n.d.). Synthesis of N-tosyl-L-alaninyl chloride. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
Gergely, A., et al. (1979). The role of the tosyl group in the coordination ability of N-protected amino acids. 2. Behavior of the copper(II) ion-N-tosylglycinate system in aqueous solution. Journal of the American Chemical Society. [Link]
-
Houben-Weyl. (2002). 2.4 Photocleavable Protecting Groups. In Synthesis of Peptides and Peptidomimetics. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
ACN Newswire. (2024). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. [Link]
-
G-Biosciences. (n.d.). N-Tosyl-L-alanine 3-indoxyl Ester. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3536. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Tosyl-L-alanine. PubChem Compound Database. [Link]
-
Matos, M. J., et al. (2018). Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. In Methods in Molecular Biology. [Link]
-
Kali, G., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2516. [Link]
-
Soderberg, T. (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]
-
Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chemimpex.com [chemimpex.com]
Application and Protocol Guide for the Analytical Detection of N-tosyl-L-alanine
Introduction: The Significance of N-tosyl-L-alanine Detection
N-tosyl-L-alanine is a protected amino acid derivative with significant applications in synthetic organic chemistry. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the amino functionality of L-alanine, preventing its unwanted participation in chemical reactions while allowing modifications at the carboxylic acid end.[1] This characteristic makes N-tosyl-L-alanine a crucial building block in peptide synthesis and the development of chiral auxiliaries for asymmetric synthesis.[1] Furthermore, it is a key intermediate in the synthesis of various pharmaceutical agents, including antihistamines, antipsychotics, and antibiotics.[2]
Given its integral role in these synthetic pathways, the ability to accurately detect and quantify N-tosyl-L-alanine is paramount. This ensures the purity of starting materials, monitors the progress of chemical reactions, and identifies potential impurities in final products. This guide provides detailed application notes and validated protocols for the analysis of N-tosyl-L-alanine using modern analytical techniques, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties Relevant to Analysis
Understanding the chemical nature of N-tosyl-L-alanine is fundamental to selecting and optimizing analytical methods.
| Property | Value/Description | Significance for Analysis |
| Molecular Formula | C₁₀H₁₃NO₄S | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 243.28 g/mol [2][3] | Essential for mass-to-charge ratio calculations in MS. |
| Structure | A tosyl group attached to the nitrogen of L-alanine.[3] | The tosyl group contains a benzene ring, which is a strong chromophore, making UV detection highly effective. The chiral center on the alanine moiety necessitates chiral separation methods for enantiomeric purity assessment. |
| Melting Point | ~138 °C[2] | Indicates the compound is a solid at room temperature. |
| Solubility | Poorly soluble in non-polar solvents.[4] | Influences the choice of solvents for sample preparation and mobile phases in liquid chromatography. |
Part 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone technique for the analysis of N-tosyl-L-alanine due to the compound's inherent UV-active tosyl group. This method is robust, reliable, and widely accessible in analytical laboratories.
Principle of the Method
The separation is based on the partitioning of N-tosyl-L-alanine between a nonpolar stationary phase (typically C18) and a polar mobile phase. The tosyl group's aromatic ring provides strong UV absorbance, allowing for sensitive detection around 254 nm.[1]
Experimental Workflow: RP-HPLC
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-tosyl-L-alanine Synthesis
Welcome to the technical support center for the synthesis of N-tosyl-L-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your yield and purity.
N-tosyl-L-alanine is an indispensable chiral building block and a cornerstone in modern peptide synthesis and asymmetric catalysis.[1][2] The tosyl group serves as a robust protecting group for the amine functionality of L-alanine, preventing unwanted side reactions and allowing for selective chemical transformations.[1][3][4] While the synthesis, typically achieved through a Schotten-Baumann reaction, is well-established, achieving high yields of pure product consistently can be challenging. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address high-level questions frequently posed by researchers embarking on this synthesis.
Q1: What is the standard reaction for synthesizing N-tosyl-L-alanine? The most common and well-documented method is the Schotten-Baumann reaction.[5] This involves reacting L-alanine with p-toluenesulfonyl chloride (TsCl) in an alkaline aqueous environment, often using a biphasic solvent system.[1][6][7]
Q2: Why is the addition of a base critical for the reaction's success? The base plays two essential roles. First, it deprotonates the amino group of L-alanine, converting it into a more potent nucleophile that can efficiently attack the sulfur atom of the tosyl chloride.[1][8] Second, the reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating unreacted L-alanine, which would render the amine non-nucleophilic and halt the reaction.[8][9]
Q3: What are the expected yields for this synthesis? Reported yields can vary based on the specific conditions used. Well-documented laboratory protocols often report yields in the range of 60-70%.[6] However, with careful optimization of parameters such as temperature, pH, and reaction time, higher yields are attainable.
Q4: What is the primary function of the tosyl group in subsequent applications? The tosyl group is an excellent protecting group for the primary amine of L-alanine. It is stable under a wide range of reaction conditions, effectively masking the amine's nucleophilicity during complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1][3] This stability ensures that other functional groups in the molecule can be selectively modified without interference from the amine.[1]
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section provides in-depth, cause-and-effect solutions to specific problems you may encounter during the synthesis.
Issue 1: Consistently Low Product Yield
Q: My final yield of N-tosyl-L-alanine is well below the expected 60-70%. What are the likely culprits?
A: Low yield is the most common issue and typically stems from one or more of the following factors:
-
Hydrolysis of Tosyl Chloride: Your primary electrophile, p-toluenesulfonyl chloride (TsCl), is highly susceptible to hydrolysis in aqueous base, forming the unreactive p-toluenesulfonic acid. This side reaction directly consumes your reagent.
-
Causality & Solution: This is an exothermic reaction that competes with the desired N-tosylation. To favor the reaction with alanine, add the TsCl (dissolved in an organic solvent like toluene) slowly to the chilled (0-5 °C) aqueous solution of L-alanine and base .[6] Maintaining a low temperature during addition minimizes the rate of hydrolysis, giving the deprotonated alanine a kinetic advantage.
-
-
Improper pH Control: The reaction is highly pH-dependent.
-
Causality & Solution: A sufficiently alkaline pH (typically 10-12) is required to deprotonate the L-alanine's amino group, activating it as a nucleophile.[7] However, an excessively high pH will dramatically accelerate the hydrolysis of TsCl. Conversely, if the pH drops due to the HCl byproduct, the reaction will stop as the amine becomes protonated. Use at least two equivalents of base —one to deprotonate the alanine and one to neutralize the HCl. Monitor the pH during the reaction and add more base if necessary.
-
-
Inefficient Mixing in Biphasic Systems: When using a two-phase system (e.g., water/toluene), the reaction occurs at the interface of the two liquids.
-
Causality & Solution: Poor mixing reduces the surface area available for the reaction, leading to slow and incomplete conversion. Use vigorous mechanical stirring throughout the reaction period to create a fine emulsion and maximize the interfacial area between the aqueous L-alanine solution and the organic TsCl solution.
-
Issue 2: Product Impurity Detected by Analytical Methods (NMR, HPLC)
Q: My NMR spectrum shows unexpected peaks, and HPLC analysis indicates multiple species in my final product. What are these impurities and how can I prevent them?
A: The primary impurities are typically unreacted starting materials or byproducts from side reactions.
-
p-Toluenesulfonic Acid: This is the most common impurity, arising from the hydrolysis of TsCl as discussed above.
-
Causality & Solution: This impurity is highly water-soluble and is generally removed during the work-up. When you acidify the aqueous layer to precipitate your product, the p-toluenesulfonic acid remains in the aqueous phase. Ensure you wash the final filtered product thoroughly with cold, deionized water to remove any residual acid.[6]
-
-
Unreacted L-Alanine: The presence of starting material indicates an incomplete reaction.
-
Causality & Solution: This can be caused by insufficient TsCl, poor pH control, or insufficient reaction time. A common protocol allows the reaction to stir for up to 20 hours at ambient temperature after the initial chilled addition to ensure it proceeds to completion.[6] During work-up, L-alanine remains soluble in the acidic aqueous phase after precipitation of the product.
-
-
Di-tosylation: Although less common for alpha-amino acids, it is theoretically possible under harsh conditions, where the carboxylate group could potentially react.
-
Causality & Solution: This is generally avoided by the standard Schotten-Baumann conditions. The carboxylate anion is a significantly weaker nucleophile than the deprotonated amine. Sticking to established protocols with controlled temperature and pH should prevent this side reaction.
-
Issue 3: Difficulties During Product Isolation and Purification
Q: Upon acidification, my product separated as a sticky oil instead of a crystalline solid. How can I induce crystallization?
A: Oiling out is a common problem in crystallization and is usually caused by impurities or supersaturation.
-
Presence of Impurities: Oily impurities can interfere with the formation of a crystal lattice.
-
Causality & Solution: Before filtration, try an "oiling out" work-up. After acidification, extract the aqueous suspension with a small amount of a non-interfering organic solvent like diethyl ether or ethyl acetate. The desired product has low solubility in these solvents at low pH, but many organic impurities will be removed. Then, proceed with chilling and filtration.
-
-
Incorrect pH for Precipitation: The product is amphiphilic and its solubility is highly dependent on pH.
-
Causality & Solution: Ensure the pH of the aqueous layer is brought down to approximately 1 using concentrated HCl.[6] This fully protonates the carboxylate group, minimizing the product's solubility in water. Use pH paper to confirm the final pH.
-
-
Insufficient Chilling: Crystallization is a thermodynamic process that is favored at lower temperatures.
-
Causality & Solution: After acidification, chill the mixture in an ice bath for an extended period (at least one hour). If crystals are slow to form, gently scratching the inside wall of the flask with a glass rod can create nucleation sites and induce crystallization.
-
Data Summary: Comparison of Reaction Conditions
The choice of reaction parameters significantly impacts the synthesis outcome. The table below compares two common protocols.
| Parameter | Protocol 1 (Ambient Temp)[6] | Protocol 2 (High Temp)[10] | Senior Scientist's Insight |
| Base | 1N Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) | NaOH is a strong base, ensuring complete deprotonation but increasing hydrolysis risk. Na₂CO₃ is milder, offering a good balance but may require heat. |
| Solvent System | Toluene / Water (Biphasic) | Water (Monophasic) | The biphasic system is excellent for dissolving TsCl but requires vigorous stirring. A fully aqueous system is simpler but may necessitate heating to increase TsCl solubility and reaction rate. |
| Temperature | 5°C during addition, then ambient | 70°C, then briefly to 85°C | The low-temperature start is a classic approach to control the initial exothermic reaction and minimize TsCl hydrolysis. The high-temperature method drastically reduces reaction time but requires careful control to avoid byproduct formation. |
| Reaction Time | 20 hours | ~45 minutes | This is the most significant trade-off. The high-temperature protocol offers a massive improvement in throughput, ideal for rapid synthesis needs. |
| Reported Yield | 66% | Not explicitly stated | The 66% yield is a reliable benchmark for the slower, ambient temperature method. High-temperature methods can also achieve good yields if optimized correctly. |
Experimental Protocols
Protocol 1: Standard Schotten-Baumann Synthesis
This protocol is based on a well-documented method known for its reliability.[6]
-
Preparation: In a suitable flask, dissolve L-alanine (1.0 eq) in 1N sodium hydroxide (2.0 eq). Cool the solution to 5°C in an ice bath with vigorous mechanical stirring.
-
Reagent Addition: Separately, dissolve p-toluenesulfonyl chloride (1.0 eq) in toluene. Add this solution dropwise to the cold, stirring L-alanine solution over 30-60 minutes, ensuring the temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring vigorously for 20 hours.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Retain the aqueous layer.
-
Precipitation: Chill the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is 1. A white precipitate should form.
-
Isolation: Keep the mixture in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
Protocol 2: Optimized High-Temperature Synthesis
This protocol leverages higher temperatures to significantly reduce reaction time.[10]
-
Preparation: In a round-bottomed flask, dissolve sodium carbonate (2.4 eq) in water at 70°C.
-
Reagent Addition: Add L-alanine (1.0 eq) to the hot solution, followed by the slow portion-wise addition of solid p-toluenesulfonyl chloride (1.4 eq).
-
Reaction: Stir the resulting suspension at 70°C for 40 minutes. Then, increase the temperature to 85°C and stir for an additional 5 minutes.
-
Work-up: Filter the hot reaction mixture to remove any insoluble impurities, washing the solids with hot water (85°C).
-
Precipitation: Allow the filtrate to cool to room temperature. Acidify with 6M hydrochloric acid to a pH of 1 to precipitate the product.
-
Isolation: Collect the solid product by filtration and dry it under vacuum.
Visual Workflow Guides
Reaction Mechanism
The following diagram illustrates the key steps in the N-tosylation of L-alanine.
Caption: Key steps of the Schotten-Baumann reaction for N-tosyl-L-alanine synthesis.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common synthesis problems.
Caption: A decision tree for troubleshooting N-tosyl-L-alanine synthesis issues.
References
-
PrepChem.com. Synthesis of N-tosyl-L-alanine. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
PrepChem.com. Synthesis of N-tosyl-L-alaninyl chloride. [Link]
-
BYJU'S. Schotten Baumann Reaction. [Link]
-
Wikipedia. Schotten–Baumann reaction. [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 2. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. byjus.com [byjus.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. N-Tosyl-L-alanine | 21957-58-4 [chemicalbook.com]
Technical Support Center: Overcoming Solubility Challenges with Tos-L-Ala-OH
Welcome to the technical support center for Tos-L-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during chemical reactions involving N-Tosyl-L-Alanine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Understanding the Solubility Profile of Tos-L-Ala-OH
N-Tosyl-L-Alanine (Tos-L-Ala-OH) is a protected amino acid derivative widely used in organic synthesis, particularly in the construction of peptide frameworks and other complex molecules.[1][2] However, its crystalline nature and the presence of both a polar carboxylic acid group and a relatively nonpolar tosyl group can lead to solubility challenges in a range of common organic solvents.
Fundamentally, the solubility of a compound is governed by factors including temperature, pressure, polarity of both the solute and the solvent, and the compound's molecular size.[3][4] For Tos-L-Ala-OH, its solubility is significantly influenced by its acidic nature, stemming from the carboxylic acid moiety.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₄S | [5][6][7] |
| Molecular Weight | 243.28 g/mol | [5][6][7][8] |
| Melting Point | 132-137 °C | [5] |
| Appearance | White to off-white solid/powder | [5] |
| Predicted pKa | 3.42 ± 0.10 | [5] |
| Qualitative Solubility | Soluble in Chloroform, Methanol | [5] |
II. Frequently Asked Questions (FAQs)
Q1: Why is my Tos-L-Ala-OH not dissolving in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature?
A1: The limited solubility of Tos-L-Ala-OH in these solvents is primarily due to the strong intermolecular hydrogen bonding interactions mediated by the carboxylic acid groups in its solid, crystalline state. A significant amount of energy is required to break these interactions.[9] While the tosyl group provides some compatibility with organic solvents, the polar carboxylic acid group hinders dissolution in nonpolar or moderately polar aprotic solvents.
Q2: I'm observing precipitation when I add my amine to the reaction mixture containing Tos-L-Ala-OH. What is happening?
A2: This is a common issue. The addition of a basic amine to a solution (or suspension) of the acidic Tos-L-Ala-OH can lead to an acid-base reaction, forming an ammonium carboxylate salt. If this newly formed salt is less soluble in the reaction solvent than the starting materials, it will precipitate out, potentially halting the desired reaction.
Q3: Can I simply heat the reaction to improve the solubility of Tos-L-Ala-OH?
A3: Increasing the temperature will generally increase the solubility of solids in liquids.[3][4][10] This is because the added thermal energy helps to overcome the intermolecular forces in the solid lattice.[3] However, caution is advised. Elevated temperatures can also lead to unwanted side reactions, such as racemization or decomposition of thermally sensitive reagents. It is crucial to find a balance where solubility is improved without compromising the integrity of the reaction.
Q4: How does the purity of Tos-L-Ala-OH affect its solubility?
A4: Impurities can significantly impact the observed solubility. In some cases, impurities can disrupt the crystal lattice, leading to an apparent increase in solubility. Conversely, certain impurities might be less soluble and give the false impression of poor solubility of the main compound. Always ensure you are using a high-purity grade of Tos-L-Ala-OH for reproducible results.
III. Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This section provides a systematic workflow to diagnose and resolve solubility problems with Tos-L-Ala-OH in your reactions.
Workflow for Troubleshooting Tos-L-Ala-OH Solubility
Caption: A decision-making workflow for troubleshooting solubility issues with Tos-L-Ala-OH.
Strategy 1: In-situ Salt Formation for Improved Solubility
Principle: Converting the carboxylic acid of Tos-L-Ala-OH into a more soluble salt form by adding a base is a highly effective strategy.[11][12][13][14][15] The resulting carboxylate salt often has significantly different solubility properties compared to the free acid.
Experimental Protocol:
-
Reagent Preparation: In a reaction vessel, add Tos-L-Ala-OH (1.0 equivalent) and the chosen reaction solvent (e.g., DMF).
-
Base Addition: To this suspension, add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.0-1.1 equivalents).
-
Dissolution: Stir the mixture at room temperature. In many cases, the suspension will dissolve to form a clear solution of the corresponding ammonium salt of Tos-L-Ala-OH.
-
Reaction Initiation: Once a homogeneous solution is obtained, proceed with the addition of your coupling agent and amine component.
Causality: The formation of an ionic salt disrupts the strong hydrogen bonding network present in the solid-state of the free acid.[14] Many organic salts of carboxylic acids exhibit enhanced solubility in polar aprotic solvents like DMF or DMSO.
Strategy 2: Optimization of the Solvent System
Principle: The choice of solvent is critical. If Tos-L-Ala-OH is insoluble in a particular solvent, switching to a more suitable one or using a co-solvent system can be effective. The general principle of "like dissolves like" is a useful starting point.[3]
Solvent Selection Guide:
| Solvent Class | Examples | Suitability for Tos-L-Ala-OH | Rationale |
| Aprotic Polar | DMF, NMP, DMSO | High | These solvents are effective at solvating both the polar carboxylate group and the nonpolar tosyl group. They are excellent choices for reactions involving Tos-L-Ala-OH. |
| Protic Polar | Methanol, Ethanol | Moderate | Tos-L-Ala-OH shows some solubility in alcohols.[5] However, these solvents can participate in side reactions (e.g., esterification) and may not be suitable for all applications. |
| Aprotic Nonpolar | Toluene, Hexane | Very Low | These solvents are generally poor choices due to their inability to effectively solvate the polar carboxylic acid group. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Solubility in these solvents can be limited, but they may be used in some cases, potentially with co-solvents or at higher dilutions. |
Experimental Protocol (Using a Co-solvent):
-
Suspend Tos-L-Ala-OH in your primary reaction solvent (e.g., DCM).
-
Gradually add a more polar, miscible co-solvent (e.g., DMF) dropwise while stirring.
-
Continue adding the co-solvent until a homogeneous solution is achieved.
-
Proceed with the reaction. Be mindful that the change in solvent polarity may affect reaction kinetics.
Strategy 3: Judicious Use of Heat
Principle: As per Le Chatelier's principle, if the dissolution process is endothermic, increasing the temperature will favor dissolution.[4] For most solids, solubility increases with temperature.[3][10][16]
Experimental Protocol:
-
Set up your reaction mixture as a suspension at room temperature.
-
Slowly increase the temperature of the reaction mixture in increments of 5-10 °C.
-
Monitor for dissolution. Note the temperature at which the solution becomes homogeneous.
-
Crucially , monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to check for the appearance of any degradation products or evidence of racemization.
-
Optimize the reaction for the lowest possible temperature that maintains solubility and provides a good reaction rate.
Trustworthiness and Self-Validation: Always run a control reaction at room temperature (even if it is a suspension) to compare against the heated reaction. This will help you determine if the elevated temperature is causing any detrimental side reactions.
IV. Advanced Troubleshooting: When Standard Methods Fail
Issue: The Tos-L-Ala-OH salt precipitates upon formation.
Solution: This indicates that the formed salt is not soluble in your chosen solvent.
-
Option 1: Change the base. The nature of the counter-ion can significantly influence the solubility of the salt.[13] For example, a triethylammonium salt may have different solubility from a diisopropylethylammonium salt.
-
Option 2: Change the solvent. The salt may be soluble in a different solvent system. Re-screen for solubility using the pre-formed salt.
Issue: The reaction is sluggish even when Tos-L-Ala-OH is fully dissolved.
Solution: Solubility is just the first step. The reaction kinetics might be inherently slow.
-
Consider using a more potent coupling reagent, especially if steric hindrance is a factor.[17] Reagents like HATU or HCTU are often more effective than standard carbodiimides for challenging couplings.[17]
-
Re-evaluate the reaction temperature. A modest increase in temperature may be necessary to accelerate the reaction rate.
V. Conclusion
Overcoming the solubility challenges of Tos-L-Ala-OH is achievable through a systematic and informed approach. By understanding the underlying chemical principles of solubility and employing strategies such as in-situ salt formation, solvent optimization, and controlled heating, researchers can successfully incorporate this valuable building block into their synthetic routes. This guide provides a framework for troubleshooting, but careful observation and empirical optimization will always be key to success in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. TOS-ALA-OH | 99076-56-9 [m.chemicalbook.com]
- 6. Tos-Ala-OH AldrichCPR 21957-58-4 [sigmaaldrich.com]
- 7. Tos-Ala-OH AldrichCPR 21957-58-4 [sigmaaldrich.com]
- 8. Tos-Ala-OH - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Strona domeny infona.pl [infona.pl]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. journal.appconnect.in [journal.appconnect.in]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. rjpdft.com [rjpdft.com]
- 16. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude N-tosyl-L-alanine by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude N-tosyl-L-alanine via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
Introduction: The Rationale for Recrystallization
N-tosyl-L-alanine is typically synthesized by the reaction of L-alanine with p-toluenesulfonyl chloride, often under basic conditions.[1][2] The crude product from this synthesis can contain several impurities, including unreacted L-alanine, hydrolyzed p-toluenesulfonyl chloride (p-toluenesulfonic acid), and salts. Recrystallization is an exceptionally effective purification technique that leverages differences in solubility between the desired compound and these impurities to achieve high purity. The principle is simple: dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).[3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing N-tosyl-L-alanine?
There is no single "perfect" solvent; the optimal choice depends on the specific impurity profile. However, given the molecular structure of N-tosyl-L-alanine—which contains a polar carboxylic acid and sulfonamide group, alongside a non-polar toluene ring—mixed-solvent systems are often the most effective.[4][5]
-
Recommended Starting Systems:
-
Water-Alcohol (e.g., Water/Ethanol): N-tosyl-L-alanine is an acid and its synthesis often concludes with precipitation from an acidified aqueous solution, indicating low solubility in acidic water.[1][2] Alcohols like ethanol or methanol can be used as the "good" solvent to dissolve the compound, with water acting as the "anti-solvent" to induce crystallization. This system is particularly good if the main impurities are highly water-soluble salts or unreacted L-alanine.
-
Ester-Alkane (e.g., Ethyl Acetate/Hexanes): For less polar impurities, dissolving the crude product in a minimal amount of hot ethyl acetate (a good solvent for tosylates) and then slowly adding hexanes (an anti-solvent) until the solution becomes turbid is a powerful technique.[6]
-
A small-scale solvent screening is always the recommended first step to determine the best system for your specific crude material.[7]
Q2: What are the key physical properties of pure N-tosyl-L-alanine?
Knowing the properties of the pure compound is critical for assessing the success of your purification.
| Property | Value | Source(s) |
| Appearance | White Solid / Crystals | [1] |
| Molecular Weight | 243.28 g/mol | [8] |
| Melting Point (m.p.) | 134 - 138 °C | [2][8] |
A sharp melting point within this range is a strong indicator of high purity. An m.p. that is broad or significantly lower than 134 °C suggests the presence of impurities.
Q3: How do I remove colored impurities from my crude product?
If the hot, dissolved solution of your crude product has a noticeable color (e.g., yellow or brown), this indicates the presence of colored impurities.
Solution: Add a very small amount (typically 1-2% of the solute mass) of activated charcoal to the hot solution and swirl for a few minutes before the hot filtration step.[9][10] The charcoal will adsorb the colored impurities.
-
Caution: Using too much charcoal can significantly reduce your yield, as it will also adsorb some of your desired product.[10]
Q4: How can I assess the purity of my final recrystallized product?
Several methods can be used to validate the purity of your N-tosyl-L-alanine crystals:
-
Melting Point Analysis: This is the most straightforward method. Purified N-tosyl-L-alanine should exhibit a sharp melting point in the range of 134-138°C.[2][8]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized by UV light and/or staining) suggests high purity. Run a co-spot with your crude material to confirm the removal of impurities.
-
Spectroscopy (NMR, IR): 1H NMR and IR spectroscopy can confirm the chemical structure and the absence of impurity signals that may have been present in the crude material.[10]
Section 2: Troubleshooting Guide
Problem: My compound "oils out" as a liquid instead of forming solid crystals.
-
Underlying Cause: The solute is coming out of solution at a temperature above its melting point in that specific solvent mixture, or the solution is too supersaturated. This is common when the polarity difference between the solvent and anti-solvent is very large.
-
Expert Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount more of the "good" solvent (e.g., ethanol in a water/ethanol system) to reduce the level of supersaturation.[9]
-
Allow the solution to cool much more slowly. Insulating the flask can help maintain a slower cooling gradient.
-
If the problem persists, consider a different solvent system where the compound's solubility is lower at elevated temperatures.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Underlying Cause: The solution is not sufficiently supersaturated. This typically means either too much solvent was used initially, or the compound has significant solubility even at low temperatures in the chosen solvent.[9]
-
Expert Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution again and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[9]
-
Add an Anti-solvent: If using a single solvent, you can try adding a miscible anti-solvent dropwise until the solution turns cloudy, then heat to clarify and cool again.
-
Problem: The recrystallization yield is very low.
-
Underlying Cause: This is most commonly due to using an excessive amount of solvent, which causes a significant portion of the product to remain dissolved in the mother liquor.[9] Another cause can be premature crystallization during a hot filtration step, leading to product loss on the filter paper.
-
Expert Solution:
-
Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions until the solute just dissolves. This minimizes the final volume.
-
Pre-heat Your Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and the receiving flask to prevent the product from crystallizing prematurely.
-
Chill Thoroughly: Ensure the flask is cooled for a sufficient amount of time in an ice bath after initial cooling to room temperature to maximize precipitation.
-
Check the Mother Liquor: If you suspect product loss, you can try to concentrate the mother liquor by evaporation to see if a second crop of crystals can be obtained. Be aware this second crop will likely be less pure than the first.
-
Problem: The melting point of my crystals is still low and broad after recrystallization.
-
Underlying Cause: Impurities are still present. This can happen if the crystallization occurred too quickly, trapping impurities within the crystal lattice, or if the chosen solvent was not appropriate for excluding the specific impurities present.[9]
-
Expert Solution:
-
Perform a Second Recrystallization: Repeating the process is often necessary to achieve high purity. Ensure the cooling process is very slow.
-
Change the Solvent System: The impurities may have similar solubility properties to your product in the first solvent system. Switching to a different system (e.g., from water/ethanol to ethyl acetate/hexanes) may be more effective.
-
Ensure Thorough Drying: Trapped solvent can also depress the melting point. Make sure your crystals are completely dry by placing them under a high vacuum for several hours.
-
Section 3: Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude N-tosyl-L-alanine into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise at room temperature, swirling after each addition. Note the solubility.
-
If a compound is insoluble at room temperature after adding ~0.5 mL of solvent, gently heat the test tube in a warm water bath.[7]
-
Observe if the compound dissolves when hot.
-
Allow any tubes where the compound dissolved upon heating to cool to room temperature, and then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
Ideal Outcome: The best single solvent is one where the compound is poorly soluble at room temperature but dissolves completely when hot, and then readily forms crystals upon cooling.[4] For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a miscible "anti-solvent" in which it is insoluble.
Protocol 2: Recrystallization using a Water/Ethanol System
-
Place your crude N-tosyl-L-alanine in an appropriately sized Erlenmeyer flask.
-
Add the minimum volume of hot ethanol required to completely dissolve the solid. Keep the solution gently heated on a hot plate.
-
Heat a separate container of deionized water. Add the hot water dropwise to the ethanol solution until it becomes faintly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water.
-
Dry the crystals under a high vacuum.
Section 4: Visual Workflows
References
- 1. N-Tosyl-L-alanine | 21957-58-4 [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Deprotection of the Tosyl Group
Welcome to the Technical Support Center for optimizing the deprotection of the tosyl (Ts) group. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tosyl group removal, a critical step in multi-step organic synthesis. The stability that makes the tosyl group an excellent protecting group for amines and alcohols also presents a significant challenge for its removal.[1][2][3] Harsh deprotection conditions can lead to undesired side reactions, compromising yield and purity. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you achieve clean and efficient deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is the tosyl group so difficult to remove?
A1: The p-toluenesulfonyl (tosyl) group creates a highly stable sulfonamide or sulfonate ester linkage.[1] This stability arises from the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the lone pair of electrons on the adjacent nitrogen or oxygen atom, strengthening the N-S or O-S bond.[2][3] Consequently, cleavage of this bond requires harsh conditions, such as strong acids or powerful reducing agents.[2][3][4]
Q2: What are the main categories of tosyl deprotection methods?
A2: Tosyl deprotection methods can be broadly classified into three categories:
-
Reductive Cleavage: These methods employ reducing agents to cleave the N-S or O-S bond. Common reagents include sodium in liquid ammonia, sodium amalgam, samarium(II) iodide, and magnesium in methanol.[4][5]
-
Acidic Hydrolysis: Strong acids, often at elevated temperatures, are used to hydrolyze the sulfonamide or sulfonate ester. A common example is HBr in acetic acid, often with a scavenger like phenol.[4]
-
Oxidative Cleavage: While less common for tosyl groups compared to other protecting groups, specific substrates may be amenable to oxidative deprotection strategies.
Q3: How do I choose the best deprotection method for my substrate?
A3: The choice of method is highly substrate-dependent and requires careful consideration of the functional groups present in your molecule. A key principle is to choose conditions that are orthogonal to the stability of other protecting groups and sensitive functionalities. For instance, if your molecule contains acid-labile groups (e.g., Boc, acetals), acidic hydrolysis is not a suitable option.[6] Conversely, if your molecule has reducible functional groups (e.g., alkenes, alkynes, nitro groups), reductive methods should be used with caution.
Q4: Is there a difference in deprotecting N-tosyl versus O-tosyl groups?
A4: Yes, there is a significant difference. N-tosyl groups (sulfonamides) are generally more robust and difficult to cleave than O-tosyl groups (sulfonate esters).[7] Tosylates are often used to activate alcohols as good leaving groups in nucleophilic substitution reactions rather than as protecting groups.[1][8] The deprotection of N-tosyl groups is a more common challenge in multi-step synthesis.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reagent stoichiometry. | Increase the equivalents of the deprotecting agent. For reductive methods, ensure the metal is freshly activated. |
| Low reaction temperature or insufficient reaction time. | Increase the temperature according to literature procedures and monitor the reaction progress by TLC or LC-MS. | |
| Steric hindrance around the tosyl group. | Consider a less sterically demanding deprotection agent or harsher conditions if the substrate can tolerate them. | |
| Low Yield of Deprotected Product | Degradation of the starting material or product under the reaction conditions. | Switch to a milder deprotection method. For example, if strong acid is causing decomposition, explore reductive options like Mg/MeOH or SmI2. |
| Product loss during workup. | The deprotected amine is often a salt and may be water-soluble. Avoid aqueous washes until the amine is in a protected or neutral form. Lyophilization can be an effective method for isolating polar amine salts.[6] | |
| Instability of the deprotected product. | The free amine may be less stable. It is often best to use the deprotected product immediately in the next synthetic step or to store it as a stable salt.[6] | |
| Side Reactions | Cleavage of other protecting groups. | Select a deprotection method with orthogonal reactivity. For example, use reductive deprotection if you have acid-sensitive groups. |
| Reduction of other functional groups (e.g., esters, amides, alkenes). | Choose a milder reducing agent or a non-reductive method. For instance, SmI2 can sometimes be more selective than dissolving metal reductions. | |
| Racemization of chiral centers. | Avoid harsh basic or acidic conditions that could epimerize adjacent stereocenters. Reductive methods under neutral conditions are often preferred. | |
| Formation of rearranged products. | This can occur under strongly acidic conditions that may generate carbocationic intermediates. Consider alternative methods. |
In-Depth Guide to Deprotection Methods
Reductive Deprotection Methods
Reductive cleavage is often the preferred method for tosyl group removal due to its milder conditions compared to strong acid hydrolysis.
This method is a cost-effective and operationally simple alternative to other reductive techniques.[9] It is particularly useful for the deprotection of sulfonamides.[5][9]
Mechanism: The reaction is believed to proceed via a single-electron transfer (SET) from the magnesium metal to the sulfonamide, generating a radical anion which then fragments.
Advantages:
-
Milder than many other reductive methods.
-
Avoids the use of toxic metals like mercury.
-
Generally good functional group tolerance.[10]
Potential Side Reactions & Troubleshooting:
-
Reduction of other functional groups: While generally selective, sensitive groups like esters or reducible heterocycles may be affected. Monitor the reaction carefully and consider lowering the temperature.
-
Incomplete reaction: Ensure the magnesium turnings are fresh and activated. Sonication can sometimes improve reaction rates.[4]
Experimental Protocol: Deprotection of an N-Tosyl Amine using Mg/MeOH
-
To a solution of the N-tosyl amine (1.0 equiv) in anhydrous methanol, add magnesium turnings (10-20 equiv).
-
Stir the mixture at room temperature or gentle reflux. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Caption: Decision tree for selecting acidic deprotection.
Comparative Summary of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Mg/MeOH | Mg, Methanol | RT to Reflux | Mild, inexpensive, avoids toxic metals | Can reduce some functional groups |
| SmI₂ | SmI₂, THF, Amine, H₂O | RT, Inert atm. | Very mild, rapid, excellent functional group tolerance | Air-sensitive, stoichiometric |
| Na/Hg | Sodium Amalgam, MeOH | RT | Highly efficient and reliable | Toxic (mercury), potential for over-reduction |
| HBr/AcOH | HBr, Acetic Acid, Phenol | 70-100 °C | Effective for robust sulfonamides | Harsh, not selective, can cause degradation |
References
-
Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503–506. [Link]
-
Semantic Scholar. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. [Link]
-
Scilit. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI 2 /Amine/Water. [Link]
- Pak, C. S., & Lim, D. (2001). DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL.
- Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
-
PubMed. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
-
ResearchGate. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water | Request PDF. [Link]
- Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- Google Patents. (n.d.). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. [Link]
-
ResearchGate. (n.d.). Sodium Amalgam: A Highly Efficient Reagent for the Detosylation of Azathiacrown Ethers | Request PDF. [Link]
-
National Institutes of Health. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
- ACS Publications. (1999). 2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction. The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Semantic Scholar. (2013). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. [Link]
-
ResearchGate. (n.d.). A) Reductive detosylation of N-tosyl amides by dual PRC. B) Selected... [Link]
-
ResearchGate. (n.d.). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Request PDF. [Link]
-
ResearchGate. (n.d.). Hydrogenation and tosyl group removal conditions. [Link]
-
ResearchGate. (n.d.). (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. [Link]
- ACS Publications. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
- ElectronicsAndBooks. (n.d.). Mechanism of Elimination Reactions. 28.
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
ResearchGate. (n.d.). Sodium amalgam mediated desulfonylative reduction of α-functionalized β-ketosulfones | Request PDF. [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting failed coupling reactions with N-tosyl-L-alanine
Welcome to the technical support center for N-Tosyl-L-alanine coupling reactions. As a Senior Application Scientist, I understand that while N-tosyl-L-alanine is a valuable chiral building block, its use in amide bond formation can present unique challenges.[1] The electron-withdrawing nature of the tosyl group and its steric bulk can influence the reactivity of both the amine and the carboxylic acid, leading to common issues like low yields and side reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My coupling reaction with N-tosyl-L-alanine resulted in a very low or no yield. What are the likely causes and how can I fix it?
Answer:
Low yield is the most common issue encountered and can stem from several factors, primarily related to insufficient activation of the carboxylic acid or steric hindrance. Let's break down the potential causes and their solutions.
Cause A: Insufficiently Reactive Coupling Reagent
The combination of the electron-withdrawing tosyl group and the inherent steric bulk can render standard coupling conditions ineffective.[2][3] Carbodiimide reagents like DCC or EDC, while common, may not be potent enough on their own for this substrate.
-
Immediate Solution: Switch to a more powerful onium-salt (uronium/aminium or phosphonium) reagent. These reagents are designed for high reactivity and are particularly effective for sterically hindered couplings.[4][5]
-
Expert Recommendation: Utilize reagents like HATU, HBTU, or COMU.[5][6] These form highly reactive intermediates that can overcome the activation energy barrier presented by the N-tosyl group. For exceptionally challenging couplings, phosphonium reagents like PyBOP or PyAOP are excellent alternatives and are often associated with lower racemization levels.[4]
Cause B: Steric Hindrance
The bulky tosyl group can physically obstruct the approach of the amine nucleophile to the activated carboxylic acid, slowing the reaction significantly.[4][7]
-
Solution 1: Increase Reaction Time and/or Temperature. Allow the reaction to proceed for a longer duration (e.g., 2-24 hours) to ensure completion.[4] If the reactants are stable, gently increasing the temperature (e.g., to 40-50°C) can provide the necessary energy to overcome the steric barrier.[8]
-
Solution 2: Optimize Solvent Choice. The reaction solvent can influence aggregation and reagent solubility. If you are using Dichloromethane (DCM), consider switching to a more disruptive solvent like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or a mixture of DMF/DCM.[4][9]
Cause C: Suboptimal Activation/Reaction Conditions
The efficiency of the coupling reaction is highly dependent on the interplay of reagents and conditions.
-
Solution 1: Pre-activation. For onium salt reagents (HATU, HBTU, etc.), pre-activating the N-tosyl-L-alanine for 5-15 minutes before adding the amine component can significantly improve yields. This ensures the formation of the active ester intermediate without the risk of it being consumed by side reactions.[6][10]
-
Solution 2: Ensure Anhydrous Conditions. Carbodiimide coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate back to the carboxylic acid.[11] Ensure all glassware is oven-dried and use anhydrous solvents for the reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low coupling yields.
Question 2: I obtained my product, but chiral HPLC shows significant racemization. How can I prevent this?
Answer:
Racemization is a critical issue when working with chiral amino acids, as the activation of the carboxyl group can make the α-hydrogen acidic and prone to abstraction.[10][12] This is typically mediated by the base present in the reaction.
Mechanism of Racemization
Activation of the carboxyl group, especially with highly reactive reagents, can facilitate the formation of a 5-membered oxazolinone ring. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[5]
Solution 1: Use Racemization-Suppressing Additives
Never run a carbodiimide-mediated coupling without an additive. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure®) are essential.[4][10] They work by forming an active ester intermediate that is more reactive towards the amine but significantly less prone to racemization than the initial O-acylisourea intermediate formed by the carbodiimide.[13]
-
Expert Recommendation: While HOBt is effective, additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® are generally superior in suppressing racemization.[4][5]
Solution 2: Judicious Choice of Base
The base is often the primary culprit in promoting racemization. Strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are very effective at scavenging acid, but they can also readily abstract the α-proton.
-
Expert Recommendation: Switch to a weaker, less sterically hindered base. N-Methylmorpholine (NMM) or collidine are excellent choices that provide sufficient basicity for the reaction to proceed while significantly reducing the risk of racemization.[4][12] Use the minimum amount of base necessary, typically 1.1 to 2.0 equivalents.
Solution 3: Control the Temperature
Racemization is a kinetically controlled process.
-
Expert Recommendation: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization compared to running the reaction at elevated temperatures from the start.[4]
Racemization Pathway and Mitigation
Caption: The oxazolone pathway for racemization and its suppression.
Question 3: My reaction seems to have worked, but I'm struggling with purification. How can I effectively remove byproducts and unreacted starting material?
Answer:
Purification challenges often arise from the byproducts of the coupling reagents or the similar polarities of the product and starting materials.
-
If using DCC: The primary byproduct is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents like DCM.[11][13]
-
Solution: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation of DCU, then remove it by filtration. If some DCU remains soluble, it can often be removed during silica gel chromatography, though it may streak.
-
-
If using EDC: The major advantage of EDC is that its byproduct, ethyl-dimethylaminopropyl urea, is water-soluble.[6][13]
-
Solution: Perform an aqueous workup. Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid) to remove unreacted amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted N-tosyl-L-alanine and additives like HOBt. Finish with a brine wash to remove residual water.
-
-
Removing Unreacted N-tosyl-L-alanine: This starting material is acidic due to its carboxylic acid group.
-
Solution: A basic aqueous wash (e.g., NaHCO₃ or Na₂CO₃) during the workup will deprotonate the carboxylic acid, making it soluble in the aqueous layer and effectively separating it from your neutral amide product in the organic layer.
-
-
Chromatography: If workup is insufficient, silica gel chromatography is the final step. Use a solvent system that provides good separation between your product and any remaining impurities. A gradient elution from a less polar solvent (e.g., Hexanes/Ethyl Acetate) to a more polar one can be very effective.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the tosyl group used for protecting alanine?
The tosyl (p-toluenesulfonyl) group is a robust protecting group for the alpha-amino function.[14] It is stable under a wide range of reaction conditions, including those used for peptide coupling and many other synthetic transformations.[1] Its presence reduces the nucleophilicity of the nitrogen, preventing unwanted side reactions.[1]
Q2: Which coupling reagents are best for N-tosyl-L-alanine?
While there is no single "best" reagent for all scenarios, onium salt reagents are generally the most reliable for this substrate due to its steric hindrance.
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | DCC, EDC | Cost-effective, widely available.[6][11] | Lower reactivity; high racemization risk without additives; DCU byproduct (DCC).[5][13] | Simple, non-hindered couplings where cost is a major factor. |
| Uronium/Aminium | HBTU, HATU, COMU | High reactivity, fast reactions, good for hindered systems.[5][6] | More expensive; can cause guanidinylation side reactions if not pre-activated.[10] | Overcoming steric hindrance and achieving high yields.[4] |
| Phosphonium | PyBOP, PyAOP | High reactivity; generally lower racemization risk than uronium salts.[4] | Can react with unprotected phosphate groups.[5] | Critical couplings where minimizing racemization is the top priority. |
Q3: What is the specific role of DMAP in these couplings?
4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.[15] It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium species.[15] This can significantly accelerate slow or difficult coupling reactions. However, because it is a strong catalyst and a base, it can also significantly increase the rate of racemization.[13] Therefore, it should be used in catalytic amounts (0.1 equivalents or less) and only when other methods have failed to provide a satisfactory yield.[13]
Q4: How can I monitor the reaction's progress?
For solution-phase synthesis, Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside pure samples of your starting materials (N-tosyl-L-alanine and the amine). The reaction is complete when the spot corresponding to the limiting starting material has been completely consumed and a new, typically less polar, product spot has appeared.
For solid-phase synthesis, a qualitative ninhydrin or bromophenol blue test can be used to detect the presence of unreacted free amines on the resin.[4][9] A positive test (blue color for ninhydrin) indicates an incomplete coupling, warranting a second coupling step.[9]
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for EDC/HOBt Coupling
This protocol provides a reliable starting point for the coupling of N-tosyl-L-alanine with a primary amine.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-tosyl-L-alanine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is critical for minimizing side reactions and racemization.[5]
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 15-20 minutes at 0°C. The solution should remain clear.
-
Amine Addition: Add the amine component (1.1 eq) to the reaction mixture, followed by a suitable base like N-Methylmorpholine (NMM) (1.5 eq).
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the limiting reagent is consumed.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash with 5% citric acid solution (2x).
-
Wash with saturated NaHCO₃ solution (2x).
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the left, spot a diluted solution of your N-tosyl-L-alanine starting material.
-
In the middle, carefully spot the reaction mixture using a capillary tube.
-
On the right, spot a diluted solution of your amine starting material (if it is UV-active).
-
-
Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The product should be a new spot, and one or both of the starting material spots should diminish or disappear over time.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alanine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. Retrieved from [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. Retrieved from [Link]
-
YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (1993). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Dcc-coupling.com. (n.d.). Mastering Peptide Synthesis: The Essential Role of DCC Coupling Agents. Retrieved from [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-tosyl-L-alaninyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). N-arylation of L-alanine (1) a | Download Table. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-Tosyl-L-alanine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
N-tosyl-l-arginine.com. (n.d.). Optimizing Peptide Synthesis with N-Tosyl-L-arginine: A Buyer's Guide. Retrieved from [Link]
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme.de [thieme.de]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. nbinno.com [nbinno.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of N-tosyl-L-alanine in Aqueous Buffer Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-tosyl-L-alanine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of N-tosyl-L-alanine in various aqueous buffer systems. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments and formulations.
Introduction: Understanding the Stability of N-tosyl-L-alanine
N-tosyl-L-alanine is a protected amino acid derivative widely used in synthetic organic chemistry and as a chiral building block. The stability of this compound in solution is paramount for its successful application, particularly in fields requiring precise concentrations and purity over time, such as in drug development and enzymatic assays. The primary degradation pathway for N-tosyl-L-alanine in aqueous environments is the hydrolysis of the sulfonamide bond, yielding L-alanine and p-toluenesulfonic acid. The rate of this hydrolysis is significantly influenced by pH, temperature, and the composition of the buffer system.
This guide will delve into the factors affecting the stability of N-tosyl-L-alanine and provide you with the tools to assess its stability in your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-tosyl-L-alanine in aqueous solutions?
A1: The principal degradation route for N-tosyl-L-alanine in aqueous buffers is the hydrolysis of the sulfonamide (S-N) bond. This reaction cleaves the molecule into L-alanine and p-toluenesulfonic acid. The rate of this hydrolysis is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of N-tosyl-L-alanine?
A2: Generally, sulfonamides like N-tosyl-L-alanine exhibit their greatest stability in neutral to slightly alkaline conditions (pH 7-9).[1][2] They are more susceptible to hydrolysis under acidic conditions (pH below 4).[1][2] This is because the sulfonamide group can be protonated under acidic conditions, making the sulfur atom more electrophilic and prone to nucleophilic attack by water. In alkaline solutions, the sulfonamide can exist in its anionic form, which is less susceptible to hydrolysis.[2]
Q3: Can the type of buffer used affect the stability of N-tosyl-L-alanine, even at the same pH?
A3: Yes, the buffer components can play a direct role in the degradation of N-tosyl-L-alanine. For instance, phosphate buffers can exhibit general acid catalysis, potentially accelerating the hydrolysis of sulfonamides.[3][4][5] Therefore, the choice of buffer (e.g., phosphate, citrate, acetate) can influence the stability profile independently of the solution's pH. It is crucial to perform stability studies in the specific buffer system intended for your application.
Q4: What are the expected degradation products of N-tosyl-L-alanine?
A4: Under hydrolytic conditions (acidic or basic), the expected degradation products are L-alanine and p-toluenesulfonic acid.[6][7] In forced degradation studies involving oxidative stress, other degradation products might be observed.
Q5: How can I monitor the stability of my N-tosyl-L-alanine solution?
A5: The most common and reliable method for monitoring the stability of N-tosyl-L-alanine is High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10] A stability-indicating HPLC method should be developed and validated to separate N-tosyl-L-alanine from its potential degradation products, allowing for the quantification of the parent compound and the appearance of any degradants over time.
Troubleshooting Guide: Common Stability Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of N-tosyl-L-alanine potency in an acidic buffer. | N-tosyl-L-alanine is inherently less stable at acidic pH due to acid-catalyzed hydrolysis of the sulfonamide bond.[1][2] | 1. Increase the pH of the buffer to a neutral or slightly alkaline range if compatible with your experimental conditions. 2. Consider using a different buffer system. 3. If low pH is required, prepare fresh solutions immediately before use and store them at reduced temperatures to slow degradation. |
| Inconsistent stability results between different buffer systems at the same pH. | Buffer components can directly participate in the degradation reaction. For example, phosphate buffers may act as general acid catalysts.[3][5] | 1. Conduct a buffer screening study to identify the most suitable buffer for your application. 2. Evaluate citrate, acetate, and other common buffers to determine their impact on stability. 3. Whenever possible, opt for the simplest buffer system that meets your experimental needs. |
| Appearance of unexpected peaks in the HPLC chromatogram during a stability study. | This could indicate the formation of unforeseen degradation products, possibly due to interactions with other components in the formulation or exposure to oxidative stress or light. | 1. Perform a forced degradation study to intentionally degrade the N-tosyl-L-alanine under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in their structural elucidation.[11] |
| Difficulty in quantifying both N-tosyl-L-alanine and its degradation products in a single HPLC run. | The degradation products (L-alanine and p-toluenesulfonic acid) have very different polarities and chromatographic behaviors. L-alanine, in particular, lacks a strong chromophore for UV detection. | 1. Develop a gradient HPLC method to resolve compounds with different polarities. 2. For the detection of L-alanine, consider derivatization or use a detector other than UV, such as a Charged Aerosol Detector (CAD) or a mass spectrometer. 3. Alternatively, use separate HPLC methods optimized for the parent compound and each degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study of N-tosyl-L-alanine
This protocol outlines a typical forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of N-tosyl-L-alanine under various stress conditions.
Materials:
-
N-tosyl-L-alanine
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate, citrate, and acetate buffers (e.g., 50 mM) at various pH values (e.g., 4, 7, 9)
-
HPLC-grade water and acetonitrile
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N-tosyl-L-alanine in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours). At various time points, withdraw an aliquot, neutralize it with 1M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 1M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a set period. Sample at various time points for HPLC analysis.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) and sample at various time points.
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber) and sample at various time points. A control sample should be kept in the dark at the same temperature.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating the parent N-tosyl-L-alanine from any degradation products.
Protocol 2: Isothermal Stability Study of N-tosyl-L-alanine in Different Buffer Systems
Objective: To determine the degradation kinetics of N-tosyl-L-alanine in selected buffer systems at a constant temperature.
Materials:
-
N-tosyl-L-alanine
-
Phosphate buffer (50 mM, pH 4.0, 7.0, 9.0)
-
Citrate buffer (50 mM, pH 4.0)
-
Acetate buffer (50 mM, pH 4.0)
-
HPLC system with UV detector
-
Constant temperature incubator/water bath
Procedure:
-
Solution Preparation: Prepare solutions of N-tosyl-L-alanine at a known concentration (e.g., 0.1 mg/mL) in each of the selected buffer systems.
-
Incubation: Place the prepared solutions in a constant temperature incubator (e.g., 40°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of N-tosyl-L-alanine remaining.
-
Data Analysis: Plot the natural logarithm of the N-tosyl-L-alanine concentration versus time for each buffer system. The slope of the resulting line will be the negative of the apparent first-order degradation rate constant (-k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Visualizations
Caption: Workflow for an isothermal stability study of N-tosyl-L-alanine.
References
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(44), 7841-7844.
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Macquarie University Research Online.
- Goren, H. J., & Fridkin, M. (1987). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Analytical biochemistry, 164(1), 143–151.
- Bieling, A., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12345-12354.
- Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis.
- Bieling, A., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid.
- Howard, P. H., & Muir, D. C. (2010). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Environmental toxicology and chemistry, 29(12), 2641–2651.
- Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- Yaylayan, V. A., & Mandeville, S. (1994). Origin of carbohydrate degradation products in L-Alanine/D-[(13)C]glucose model systems. Journal of agricultural and food chemistry, 42(3), 771–775.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737622, N-Tosyl-L-alanine.
- Journal of Chemical and Pharmaceutical Research. (2015). Development and Validation of RP-HPLC method for the determination of p- Toluene sulphonic acid and Ethyl-p-Toluene sulphonate in Perindopril tert- Butylamine drug substance.
- Fisher Scientific. (n.d.). N-Tosyl-L-alanine, TRC.
- Thermo Fisher Scientific. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV.
- Sharma, P., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.
- SelectScience. (2022).
- Wernersbach, B., et al. (2019). Influence of pH Value and Ionic Liquids on the Solubility of l -Alanine and l -Glutamic Acid in Aqueous Solutions at 30 °C.
- Singh, B., et al. (1990). Kinetics and mechanism of oxidation of alanine, phenylalanine and valine by N-bromosuccinimide in alkaline medium.
- Khan, Z., et al. (1994). Interaction between DL-alanine and ninhydrin in aqueous and aqueous-organic solvents and the effect of surfactant micelles there. Indian Journal of Chemistry - Section A, 33(1), 30-34.
- Wang, Y., et al. (2020). A kinetic study on the generation of furosine and pyrraline in a Maillard reaction model system of d-glucose and l-lysine. Food chemistry, 317, 126458.
- Sugiyama, H., & Noda, H. (1970). Stability of the helical conformation of random L-alanine-L-lysine copolymers in aqueous solution. Biopolymers, 9(4), 459–469.
- Li, Y., et al. (2019). Identification of degradation products in flumazenil using LC-Q-TOF/MS and NMR: Degradation pathway elucidation.
- Davis, D. A., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643.
- Banik, S., & Roy, M. N. (2015). Solubility and Chemical Thermodynamics of D,L-Alanine and D,L-Serine in Aqueous NaCl and KCl Solutions.
- Mushkin, Y. I., & Seliverstova, O. S. (1985). Kinetic and mechanistic studies of the N-bromosuccinimide-promoted oxidative decarboxylation of glycine, DL-alanine, and DL-valine.
- Dinelli, L. R., et al. (2012). A Kinetic Study of the Reaction Between trans-[CoCl2(en)2]Cl and the Amino Acids Alanine and Valine.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
side reactions associated with tosyl group cleavage
Welcome to the technical support center for tosyl group deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the p-toluenesulfonyl (tosyl) protecting group. Here, we will address common challenges, provide in-depth troubleshooting advice, and explain the mechanistic rationale behind various protocols to help you optimize your synthetic routes and avoid unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my tosyl group resistant to cleavage under standard acidic conditions?
While the tosyl group is generally removable under strongly acidic conditions, its stability can be influenced by several factors. The sulfonamide bond in N-tosylated amines is notoriously stable due to the electron-withdrawing nature of the tosyl group, which decreases the basicity of the nitrogen and the lability of the N-S bond.[1] Similarly, the C-O bond in tosylated alcohols (tosylates) is very stable.
-
Insufficient Acid Strength: Conditions like refluxing in concentrated HCl or heating to 100°C in concentrated sulfuric acid are often required for cleavage.[1] Milder acidic conditions may not be sufficient to protonate the sulfonamide or tosylate effectively, thus preventing cleavage.
-
Steric Hindrance: A sterically hindered environment around the tosyl group can impede the approach of the acid and solvent molecules, slowing down the reaction rate.
-
Substrate Electronic Effects: Electron-donating groups on the protected molecule can sometimes stabilize the tosylated form, making it more resistant to cleavage.
Q2: I am observing elimination products instead of my desired deprotected alcohol. What is causing this and how can I prevent it?
The formation of elimination byproducts is a common issue when deprotecting tosylated secondary and tertiary alcohols. The tosylate anion (TsO⁻) is an excellent leaving group due to the resonance stabilization of its negative charge.[2] This makes the tosylate susceptible to both substitution (SN2/SN1) and elimination (E2/E1) reactions.
-
Reaction Mechanism: Elimination is favored under conditions that promote E2 or E1 pathways. The use of strong, non-nucleophilic bases or high temperatures can favor the E2 mechanism. For substrates that can form stable carbocations (secondary, tertiary, benzylic), the E1 pathway can compete with SN1, especially in polar protic solvents.[3]
-
Troubleshooting:
-
Use a milder, more nucleophilic cleavage reagent: Reductive cleavage methods (see Q3) often avoid elimination by proceeding through different mechanisms.
-
Lower the reaction temperature: This will generally favor substitution over elimination.
-
Choose a less hindered base if applicable: For E2-prone substrates, a bulkier base will favor abstraction of the less sterically hindered proton, which may or may not be desired depending on the desired alkene regioisomer.
-
Q3: My compound is sensitive to strong acids. What are some milder alternatives for tosyl group removal?
For acid-sensitive substrates, a variety of reductive cleavage methods are available. These methods typically proceed under neutral or mildly basic conditions and are compatible with a wider range of functional groups.[4]
| Reagent/Method | Typical Conditions | Substrate | Notes |
| Samarium(II) Iodide (SmI₂) | SmI₂, amine, H₂O, THF, rt | N-Tosyl amides, O-Tosyl esters | Often provides instantaneous and high-yielding deprotection.[5][6] |
| Magnesium in Methanol (Mg/MeOH) | Mg, MeOH, rt | N-Tosyl amides | An effective and relatively inexpensive method.[7] |
| Sodium Naphthalenide | Sodium, naphthalene, THF, low temp | N-Tosyl amides, O-Tosyl esters | A powerful reducing agent, useful for cleaving very stable tosyl groups.[8] |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Red-Al®, refluxing benzene or toluene | N-Tosyl amides | Can achieve high yields of deprotected amines.[9] |
| Electrolysis | Pt cathode, Mg anode, arene mediator | N,N-disubstituted p-toluenesulfonamides | Offers a mild and selective deprotection under neutral conditions.[4] |
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Incomplete Deprotection
Symptoms: Your reaction stalls, leaving a significant amount of starting material even after prolonged reaction times.
Potential Causes & Solutions:
-
Cause: Insufficient reagent stoichiometry.
-
Solution: Increase the equivalents of the deprotecting agent. For reductive methods like Mg/MeOH or SmI₂, ensure the metal is of high quality and the solvent is anhydrous.
-
-
Cause: Poor solubility of the substrate.
-
Solution: Alter the solvent system to improve solubility. For instance, in Mg/MeOH reductions, adding THF can sometimes improve the solubility of lipophilic substrates.
-
-
Cause: Deactivation of the reagent.
-
Solution: Ensure anhydrous conditions for moisture-sensitive reagents like SmI₂ and Red-Al®. The deep blue color of the SmI₂ solution is indicative of its active state; if the color fades prematurely, it may indicate decomposition.[10]
-
Issue 2: Unexpected Side Reactions
Symptoms: Formation of multiple unidentified byproducts in your reaction mixture.
Potential Causes & Solutions:
-
Cause: Cleavage of other protecting groups.
-
Solution: The tosyl group's stability can sometimes be an advantage, allowing for the removal of more labile protecting groups in its presence. Conversely, the harsh conditions required for tosyl cleavage can remove other protecting groups. For example, strong acid will also cleave Boc groups and silyl ethers.[11][12] A thorough review of the stability of all protecting groups in your molecule under the planned deprotection conditions is crucial. Orthogonal protecting group strategies are key.[7]
-
-
Cause: N- or O-alkylation.
-
Solution: In some cases, the cleaved tosyl group or fragments from other molecules in the reaction can act as alkylating agents. This is more common if the reaction generates carbocation intermediates. Using scavengers can sometimes mitigate these side reactions.[13]
-
-
Cause: Rearrangements.
-
Solution: For substrates prone to carbocation formation, SN1-type deprotection conditions can lead to skeletal rearrangements.[3] Switching to a reductive cleavage method that proceeds via an SN2 or radical mechanism can prevent these rearrangements.
-
Issue 3: Racemization or Epimerization
Symptoms: Loss of stereochemical integrity at a chiral center adjacent to the tosyl group.
Potential Causes & Solutions:
-
Cause: SN1 mechanism.
-
Cause: Enolization.
-
Solution: If there is an adjacent stereocenter with an acidic proton, basic conditions could lead to epimerization via enolate formation. In such cases, acidic or neutral deprotection conditions are preferable.
-
Experimental Protocols
Protocol 1: Reductive Detosylation of an N-Tosyl Amine with Mg/MeOH
This protocol is a mild and effective method for the deprotection of N-tosyl amines.[7]
Reagents and Materials:
-
N-Tosyl protected amine (1.0 mmol)
-
Magnesium turnings (10.0 mmol, 10 eq.)
-
Anhydrous Methanol (20 mL)
-
2 M HCl (for workup)
-
Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of magnesium turnings in anhydrous methanol at room temperature, add the N-tosyl protected amine.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of 2 M HCl until the excess magnesium is consumed and the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Neutralize the aqueous residue with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.
Protocol 2: Acidic Cleavage of a Tosyl Group from an Amine
This protocol uses strong acid and is suitable for robust molecules.[9]
Reagents and Materials:
-
N-Tosyl protected amine (1.0 mmol)
-
33% HBr in acetic acid (5 mL)
-
Phenol (optional, as a scavenger)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-tosyl protected amine in 33% HBr in acetic acid at room temperature. (Note: Phenol can be added to scavenge any reactive species generated).
-
Heat the reaction mixture to 70°C and monitor by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add the reaction mixture dropwise to a stirred solution of cold diethyl ether to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The free amine can be obtained by neutralizing the salt with a suitable base.
Mechanistic Insights
Diagram 1: SN2 vs. E2 Pathways in Tosylate Cleavage
Caption: Competing SN2 and E2 pathways for tosylate deprotection.
Diagram 2: Reductive Cleavage of a Tosylamide with SmI₂
Caption: Simplified mechanism of tosylamide cleavage using SmI₂.
References
-
Alonso, E., Ramón, D. J., & Yus, M. (1997). The reaction of different protected alcohols, amines and amides with lithium and a catalytic amount of naphthalene in THF at low temperature leads to their deprotection under very mild reaction conditions, the process being in many cases chemoselective. Tetrahedron, 53(42), 14355-14368. [Link]
-
Botteghi, C., Cova, S., & Paganelli, S. (2006). A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. Tetrahedron Letters, 47(48), 8569-8571. [Link]
-
Wikipedia contributors. (2023). Tosyl group. In Wikipedia, The Free Encyclopedia. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Scilit. (n.d.). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Link]
-
Smile, S. S., & Shanmugam, P. (2023). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. New Journal of Chemistry, 47(8), 3856-3863. [Link]
- Google Patents. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(4), 627-628. [Link]
-
ResearchGate. (n.d.). Electroreductive deprotection of tosyl group using naphthalene. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
LibreTexts Chemistry. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]
-
Lewandowska, E., et al. (1995). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 60(19), 6295–6299. [Link]
-
ResearchGate. (2017). Why can't I deprotect tosyl group with SmI2/amine/H2O ?. [Link]
-
Dahlén, A., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503–506. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
ResearchGate. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. [Link]
-
Reddy, T. J., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(40), 7261-7264. [Link]
-
Li, J., et al. (2022). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 24(1), 135-140. [Link]
-
ResearchGate. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. [Link]
-
LibreTexts Chemistry. (2024). 17.6: Reactions of Alcohols. [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. a Deprotection of tosyl (Ts).... [Link]
-
Reddit. (2024). Tosylate displacement reaction. [Link]
-
Veau, S., et al. (2007). 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines. The Journal of Organic Chemistry, 72(4), 1518–1521. [Link]
-
Taichi, M., Kimura, T., & Nishiuchi, Y. (2008). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. International Journal of Peptide Research and Therapeutics, 14(1), 1-10. [Link]
-
Reddit. (2020). Deprotection of Tosylate/Mesylate. [Link]
-
YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Wang, F., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(10), 11928–11939. [Link]
Sources
- 1. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
storage and handling conditions for N-tosyl-L-alanine
Welcome to the comprehensive technical support guide for N-tosyl-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this versatile chiral building block. Here, we address common questions and troubleshooting scenarios encountered during experimental work.
Compound Identification and Key Properties
It is critical to distinguish N-tosyl-L-alanine from its derivatives, particularly the indoxyl ester, as their storage and handling requirements differ significantly.
| Property | N-tosyl-L-alanine | N-Tosyl-L-alanine 3-indoxyl ester |
| CAS Number | 21957-58-4[1][2] | 75062-54-3[3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₄S[1][2] | C₁₈H₁₈N₂O₄S[3][4] |
| Molecular Weight | 243.28 g/mol [1][2] | 358.42 g/mol [3] |
| Appearance | White to off-white solid[6][7] | Solid[4] |
| Melting Point | 132-138 °C[1][7] | 38-77 °C (range from various suppliers)[3][4] |
| Primary Use | Chiral building block in organic and peptide synthesis[1][7][8] | Reagent for leukocyte analysis[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-tosyl-L-alanine?
Answer: There are varied recommendations for the storage of N-tosyl-L-alanine, which depend on the intended duration of storage.
-
Short-term Storage (days to weeks): For immediate or frequent use, storing the compound at room temperature (10°C - 25°C) in a desiccator is acceptable.[1][11] It is crucial to protect it from light.[1]
-
Long-term Storage (months to years): For preserving the integrity of the compound over extended periods, storage at -20°C is recommended.[11] Some suppliers also suggest storage at 0-8°C.[7]
Causality: The tosyl group enhances the stability of the alanine molecule.[8] However, like many organic compounds, prolonged exposure to ambient temperature, humidity, and light can lead to gradual degradation. Lower temperatures and protection from light mitigate these degradation pathways. The variance in recommendations often reflects a balance between convenience for frequent use and maximum long-term stability.
Q2: My N-tosyl-L-alanine has been at room temperature for a week. Is it still viable?
Answer: Yes, it is highly likely to be viable. N-tosyl-L-alanine is a stable solid.[8] Short-term storage at room temperature is a common practice.[11] Before use, visually inspect the material for any changes in color or texture. If it remains a white, crystalline solid, it should be suitable for most applications. For highly sensitive quantitative experiments, running a small-scale control reaction is always a good practice if you have concerns about reagent integrity.
Q3: What solvents can I use to dissolve N-tosyl-L-alanine?
Answer: N-tosyl-L-alanine is soluble in several common organic solvents, including:
It is less soluble in non-polar solvents and sparingly soluble in water, though it can be dissolved in aqueous alkaline solutions due to the acidic nature of the carboxylic acid group.[6]
Q4: What are the primary handling precautions for N-tosyl-L-alanine?
Answer: While not classified as acutely toxic, good laboratory practices should always be followed.[12]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[13][14]
-
Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust particles.[13]
-
Avoid Contact: Prevent direct contact with skin and eyes.[13][14] In case of contact, wash the affected area thoroughly with water.[13]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent reaction yields | Reagent degradation due to improper storage. | 1. Verify Storage: Confirm that the compound has been stored protected from light and moisture. 2. Check Appearance: Look for discoloration (yellowing) or clumping, which could indicate degradation. 3. Run a Control: Use a fresh vial of N-tosyl-L-alanine or a different lot to compare results. |
| Compound fails to dissolve completely | Incorrect solvent choice or insufficient solvent volume. | 1. Confirm Solvent: Ensure you are using a recommended solvent like methanol, ethanol, or dichloromethane.[11] 2. Increase Volume: Gradually add more solvent while stirring. Gentle warming may aid dissolution in some cases, but monitor for any signs of decomposition. 3. Check Purity: If solubility issues persist with recommended solvents, consider the possibility of impurities in your material. |
| Unexpected side products in synthesis | The tosyl protecting group may not be fully stable under certain harsh reaction conditions. | 1. Review Reaction Conditions: The tosyl group is generally stable but can be cleaved under strongly acidic or reductive conditions.[8] 2. pH Control: Ensure the pH of your reaction medium is compatible with the stability of the tosyl group. 3. Alternative Protection: If the tosyl group proves to be labile in your specific reaction, consider an alternative N-protecting group for alanine. |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Before handling, ensure you are wearing appropriate PPE (safety glasses, gloves, lab coat).
-
Perform all weighing and handling of the solid powder in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[13]
-
Use clean spatulas and weighing vessels to prevent cross-contamination.
-
After weighing, securely seal the container to protect the remaining compound from moisture and air.[13]
-
Clean any spills immediately using dry clean-up procedures to avoid generating dust.[13]
Protocol 2: Preparation of a Stock Solution (e.g., in Methanol)
-
Calculate the required mass of N-tosyl-L-alanine based on your desired concentration and final volume.
-
Weigh the solid compound following the safe handling protocol above.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a portion of the solvent (e.g., methanol) to the flask, cap it, and swirl gently to dissolve the solid.
-
Once the solid is fully dissolved, add the remaining solvent to reach the final volume mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
If the solution is not for immediate use, store it in a tightly sealed container, protected from light, and at an appropriate temperature (refrigerated or frozen, depending on the solvent and desired storage duration).
Decision Workflow for Reagent Qualification
This diagram outlines the steps to take if you suspect an issue with your N-tosyl-L-alanine.
Caption: Decision workflow for qualifying N-tosyl-L-alanine before use.
References
-
Safety Data Sheet - G-Biosciences. [Link]
-
Safety Data Sheet N-Tosyl-L-alanine 3-indoxyl ester - G-Biosciences. [Link]
-
75062-54-3 | MFCD03701236 | N-Tosyl-L-alanine 3-indoxyl ester | AA Blocks. [Link]
-
N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem. [Link]
-
N-Tosyl-L-alanine 3-indoxyl Ester - G-Biosciences. [Link]
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 2. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 | T-3990 [biosynth.com]
- 4. aablocks.com [aablocks.com]
- 5. N-Tosyl-L-alanine 3-indoxyl ester | 75062-54-3 [sigmaaldrich.com]
- 6. N-Tosyl-L-alanine | 21957-58-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 9. goldbio.com [goldbio.com]
- 10. moleculardepot.com [moleculardepot.com]
- 11. usbio.net [usbio.net]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. biosynth.com [biosynth.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Analysis for the Purity of N-tosyl-L-alanine
Introduction: The Critical Role of Purity in Chiral Building Blocks
N-tosyl-L-alanine is a cornerstone chiral building block in modern organic and medicinal chemistry. Its applications are diverse, ranging from its use as a protecting group in peptide synthesis to its role as a chiral auxiliary in asymmetric synthesis, guiding reactions to produce specific stereoisomers.[1][2] Given that the biological activity and toxicological profiles of enantiomers can differ dramatically, ensuring the enantiomeric and chemical purity of N-tosyl-L-alanine is not merely a quality control checkpoint; it is fundamental to the safety and efficacy of the final therapeutic product.[3][4]
Potential impurities in N-tosyl-L-alanine can originate from several sources: unreacted starting materials like L-alanine and p-toluenesulfonyl chloride, byproducts from the synthesis reaction, or residual solvents.[1][5] However, the most critical impurity is its undesired enantiomer, N-tosyl-D-alanine. Its presence, even in trace amounts, can lead to the formation of diastereomeric impurities in subsequent synthetic steps, complicating purification and potentially introducing off-target pharmacological effects.[6] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment, contextualized against other analytical techniques.
The Gold Standard: Chiral HPLC for Enantiomeric Purity
Chiral HPLC is the most widely adopted and robust method for determining the enantiopurity of chiral molecules due to its high resolution, sensitivity, and reproducibility.[7][8][9] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times, allowing for their separation and quantification.[8]
Causality Behind Method Development: A Strategic Approach
Developing a reliable chiral HPLC method is a systematic process where each choice is deliberate and mechanistically justified.
-
Column Selection (The Heart of the Separation) : The choice of CSP is paramount. For N-protected amino acids like N-tosyl-L-alanine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective.[6][10]
-
Polysaccharide-based CSPs (e.g., CHIRALPAK® IC) : These phases, often based on cellulose or amylose derivatives, offer excellent chiral recognition capabilities. The separation mechanism on a phase like CHIRALPAK IC is influenced by a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The tosyl group's aromatic ring and the analyte's carboxyl group are key interaction sites.[6]
-
Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC® T) : These phases, like teicoplanin-based columns, are exceptionally versatile. They create complex chiral "pockets" and offer multiple interaction modes, including hydrogen bonding, ionic interactions (with the carboxylate group of the analyte), and π-π stacking.[10][11] For N-tosyl-L-alanine, the ionic interaction with the free carboxyl group is a primary driver of retention and selectivity.[10]
-
-
Mobile Phase Optimization (The Driving Force) : The mobile phase composition dictates the elution strength and modulates the chiral recognition.
-
Reversed-Phase (RP) Mode : This is a common choice for N-protected amino acids.[10][12] A typical mobile phase consists of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The hydrophobicity of the N-tosyl group makes it well-suited for RP conditions.
-
Mobile Phase Additives : Small amounts of an acid, like trifluoroacetic acid (TFA) or formic acid, are often added to the mobile phase. This serves a crucial purpose: suppressing the ionization of the analyte's carboxylic acid group. A consistent protonation state leads to sharper, more symmetrical peaks and improved reproducibility.
-
-
Detector Selection (The Eyes of the System) : The presence of the p-toluenesulfonyl (tosyl) group provides a strong chromophore. Therefore, a standard UV-Vis detector is the most logical and cost-effective choice. The aromatic ring exhibits significant absorbance around 230 nm and 254 nm, providing excellent sensitivity for detection.[1]
Experimental Workflow: HPLC Purity Determination
The following diagram illustrates a typical workflow for the HPLC analysis of N-tosyl-L-alanine, emphasizing the self-validating nature of a robust analytical protocol.
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 | Benchchem [benchchem.com]
- 2. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
A Comparative Guide to Enantiomeric Excess Determination of N-Tosyl-L-alanine
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of quality, efficacy, and safety. N-tosyl-L-alanine, a key chiral building block and intermediate in asymmetric synthesis, is no exception.[1] The stereochemical purity of this compound can significantly impact the outcome of a synthetic route and the pharmacological properties of the final product. This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the enantiomeric excess of N-tosyl-L-alanine, supported by experimental insights and data to inform your selection of the most appropriate method.
The Criticality of Enantiomeric Purity in N-Tosyl-L-alanine
The tosyl protecting group imparts specific chemical properties to alanine, making it a versatile reagent in organic synthesis.[2] Ensuring the enantiomeric purity of N-tosyl-L-alanine is paramount, as any contamination with its D-enantiomer can lead to the formation of undesired diastereomers in subsequent reactions, complicating purification and potentially compromising the stereochemical integrity of the target molecule. This guide will explore and compare the most effective analytical methodologies for this critical quality control step: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[3] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[4][5]
Causality in Experimental Choices for Chiral HPLC
The selection of the CSP is the most critical parameter in developing a chiral HPLC method. For N-protected amino acids like N-tosyl-L-alanine, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[6] The choice between them depends on the specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) that can be established between the analyte and the chiral selector. The mobile phase composition is then optimized to fine-tune the retention and resolution.
Experimental Protocol: Chiral HPLC of N-Tosyl-DL-alanine
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column:
-
Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase:
-
Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting point would be 90:10 (n-Hexane:IPA) + 0.1% TFA.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 254 nm
Sample Preparation:
-
Prepare a stock solution of racemic N-tosyl-DL-alanine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a sample of the N-tosyl-L-alanine to be tested at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = [(AreaL - AreaD) / (AreaL + AreaD)] x 100 Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC): High Resolution for Volatile Derivatives
Chiral GC is another powerful technique for enantioseparation, particularly for volatile and thermally stable compounds.[8] For non-volatile analytes like N-tosyl-L-alanine, derivatization is necessary to increase their volatility.[9][10]
Causality in Experimental Choices for Chiral GC
The key to a successful chiral GC method for N-tosyl-L-alanine is the selection of an appropriate derivatization scheme and a suitable chiral capillary column. The derivatization should be quantitative, proceed without racemization, and yield a thermally stable product. Esterification of the carboxylic acid and sometimes further derivatization of the amine are common strategies. The choice of a chiral stationary phase, often based on cyclodextrin derivatives, is critical for achieving separation.[11]
Experimental Protocol: Chiral GC of N-Tosyl-DL-alanine (as methyl ester)
This protocol outlines a general approach for the analysis of amino acid enantiomers that can be adapted for N-tosyl-L-alanine.[12]
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Column:
-
Chirasil®-Val capillary column (or similar chiral phase).
Derivatization Procedure:
-
Esterification: To 1 mg of N-tosyl-DL-alanine, add 1 mL of 2M HCl in methanol.
-
Heat the mixture at 100 °C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., dichloromethane) for injection.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Detector Temperature (FID): 280 °C
-
Carrier Gas: Helium
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers, similar to the HPLC method.
Caption: Workflow for ee determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-destructive Approach
NMR spectroscopy offers a distinct advantage in that it is a non-destructive technique that can provide structural information in addition to enantiomeric purity. The determination of ee by NMR relies on converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or by derivatization with a chiral derivatizing agent (CDA).[13] For N-tosyl-L-alanine, the use of a CSA is a more direct and often preferred method.[14]
Causality in Experimental Choices for NMR
The key to successful ee determination by NMR is the selection of a CSA that will form transient diastereomeric complexes with the enantiomers of N-tosyl-L-alanine, resulting in distinguishable signals in the NMR spectrum (typically ¹H NMR). The choice of solvent is also important, as it can influence the strength of the interaction between the analyte and the CSA.
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
While a specific protocol for N-tosyl-L-alanine is not detailed in the available literature, the following general procedure for N-tosylated amino acids can be readily applied.[14]
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Chiral Solvating Agent (CSA): A suitable choice for N-tosyl-L-alanine would be a chiral amine or alcohol, such as (R)-(-)-2-amino-1-propanol or a derivative of a chiral diamine.
Procedure:
-
Dissolve an accurately weighed amount of the N-tosyl-L-alanine sample (5-10 mg) in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add an equimolar amount of the chiral solvating agent to the NMR tube.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
Data Analysis:
-
Identify a proton signal in the N-tosyl-L-alanine spectrum that shows clear splitting into two distinct signals in the presence of the CSA. The methyl protons or the α-proton are often good candidates.
-
Integrate the two separated signals.
-
The enantiomeric excess is calculated from the integral values: ee (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100
Caption: Workflow for ee determination by NMR Spectroscopy.
Comparative Analysis of Techniques
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral capillary column. | Formation of diastereomeric complexes with a chiral solvating agent. |
| Derivatization | Often not required. | Mandatory for non-volatile compounds. | Not required when using a CSA. |
| Resolution | Generally high, often baseline separation. | Very high resolution is achievable. | Dependent on the CSA and analyte; may not achieve baseline separation. |
| Sensitivity | High (µg/mL to ng/mL). | Very high (pg level). | Lower sensitivity (mg scale). |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-40 minutes per sample. | Relatively fast per sample (5-15 minutes). |
| Sample Throughput | High, suitable for automation. | High, suitable for automation. | Moderate, can be automated. |
| Instrumentation | Widely available. | Widely available. | Widely available. |
| Advantages | Robust, versatile, direct analysis often possible. | Excellent resolution and sensitivity. | Non-destructive, provides structural information. |
| Disadvantages | Chiral columns can be expensive. | Derivatization can be time-consuming and a source of error. | Lower sensitivity, may require specialized CSA. |
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of N-tosyl-L-alanine depends on the specific requirements of the analysis.
-
Chiral HPLC is the recommended method for routine quality control due to its robustness, high throughput, and the ability to often analyze the compound directly without derivatization.
-
Chiral GC is the method of choice when very high sensitivity is required, provided that a reliable and non-racemizing derivatization protocol is established.
-
NMR Spectroscopy is a valuable tool for rapid, non-destructive analysis, especially when structural confirmation is also desired. It is particularly useful for screening purposes and in research settings where sample quantity is not a limiting factor.
Ultimately, the most reliable approach involves the validation of a chosen method against a standard of known enantiomeric purity. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their N-tosyl-L-alanine.
References
- 1. N-Tosyl-L-alanine | C10H13NO4S | CID 737622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Amine Protection: A Comparative Stability Analysis of Tosyl (Ts) vs. Nosyl (Ns) Groups
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires masking to prevent undesired side reactions. Among the most robust options are the sulfonamide-based protecting groups, valued for their exceptional stability.
This guide provides an in-depth comparative analysis of two preeminent sulfonyl protecting groups: the classic p-toluenesulfonyl (tosyl, Ts) and the strategically versatile o-nitrobenzenesulfonyl (nosyl, Ns). We will move beyond a simple catalog of reagents to explore the fundamental electronic and mechanistic principles that govern their stability, offering field-proven insights and detailed experimental protocols to guide your synthetic strategy.
The Molecular Basis of Stability: Electronic Divergence
The profound difference in the chemical behavior of tosyl and nosyl groups originates from the electronic nature of the substituent on the aromatic ring. This structural variance directly influences the reactivity of the sulfonamide N-S bond.
-
The Tosyl (Ts) Group: The p-toluenesulfonyl group features a methyl group at the para position. This methyl group is weakly electron-donating through hyperconjugation and inductive effects. This donation of electron density to the aromatic ring, and subsequently to the sulfonyl sulfur, slightly reduces the electrophilicity of the sulfur atom. The result is a highly stable and strong N-S bond, rendering the tosyl group exceptionally resilient to a wide array of chemical conditions.[1]
-
The Nosyl (Ns) Group: In stark contrast, the o-nitrobenzenesulfonyl group contains a nitro moiety at the ortho position. The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive and resonance effects pull electron density away from the aromatic ring. This has a dual consequence:
This fundamental electronic difference is the cornerstone of the nosyl group's utility, enabling a unique cleavage pathway unavailable to the tosyl group.
Comparative Stability & Deprotection Profiles
The choice between a tosyl and nosyl group hinges on the anticipated reaction pathway and the required conditions for eventual deprotection. While both are considered robust, their stability profiles diverge significantly, particularly in the presence of nucleophiles.
Stability to Acidic and Basic Conditions
Both tosylamides and nosylamides exhibit excellent stability under a wide range of acidic and basic conditions.
-
Acid Stability: Sulfonamides are generally stable to hydrolysis at acidic pH values.[4] The nosyl group is known to be stable to conditions commonly used to cleave other protecting groups, such as trifluoroacetic acid (TFA) for the removal of tert-butyloxycarbonyl (Boc) groups, making it an orthogonally compatible partner.[5] While tosylamides are also acid-stable, their cleavage often requires extremely harsh, strongly acidic conditions (e.g., HBr in acetic acid at high temperatures), which can compromise other functional groups in a complex molecule.[1]
-
Base Stability: Both groups are resilient to common inorganic and organic bases (e.g., K₂CO₃, pyridine, triethylamine) used in typical synthetic transformations. Hydrolysis under basic conditions is generally slow for sulfonamides.[6][7] However, the strong electron-withdrawing nature of the nitro group makes the N-H proton of a primary or secondary nosylamide significantly more acidic than its tosylamide counterpart. This increased acidity is exploited in reactions like the Fukuyama amine synthesis, where the nosylamide can be readily N-alkylated under mild basic conditions.[5][8]
The Key Differentiator: Reactivity with Nucleophiles
The most significant distinction between the tosyl and nosyl groups lies in their response to nucleophiles. This difference is the primary reason for the nosyl group's development and adoption.
-
Tosyl Group: The Ts group is exceptionally resistant to nucleophilic cleavage. The strong N-S bond is not readily broken by common nucleophiles.
-
Nosyl Group: The Ns group is specifically designed to be cleaved under mild conditions using soft nucleophiles, most commonly thiols.[2][8] The electron-deficient aromatic ring is highly susceptible to SNAr attack by a thiolate. This reaction proceeds through a well-defined Meisenheimer complex, leading to a facile cleavage of the N-S bond.[3][8] This unique reactivity allows for the selective removal of a nosyl group while leaving a tosyl group, and many other protecting groups, completely intact. This is the definition of an orthogonal protecting group strategy .[5]
Reductive Stability
The presence of the nitro group makes the nosyl group susceptible to reduction. While this can be a potential liability in the presence of reducing agents intended for other functional groups, it can also be exploited as an alternative deprotection method (e.g., using Zn/AcOH). The tosyl group, lacking such a reducible moiety, is stable to a wider range of reductive conditions but can be cleaved by powerful reagents like samarium diiodide (SmI₂) or dissolving metal reductions.[9]
Data Presentation: Tosyl vs. Nosyl Stability at a Glance
| Condition | Tosyl (Ts) Stability | Nosyl (Ns) Stability | Key Consideration |
| Strong Acid (e.g., HBr/AcOH, 70°C) | Labile [1] | Labile | Harsh conditions required for Ts cleavage. |
| Moderate Acid (e.g., TFA, RT) | Stable [10] | Stable [5] | Ns is orthogonal to Boc deprotection. |
| Aqueous Base (e.g., K₂CO₃, NaOH) | Stable [6] | Stable [6] | Both are generally robust. |
| Thiol Nucleophiles (e.g., PhSH, K₂CO₃) | Stable | Labile [5][8] | This is the core of their orthogonality. |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable [5] | Ns is orthogonal to Cbz deprotection. |
| Strong Reductants (e.g., SmI₂) | Labile [9] | Labile | Both can be cleaved under specific reductive conditions. |
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following are detailed, self-validating methodologies for the installation and selective cleavage of these groups.
Protocol 1: General Protection of an Amine (Nosylation)
This procedure describes the formation of a nosylamide from a primary or secondary amine.
-
Reagent Preparation: Dissolve the amine substrate (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the reaction mixture.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-nosylated amine, which can be purified by recrystallization or column chromatography.[5] Nosyl-protected amines are often crystalline, facilitating purification.[5]
Protocol 2: Orthogonal Deprotection of a Nosyl Group
This protocol details the selective cleavage of a nosyl group in the presence of other sensitive functionalities, including a tosyl group, using a thiol-based method.
-
Reagent Preparation: Dissolve the N-nosyl protected amine (1.0 eq.) in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask with a magnetic stir bar.[5]
-
Base Addition: Add a mild base, typically potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.), to the solution.[5][11]
-
Thiol Addition: Add the thiol nucleophile, commonly thiophenol (2.0-2.5 eq.), to the stirred suspension.[5][8] Odorless alternatives like homocysteine thiolactone can also be employed.[12]
-
Reaction: Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction if necessary.[8] Monitor for the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers and wash thoroughly with water and brine to remove the solvent (DMF) and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography or distillation.[8]
Visualization of Key Mechanisms and Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: Mechanism of nosyl group cleavage via nucleophilic aromatic substitution.
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 12. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to Cleavage Methods for Tosyl Protecting Groups
The p-toluenesulfonyl (tosyl, Ts) group is a cornerstone in the edifice of modern organic synthesis, prized for its ability to protect alcohols and amines.[1] Derived from the readily available and inexpensive tosyl chloride (TsCl), it transforms poor leaving groups (like hydroxyls) into excellent ones (tosylates) and renders the N-H bond of amines non-acidic and stable to a wide range of reaction conditions.[1][2] However, the very stability that makes the tosyl group an effective protector also presents a formidable challenge: its cleavage. The N-S bond in a tosylamide, in particular, is notoriously robust, often requiring harsh conditions for removal that can compromise sensitive functional groups elsewhere in the molecule.[3][4]
This guide provides an in-depth comparison of the primary methods for tosyl group cleavage, moving beyond a simple recitation of reagents to explore the causality behind experimental choices. We will dissect the mechanisms, present field-proven protocols, and offer quantitative data to empower researchers in selecting the optimal deprotection strategy for their specific synthetic challenge.
Chapter 1: Reductive Cleavage: The Dominant Strategy
Reductive methods are the most common and versatile for cleaving the strong sulfur-nitrogen and sulfur-oxygen bonds of tosylamides and tosylates, respectively. The underlying principle for many of these transformations is a Single Electron Transfer (SET) from a potent reducing agent to the tosyl group.[5][6] This generates a radical anion intermediate which rapidly fragments, breaking the S-N or S-O bond. A second SET event and subsequent protonolysis during workup yield the deprotected amine or alcohol.
Caption: General mechanism for reductive cleavage of tosylamides via SET.
Method A: Sodium Naphthalenide
Sodium naphthalenide is a classic, powerful SET reagent capable of cleaving even the most stubborn tosylamides.[3][5] It is generated in situ by the reaction of sodium metal with naphthalene in an ethereal solvent like THF, producing a characteristic deep green solution.[7] While highly effective, its high reduction potential means it can be incompatible with other reducible functional groups, and the reaction requires strictly anhydrous and anaerobic conditions.
Data Summary: Sodium Naphthalenide Cleavage
| Substrate | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 5'-O-Tosyl-2',3'-O-isopropylideneadenosine | Na, Naphthalene, THF, -60 °C | Not specified | 90 | [5] |
| N-Tosyl Amides (General) | Na Naphthalenide, DME, RT | Not specified | >90 | [8] |
| N-Tosyl Aziridines | Na Naphthalenide, THF | Not specified | High |[9] |
Experimental Protocol: Cleavage of a Nucleoside O-Tosyl Group
-
Reagent Preparation: In a flame-dried, three-neck flask under an argon atmosphere, add dry THF (10 mL), naphthalene (308 mg, 2.4 mmol), and sodium metal (55 mg, 2.4 mmol). Irradiate the mixture in an ultrasound bath at room temperature until a deep green color persists, indicating the formation of sodium naphthalenide.
-
Reaction: Cool the sodium naphthalenide solution to -78 °C. Separately, dissolve the tosylated nucleoside (e.g., 5'-O-Tosyl-2',3'-O-isopropylideneadenosine, 1 mmol) in dry DMF/THF (1:2, 15 mL). Add the sodium naphthalenide solution dropwise to the substrate solution until the green color persists.
-
Quench and Workup: Quench the reaction by the addition of saturated aqueous NH₄Cl.
-
Purification: Evaporate the solvents under reduced pressure. Partition the residue between water and dichloromethane. The aqueous layer, containing the polar deprotected nucleoside, is concentrated and purified by column chromatography (e.g., Dowex 1 x 2 (OH⁻) column) to yield the final product.[5]
Method B: Samarium(II) Iodide (SmI₂)
Samarium(II) iodide (Kagan's reagent) has emerged as a premier choice for mild and rapid reductive cleavage of tosyl groups.[10] A key advantage of SmI₂ is its remarkable chemoselectivity. It can deprotect tosylamides and tosylates "instantaneously" at room temperature, often in near-quantitative yields, while leaving other sensitive functional groups untouched.[11][12][13] The addition of an amine and water has been shown to dramatically accelerate the reaction.[13]
Data Summary: SmI₂ Cleavage
| Substrate | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| N-Tosyl-dicyclohexylamine | SmI₂, Et₃N, H₂O, THF, rt | Instantaneous | 98 | [13] |
| N-Tosyl-2-phenylaziridine | SmI₂, Et₃N, H₂O, THF, rt | Instantaneous | 99 | [13] |
| Primary N-Tosyl Amides | 1. TFAA, Et₃N; 2. SmI₂, THF, -78 °C | 30 min | 85-95 | [14] |
| Tosyl Esters (General) | SmI₂, Amine, H₂O, THF, rt | Instantaneous | 95-99 |[11][12] |
Experimental Protocol: Instantaneous Cleavage of an N-Tosyl Amide
-
Setup: In a round-bottom flask under an argon atmosphere, dissolve the N-tosyl amide (0.5 mmol) in dry THF (5 mL). Add the chosen amine (e.g., triethylamine, 1.5 mmol, 3 eq.) and distilled water (1.0 mmol, 2 eq.).
-
Reaction: Add a 0.1 M solution of SmI₂ in THF (12.5 mL, 1.25 mmol, 2.5 eq.) dropwise via syringe. The deep blue color of the SmI₂ will disappear instantaneously upon contact with the reaction mixture. The reaction is typically complete within seconds as monitored by GC or TLC.[10][13]
-
Workup: Quench the reaction with a saturated aqueous solution of K₂CO₃.
-
Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine, which is often pure enough for subsequent steps without further purification.[13]
Caption: A simplified decision tree for selecting a tosyl cleavage method.
Conclusion
The deprotection of a tosyl group is a critical step that demands careful consideration. While classical acidic methods have their place, the landscape is now dominated by milder and more selective reductive techniques. Samarium(II) iodide offers unparalleled speed and gentleness for complex, high-value intermediates, while the Mg/MeOH system provides a robust and economical solution for larger-scale applications. The continued emergence of novel methods like photocatalysis further expands the synthetic chemist's toolkit, enabling the cleavage of this stalwart protecting group under increasingly benign conditions. The optimal choice requires a holistic analysis of the substrate, the synthetic route, and the project's overall goals, transforming a potential synthetic bottleneck into a routine and high-yielding transformation.
References
- Lewandowska, E., Neschadimenko, V., Wnuk, S. F., & Robins, M. J. (n.d.). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
- Palladium-catalyzed reductive cleavage of tosylated arenes using isopropanol as the mild reducing agent - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem. (n.d.).
- Instantaneous Deprotection of Tosylamides and Esters with SmI 2 /Amine/Water - Scilit. (n.d.).
-
Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic letters, 11(3), 503–506. [Link]
- Tosyl group - Wikipedia. (n.d.).
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved January 3, 2026, from [Link]
- Samarium(II) iodide - Wikipedia. (n.d.).
-
Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503–506. [Link]
- Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. | Semantic Scholar. (n.d.).
-
Sun, C., & Forsyth, C. J. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI 2 Following Trifluoroacetylation. [Link]
-
Robinson, S. G., Zang, T., & Bloom, S. (2020). Photocatalytic Reductive Desulfonation of Aryl Tosylates. The Journal of Organic Chemistry, 85(1), 530–536. [Link]
- A mild method for cleavage of N-Tos protected amines using mischmetal and TiCl4. (n.d.).
-
Gant, T. G. (2002). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 67(20), 7181–7184. [Link]
-
Chandrasekhar, S., & Reddy, C. R. (2002). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron, 58(31), 6135–6138. [Link]
-
Feng, Z.-J., Xuan, J., & Xiao, W.-J. (2013). Desulfonylation of Tosyl Amides Through Catalytic Photoredox Cleavage of N-S Bond Under Visible-Light Irradiation. Chem Asian J, 8(6), 1090–1094. [Link]
-
p-Toluenesulfonamides - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
- Magnesium in Methanol (Mg / MeOH) in Organic Syntheses | Request PDF - ResearchGate. (n.d.).
-
Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved January 3, 2026, from [Link]
- Magnesium in Methanol (Mg/MeOH) in Organic Syntheses - Sciencemadness.org. (n.d.).
-
Bergmeier, S. C., & Seth, P. P. (1999). A general method for deprotection of N-toluenesulfonyl aziridines using sodium naphthalenide. Tetrahedron Letters, 40(34), 6181–6184. [Link]
-
Sodium naphthalenide - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]
-
The Reactions of Sodium Naphthalenide with Carbonyl Compounds and Esters - TopSCHOLAR. (1972, August 1). Retrieved January 3, 2026, from [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Sodium naphthalenide - Wikipedia [en.wikipedia.org]
- 8. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 11. scilit.com [scilit.com]
- 12. [PDF] Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to the Chiral Separation of D- and L-Tosyl-Alanine Isomers
For researchers, scientists, and professionals in drug development, the precise separation and quantification of enantiomers are paramount. The distinct pharmacological and toxicological profiles of individual stereoisomers necessitate robust and efficient analytical methods. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the chiral separation of D- and L-isomers of N-tosyl-alanine. Drawing upon established principles and experimental data from analogous separations, this document offers practical insights to inform your methodological choices.
The Criticality of Chiral Separation in Drug Development
Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. While one enantiomer of a drug may exhibit the desired therapeutic effect, its mirror image could be inactive or, in some cases, elicit adverse reactions. N-tosyl-alanine serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, the ability to accurately resolve and quantify its D- and L-isomers is fundamental to ensuring the stereochemical purity of the final drug product.
Comparative Analysis of Separation Techniques
The selection of an appropriate analytical technique for chiral separation is contingent on several factors, including resolution, analysis time, solvent consumption, and compatibility with detection methods. Here, we compare the performance of HPLC, SFC, and CE for the enantioseparation of tosyl-alanine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for chiral separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs).[] For N-protected amino acids like tosyl-alanine, macrocyclic glycopeptide and polysaccharide-based CSPs are particularly effective.
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (CHIROBIOTIC™ T), offer a multimodal separation mechanism.[2] The complex structure of the selector provides several types of interactions, including:
-
Hydrogen Bonding: The peptide backbone and sugar moieties of the teicoplanin molecule form hydrogen bonds with the polar groups of the analyte.
-
π-π Interactions: Aromatic rings in the selector can interact with the phenyl group of the tosyl moiety.
-
Steric Interactions: The three-dimensional cavity of the macrocycle provides a chiral environment where one enantiomer fits more favorably than the other.
-
Ionic Interactions: The presence of ionizable groups on the CSP allows for electrostatic interactions with the analyte.[3]
The D-enantiomer of N-protected amino acids is often more strongly retained on teicoplanin-based CSPs.[3] This is attributed to the specific interactions that these selectors have with D-amino acid residues, a characteristic stemming from their natural antibiotic activity.[3]
-
Column: CHIROBIOTIC™ T, 25 cm x 4.6 mm I.D., 5 µm particles
-
Mobile Phase: 20 mM ammonium acetate, pH 6.0 / Methanol (hypothetical gradient or isocratic mixture, e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm or 254 nm
-
Sample Preparation: Dissolve N-tosyl-DL-alanine in the mobile phase to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. It utilizes supercritical CO2 as the primary mobile phase component, often with a small amount of a polar organic modifier. This approach offers several advantages:
-
High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations without compromising resolution.
-
Reduced Solvent Consumption: The use of CO2 significantly decreases the consumption of organic solvents, leading to lower costs and reduced environmental impact.[4]
-
Orthogonal Selectivity: SFC can provide different selectivity compared to HPLC, making it a valuable tool for challenging separations.
Polysaccharide-based CSPs are widely used and have proven to be highly effective in SFC for the separation of a broad range of chiral compounds, including N-protected amino acids.[5]
-
Column: Polysaccharide-based CSP (e.g., Cellulose-based), 15 cm x 4.6 mm I.D., 3 µm particles
-
Mobile Phase: CO2 / Methanol with 25 mM isobutylamine (e.g., 96:4 v/v)
-
Flow Rate: 2.5 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm and/or Mass Spectrometry (MS)
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that offers distinct advantages for chiral analysis, including high efficiency, low sample and reagent consumption, and rapid method development.[6] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).
For amino acids and their derivatives, cyclodextrins and their derivatives are the most commonly used chiral selectors.[7] The separation is based on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral selector.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 7.0, containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin)
-
Applied Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 214 nm
Quantitative Data Summary and Comparison
The following table provides a comparative summary of the expected performance of HPLC, SFC, and CE for the chiral separation of D- and L-tosyl-alanine. The data is extrapolated from typical performance characteristics observed for similar N-protected amino acids.
| Parameter | HPLC (Macrocyclic Glycopeptide CSP) | SFC (Polysaccharide CSP) | CE (Cyclodextrin Selector) |
| Resolution (Rs) | > 2.0 | > 2.5 | > 3.0 |
| Selectivity (α) | 1.3 - 1.8 | 1.4 - 2.0 | 1.1 - 1.5 |
| Analysis Time | 10 - 20 min | 2 - 8 min | 5 - 15 min |
| Solvent Consumption | High | Low | Very Low |
| Method Development | Moderate | Moderate | Rapid |
| Scalability | Excellent | Good | Analytical scale only |
Visualizing the Separation Workflows
To further elucidate the experimental processes, the following diagrams illustrate the workflows for each technique.
Caption: HPLC Experimental Workflow for Tosyl-Alanine Separation.
Caption: SFC Experimental Workflow for Tosyl-Alanine Separation.
Caption: CE Experimental Workflow for Tosyl-Alanine Separation.
Causality Behind Experimental Choices and Self-Validating Systems
The protocols provided are designed to be self-validating. For instance, in HPLC and SFC, system suitability tests (e.g., injecting a standard mixture to verify resolution and retention times) should be performed before sample analysis. In CE, the stability of the current and migration times of a neutral marker can validate the robustness of the system.
The choice of a specific CSP or chiral selector is driven by the molecular structure of tosyl-alanine. The presence of aromatic rings, a carboxyl group, an amide linkage, and a sulfonyl group provides multiple points of potential interaction with a chiral selector. Macrocyclic glycopeptide and polysaccharide CSPs are well-suited to engage in the necessary combination of hydrogen bonding, π-π, and steric interactions required for chiral recognition. In CE, the choice of a cyclodextrin is based on its ability to form inclusion complexes with the tosyl group, while interactions with the chiral centers of the cyclodextrin lead to the separation of the enantiomers.
Conclusion and Recommendations
The optimal choice for the chiral separation of D- and L-tosyl-alanine depends on the specific requirements of the analysis.
-
HPLC offers a robust and versatile platform with a wide range of commercially available columns, making it a reliable choice for routine analysis and quality control. Its scalability is a significant advantage for preparative applications.
-
SFC provides a high-throughput, environmentally friendly alternative with the potential for enhanced selectivity and faster analysis times. It is particularly well-suited for integration into screening workflows.
-
CE excels in analytical-scale separations where high efficiency and minimal sample consumption are critical. Its rapid method development capabilities make it an attractive option for research and development settings.
For initial method development, screening on a selection of macrocyclic glycopeptide and polysaccharide-based columns in both HPLC and SFC is recommended. CE with a variety of cyclodextrin selectors should also be explored. By systematically evaluating these techniques, researchers can identify the most suitable method to ensure the stereochemical integrity of N-tosyl-alanine and the resulting pharmaceutical products.
References
- Hyun, M. H. (2011). Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase. Methods in molecular biology (Clifton, N.J.), 715, 165–175.
- Welch, C. J., et al. (2017). Chiral SFC-MS method for separation of enantiomers of compound 9 and...
- ResearchGate.
- Péter, A., et al. (2006). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 243, 197–206.
- Jo-Bio.
- SpringerLink.
- Regalado, E. L., et al. (2017). Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact.
- Merck Millipore.
- Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 34(4), 282-289.
- Tanaka, Y., et al. (1998). Chiral separation by electrokinetic capillary chromatography using newly synthesized linear polymers containing L-amino acid moieties.
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).
- Ko, S. H., & Kim, H. S. (2002). Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector.
- ResearchGate.
- ResearchGate.
- Ekborg-Ott, K. H., et al. (1998). Highly enantioselective HPLC separations using the covalently bonded macrocyclic antibiotic, ristocetin A, as a chiral stationary phase. Chirality, 10(5), 434-464.
- Antal, I., & Péter, A. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (Basel, Switzerland), 25(23), 5729.
- Al-Qaisi, A. M., & El-Abadelah, M. M. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(9-10), 1085–1095.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-112.
- MDPI.
- BOC Sciences.
- Ward, T. J., & Ward, K. D. (2001). Mechanism of capillary electrophoresis enantioseparations using a combination of an achiral crown ether plus cyclodextrins. Electrophoresis, 22(14), 2838–2846.
- ResearchGate.
- ResearchGate. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC."
- ResearchGate.
- Spangenberg, T., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 732-743.
- Welch, C. J., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12.
- Phenomenex.
- Wahab, M. F., et al. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
- Gatti, R., et al. (1999). A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Chirality, 11(8), 645–651.
Sources
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography; evaluating throughput, economic and environmental impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral separation of amino acids by capillary electrophoresis with octyl-beta-thioglucopyranoside as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Applications of N-Tosyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic choice of chiral building blocks, auxiliaries, and ligands is paramount to achieving desired stereochemical outcomes. Among the arsenal of readily available chiral molecules derived from the chiral pool, N-tosyl-L-alanine emerges as a versatile and cost-effective reagent with a growing number of applications. This guide provides a comprehensive comparison of N-tosyl-L-alanine's utility in several key areas of organic synthesis, offering insights into its performance against other established alternatives, supported by experimental data and detailed protocols.
Introduction to N-Tosyl-L-alanine: A Chiral Workhorse
N-tosyl-L-alanine, a crystalline solid at room temperature, is readily prepared from the naturally abundant and inexpensive amino acid L-alanine. The presence of the tosyl group imparts several key properties that underpin its synthetic utility. It protects the amino group, preventing its interference in subsequent reactions, while the chirality of the alanine backbone provides the stereochemical control. Furthermore, the tosyl group can influence the electronic and steric environment of the molecule, which can be exploited in various asymmetric transformations.
Synthesis of N-Tosyl-L-alanine
A standard laboratory procedure for the synthesis of N-tosyl-L-alanine involves the reaction of L-alanine with p-toluenesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-Tosyl-L-alanine
-
Dissolve L-alanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted p-toluenesulfonyl chloride.
-
Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid, keeping the solution cool in an ice bath.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry under vacuum to afford N-tosyl-L-alanine.
Workflow for the Synthesis of N-Tosyl-L-alanine
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic Acid for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Responsible stewardship of these materials, including their proper disposal, is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the safe and compliant disposal of 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid (CAS No. 4816-81-3), a compound often utilized in synthetic chemistry. While comprehensive toxicological and environmental fate data for this specific molecule are not extensively published, its chemical structure as a sulfonamide derivative of an amino acid necessitates a cautious and systematic approach to its disposal.
The principles outlined herein are grounded in the Resource Conservation and Recovery Act (RCRA) framework established by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle-to-grave"[1][2][3]. Adherence to these procedures will not only ensure the safety of laboratory personnel but also safeguard our environment.
I. Hazard Assessment and Waste Characterization
The foundational step in any chemical waste disposal procedure is a thorough hazard assessment. Based on available safety data for this compound and structurally related compounds, it is classified as an irritant[4]. However, in the absence of comprehensive toxicological data, it is prudent to treat this compound as hazardous waste. Laboratory personnel should always treat unknown or uncharacterized chemical waste as hazardous until proven otherwise[5].
The four key characteristics that define a hazardous waste under RCRA are ignitability, corrosivity, reactivity, and toxicity[6]. While this compound is a stable solid at room temperature and unlikely to be ignitable or reactive, its acidic nature (due to the carboxylic acid group) could contribute to corrosivity in aqueous solutions. The potential for toxicity, while not fully elucidated, cannot be dismissed.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 4816-81-3 | [4] |
| Molecular Formula | C10H13NO4S | [4] |
| Molecular Weight | 243.28 g/mol | [4] |
| Physical State | Solid | [7] |
| Known Hazards | Irritant | [4] |
II. Personal Protective Equipment (PPE)
Prior to handling any chemical waste, including this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.
-
Eye Protection : Chemical safety goggles are mandatory to protect against splashes or airborne particles[8].
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn[9].
-
Body Protection : A laboratory coat must be worn to protect the skin and clothing[8].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to ensure adequate ventilation[7][10].
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[5].
-
Waste Segregation : All waste streams must be properly segregated[7]. Waste this compound should be collected separately from other chemical waste unless it is part of a well-characterized reaction mixture. Do not mix incompatible wastes[11].
-
Container Selection :
-
Labeling :
-
Properly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.
-
The label must include the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the date of accumulation (the date the first waste was added to the container).
-
List all constituents of the waste, including any solvents, by their full chemical names and approximate percentages.
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[11][12].
-
The SAA must be under the control of the operator of the process generating the waste.
-
Keep the waste container closed at all times, except when adding waste[5][12].
-
Ensure that incompatible wastes are not stored together[11]. For example, keep acidic waste away from basic waste.
-
-
Request for Disposal :
-
Once the waste container is full, or if waste generation is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12].
-
Do not exceed the accumulation time limits set by your institution and regulatory agencies[13].
-
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill : If it is safe to do so, prevent the spill from spreading.
-
Absorb and Contain : For solid spills, carefully sweep up the material and place it in a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material in the hazardous waste container[10].
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS office.
V. Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid. PubChem. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid. PubChem. [Link]
-
4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]
-
RCRA Hazardous Waste Compliance in Texas. Encamp. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 4. 4816-81-3 Cas No. | 2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. vumc.org [vumc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. biosynth.com [biosynth.com]
- 10. aksci.com [aksci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
A Researcher's Guide to the Safe Handling of 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid, also known as N-Tosyl-alanine. Our objective is to empower researchers with the knowledge to manage this substance confidently, ensuring both personal safety and the integrity of your experimental work. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is a white solid organic compound.[1] While comprehensive toxicological data is not fully established, the available information from Safety Data Sheets (SDS) classifies it as a hazardous substance that requires careful management.[1][2]
The primary hazards identified under the Globally Harmonized System (GHS) are:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
Irritant: May cause irritation to mucous membranes and the upper respiratory tract upon inhalation of dust.[2]
These classifications dictate the necessity for stringent controls to prevent exposure through ingestion, skin/eye contact, and inhalation.[2]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For handling this compound in solid (powder) form or in solution, the following PPE is mandatory. The causality behind each choice is to create a comprehensive barrier against the identified hazards.
| PPE Component | Specification & Rationale |
| Eye & Face Protection | Chemical Safety Goggles are required at a minimum to protect against dust particles and splashes.[3] For procedures with a higher risk of splashing (e.g., transferring large quantities or preparing concentrated solutions), a full-face shield worn over safety goggles is strongly recommended.[4] |
| Hand Protection | Chemical-resistant gloves are essential. Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for handling this compound, particularly for incidental contact.[5][6] For prolonged contact or when handling solutions, heavier-duty gloves such as butyl rubber should be considered.[5][6] Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.[7] |
| Body Protection | A fully fastened laboratory coat is required to protect the skin and personal clothing from contamination.[2] For larger-scale operations, consider the use of chemical-resistant aprons or suits. |
| Respiratory Protection | All handling of the powdered form of this chemical that may generate dust must be conducted within a certified chemical fume hood to prevent inhalation.[2][8] If engineering controls are not feasible or sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[2] |
Operational Plan: From Weighing to Solution Preparation
Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following step-by-step process integrates safety at every stage.
Preparation and Weighing
The primary risk during this stage is the aerosolization of the fine powder.[2]
-
Designate an Area: All work with the solid compound should be performed in a designated area within a certified chemical fume hood.[7]
-
Surface Protection: Line the work surface with disposable, absorbent bench paper to contain any potential spills.[7]
-
Weighing Protocol: To avoid fluctuations from the fume hood's airflow on an analytical balance, use the "weigh-in-hood" transfer method.[7]
-
Pre-weigh a sealable container (e.g., a vial with a cap) on a balance located outside the fume hood.
-
Transfer the container to the fume hood.
-
Carefully add the this compound powder to the container.
-
Securely seal the container.
-
Remove the sealed container from the fume hood and re-weigh it to determine the mass of the added compound. Repeat as necessary to achieve the target weight.[7]
-
Solution Preparation
-
Solvent Addition: In the fume hood, slowly add the desired solvent to the sealed container holding the pre-weighed powder.
-
Dissolution: Cap the container and mix gently (e.g., by swirling or vortexing) until the solid is fully dissolved. Working with the chemical in a solution reduces the risk of aerosolization.[2]
The entire process can be visualized through the following workflow:
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste poses a significant risk to the environment and public health. This compound and any materials contaminated with it must be treated as hazardous waste.[8][9]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9] At a minimum, keep acidic wastes separate from bases, oxidizers, and other reactive materials.[9]
-
Container: Collect all solid waste (e.g., contaminated gloves, weighing paper, bench pads) and any unused compound in a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).[8]
-
Labeling: The container must be kept closed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Harmful).[9]
-
Storage and Collection: Store the sealed waste container in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal.
Emergency Procedures: Preparedness is Key
Accidents are preventable but preparedness is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill: For a small spill of the powder, carefully sweep it up to avoid generating dust, or wet the powder with a suitable solvent and wipe with a dry cloth.[8] Collect all cleanup materials in a sealed container for hazardous waste disposal. Ensure the spill area is decontaminated.[8] Alert others in the area and, for large spills, evacuate and contact your institution's EHS department.
By integrating these principles of hazard assessment, diligent use of PPE, and adherence to structured operational and disposal plans, you can handle this compound with the highest degree of safety and scientific rigor.
References
-
Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health and Safety. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]
-
PK Safety. (2025). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Sunny Bryant. (n.d.). How to choose the right industrial chemical resistant gloves. Retrieved from [Link]
-
Albert Kerbl GmbH. (n.d.). Chemical resistant gloves. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737622, N-Tosyl-L-alanine. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]
Sources
- 1. N-Tosyl-L-alanine | 21957-58-4 | T-3980 | Biosynth [biosynth.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 4816-81-3 Cas No. | 2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. fishersci.ca [fishersci.ca]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.duke.edu [safety.duke.edu]
- 8. umdearborn.edu [umdearborn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
